molecular formula C6H12O2S B027796 Propyl 2-mercaptopropionate CAS No. 19788-50-2

Propyl 2-mercaptopropionate

Cat. No.: B027796
CAS No.: 19788-50-2
M. Wt: 148.23 g/mol
InChI Key: SZNSBSIVODFXBS-UHFFFAOYSA-N
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Description

Propyl 2-mercaptopropionate (CAS 19788-50-2) is a high-impact sulfur-based flavor and fragrance compound of significant interest in food science and organic chemistry research. Its primary research value lies in its potent organoleptic properties; organoleptic analyses describe its odor as characterized by cooked meaty, roasted meaty, and baked potato notes, with flavor descriptors including earthy, baked potato, and roasted peanut . This unique profile makes it a critical compound for studying and replicating complex savory flavor systems. In industrial research applications, it is utilized as a flavoring agent in the development of seasonings, gravies, meat products, snack foods, and soups, with typical usage levels up to 0.1 ppm . With the FEMA number 4207, it falls under the safety evaluation of the Flavor and Fragrance industry. Its molecular formula is C6H12O2S, and it presents as a colorless to clear liquid with a boiling point of approximately 193°C and a specific gravity of 1.014-1.020 at 25°C . Researchers value this compound for its role in creating authentic savory nuances in model flavor systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses or for personal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl 2-sulfanylpropanoate
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InChI

InChI=1S/C6H12O2S/c1-3-4-8-6(7)5(2)9/h5,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNSBSIVODFXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941577
Record name Propyl 2-sulfanylpropanoate
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Molecular Weight

148.23 g/mol
Source PubChem
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Physical Description

Colourless liquid; Cooked brown and roasted meat aroma
Record name Propyl 2-mercaptopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1655/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

193.00 °C. @ 760.00 mm Hg
Record name Propyl 2-mercaptopropionate
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Solubility

slightly, Sparingly soluble in water; soluble in pentane and diethyl ether, Soluble (in ethanol)
Record name Propyl 2-mercaptopropionate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Propyl 2-mercaptopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1655/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.014-1.020
Record name Propyl 2-mercaptopropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

19788-50-2
Record name Propyl 2-mercaptopropanoate
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Record name Propyl 2-mercaptopropionate
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Record name Propyl 2-sulfanylpropanoate
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Record name PROPYL 2-MERCAPTOPROPIONATE
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Propyl 2-Mercaptopropionate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the chemical properties, synthesis, analysis, and potential applications of propyl 2-mercaptopropionate. With its unique combination of a reactive thiol group and a cleavable ester moiety, this compound presents intriguing possibilities in various scientific domains, including flavor chemistry, polymer science, and particularly in the design of advanced therapeutic systems. This document is intended for researchers, chemists, and drug development professionals, offering a blend of fundamental chemical principles and practical, field-proven insights to facilitate its application in research and development.

Introduction: The Duality of Function in this compound

This compound, with the CAS Number 19788-50-2, is an organic molecule that possesses a distinct bifunctionality, housing both a thiol (-SH) and an ester (-COOR) group. This structural arrangement imparts a versatile chemical reactivity, making it a subject of interest beyond its initial applications as a flavoring agent, where it is known for its meaty and roasted aroma.[1] The thiol group offers a nucleophilic center and a site for redox activity, while the ester linkage provides a locus for controlled hydrolysis. This dual nature opens avenues for its use as a building block in organic synthesis and as a functional component in more complex molecular architectures, such as those designed for targeted drug delivery.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, application, and analysis. The key properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name propyl 2-sulfanylpropanoate
Synonyms This compound, 2-Mercaptopropionic acid propyl ester[1]
CAS Number 19788-50-2[1]
Molecular Formula C6H12O2S[2]
Molecular Weight 148.22 g/mol [2]
Appearance Colorless liquid[1]
Odor Meaty, roasted[1]
Boiling Point 191-194 °C at 760 mmHg
Density 1.014-1.020 g/mL at 25 °C[1]
Refractive Index 1.447-1.453 at 20 °C[1]
Solubility Sparingly soluble in water; soluble in ethanol and ether.
Flash Point 74.4 °C (166 °F)

Synthesis and Purification: A Practical Approach

The most common and direct route to this compound is through the Fischer esterification of 2-mercaptopropionic acid with 1-propanol, catalyzed by a strong acid. This reversible reaction requires careful control of conditions to drive the equilibrium towards the product.

Synthetic Workflow: Fischer Esterification

The following diagram outlines the key steps in the synthesis of this compound.

Synthesis_Workflow Reactants Reactants: 2-Mercaptopropionic Acid 1-Propanol Acid Catalyst (e.g., H₂SO₄) Reaction Reaction: Fischer Esterification (Reflux) Reactants->Reaction Heat Workup Work-up: Neutralization (e.g., NaHCO₃) Aqueous Extraction Reaction->Workup Cooling Drying Drying: Anhydrous Na₂SO₄ Workup->Drying Purification Purification: Fractional Distillation Drying->Purification Product Product: This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 2-Mercaptopropionic acid (99%)

  • 1-Propanol (anhydrous)

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Toluene (for azeotropic removal of water, optional)

  • Round-bottom flask, reflux condenser, Dean-Stark trap (optional), separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-mercaptopropionic acid (0.5 mol) and an excess of 1-propanol (1.5 mol). The use of excess alcohol helps to shift the equilibrium towards the ester product.[3]

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (2-3 mL) as the catalyst. The addition should be done carefully as the reaction is exothermic.

  • Reflux: Attach a reflux condenser (and a Dean-Stark trap if azeotropic removal of water is desired with toluene as a co-solvent) and heat the mixture to reflux for 3-4 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and slowly add saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Be cautious as carbon dioxide gas will be evolved.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by fractional distillation under vacuum to obtain pure this compound.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for separating and identifying volatile compounds like this compound.

Typical GC-MS Parameters:

ParameterSetting
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Program Initial temp: 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min (hold 5 min)
Carrier Gas Helium at a constant flow of 1 mL/min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quadrupole Temp 150 °C
Scan Range 40-300 m/z

The expected mass spectrum would show a molecular ion peak (M+) at m/z 148, along with characteristic fragmentation patterns corresponding to the loss of the propyl group and other fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

Predicted ¹H NMR (in CDCl₃):

  • ~0.9 ppm (t, 3H): Methyl protons of the propyl group.

  • ~1.4 ppm (d, 3H): Methyl protons adjacent to the chiral center.

  • ~1.6 ppm (sextet, 2H): Methylene protons of the propyl group.

  • ~2.1 ppm (d, 1H): Thiol proton (may be broad and exchangeable with D₂O).

  • ~3.4 ppm (q, 1H): Methine proton at the chiral center.

  • ~4.1 ppm (t, 2H): Methylene protons of the propyl group attached to the oxygen.

Predicted ¹³C NMR (in CDCl₃):

  • ~10 ppm: Methyl carbon of the propyl group.

  • ~21 ppm: Methyl carbon adjacent to the chiral center.

  • ~22 ppm: Methylene carbon of the propyl group.

  • ~40 ppm: Methine carbon at the chiral center.

  • ~67 ppm: Methylene carbon of the propyl group attached to the oxygen.

  • ~173 ppm: Carbonyl carbon of the ester.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dictated by the interplay of its thiol and ester functionalities.

Thiol Group Reactivity

The thiol group is a potent nucleophile and is susceptible to oxidation.

  • Nucleophilic Addition: The thiolate anion, formed under basic conditions, can participate in Michael additions to α,β-unsaturated carbonyl compounds.

  • Oxidation: In the presence of oxidizing agents or even atmospheric oxygen, the thiol can be oxidized to form a disulfide. This reactivity is crucial to consider during storage and handling.

  • Alkylation: The thiol can be readily alkylated with alkyl halides.

Ester Group Reactivity

The ester group is susceptible to nucleophilic acyl substitution.

  • Hydrolysis: The ester can be hydrolyzed back to 2-mercaptopropionic acid and propanol under either acidic or basic conditions. The rate of hydrolysis is pH-dependent.

  • Transesterification: In the presence of another alcohol and a catalyst, the propyl group can be exchanged.

  • Aminolysis: Reaction with amines will yield the corresponding amide of 2-mercaptopropionic acid.

The following diagram illustrates the key reaction pathways.

Reactivity_Pathways cluster_thiol Thiol Reactions cluster_ester Ester Reactions PMP This compound Thiolate Thiolate Anion PMP->Thiolate Base Disulfide Disulfide PMP->Disulfide Oxidizing Agent Hydrolysis Hydrolysis Products (Carboxylic Acid + Alcohol) PMP->Hydrolysis H⁺ or OH⁻ Transesterification Transesterified Product PMP->Transesterification R'OH, Catalyst Amide Amide Product PMP->Amide Amine AlkylatedThiol S-Alkylated Product Thiolate->AlkylatedThiol Alkyl Halide Prodrug_Concept Prodrug Thioester Prodrug (Drug-S-CO-Propyl) Cleavage Enzymatic or Chemical Cleavage (in vivo) Prodrug->Cleavage ActiveDrug Active Drug (Drug-SH) Cleavage->ActiveDrug Byproduct Propionic Acid Derivative Cleavage->Byproduct

Caption: General concept of a thioester-based prodrug strategy.

Safety, Handling, and Storage

This compound and its precursors require careful handling due to their potential hazards.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [5][6][7]Avoid inhalation of vapors and contact with skin and eyes. [5]* Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition. [6]The thiol group is susceptible to oxidation, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule of significant interest due to its dual functionality. While its role in the flavor industry is well-established, its potential as a versatile building block in organic synthesis and, more specifically, in the design of innovative drug delivery systems, is an area ripe for exploration. This guide has provided a comprehensive overview of its chemical properties, a practical synthetic protocol, analytical methods for its characterization, and an exploration of its reactivity and potential applications. It is our hope that this information will serve as a valuable resource for researchers and professionals seeking to harness the unique chemical attributes of this compound in their scientific endeavors.

References

  • Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Showing metabocard for this compound (HMDB0032495). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • This compound, 19788-50-2. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

  • This compound. (2025, August 23). precisionFDA. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Athabasca University. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Propyl 2-Mercaptopropionate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl 2-mercaptopropionate, a key thioester, possesses a characteristic meaty and roasted aroma, rendering it valuable in the flavor and fragrance industry.[1][2] Beyond its sensory applications, its unique chemical structure makes it a subject of interest in various chemical syntheses. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis of the methodologies. The two principal pathways explored are the direct esterification of 2-mercaptopropionic acid with propanol and the addition of hydrogen sulfide to propyl acrylate. This document is intended to serve as a technical resource for researchers and professionals engaged in organic synthesis and the development of related applications.

Introduction: Chemical Profile and Significance

This compound (C₆H₁₂O₂S) is a carboxylic acid ester characterized by a thiol functional group.[3] Its synthesis is a topic of practical importance due to its utility as a flavoring agent.[1] Understanding the nuances of its synthesis is critical for optimizing production, ensuring purity, and exploring its potential in broader chemical applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 19788-50-2[2][4]
Molecular Formula C₆H₁₂O₂S[3]
Molecular Weight 148.22 g/mol [3]
Appearance Colorless liquid[1][5]
Odor Cooked, roasted, meaty[6]
Boiling Point 193.134 °C at 760 mmHg[5][]
Density 1.019 g/cm³[5][]
Refractive Index 1.447 - 1.453 @ 20°C[1][6]

Synthesis Methodologies: A Comparative Overview

Two primary synthetic strategies dominate the preparation of this compound. The choice between these methods often depends on factors such as starting material availability, desired scale of production, and tolerance for specific reaction conditions and byproducts.

  • Direct Esterification of 2-Mercaptopropionic Acid: This classical approach involves the reaction of 2-mercaptopropionic acid with propanol, typically in the presence of an acid catalyst.

  • Addition of Hydrogen Sulfide to Propyl Acrylate: This method represents an alternative route, proceeding via a thiol-ene type reaction mechanism.

The following sections will delve into the mechanistic details and practical execution of each of these synthetic pathways.

Pathway 1: Direct Esterification of 2-Mercaptopropionic Acid

This method is a straightforward application of Fischer esterification, a well-established organic reaction. The core principle involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to yield an ester and water.

Underlying Mechanism

The reaction is initiated by the protonation of the carbonyl oxygen of 2-mercaptopropionic acid by the acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of propanol. The subsequent proton transfer and elimination of a water molecule lead to the formation of the desired this compound. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the product side.[8]

Esterification_Mechanism RCOOH 2-Mercaptopropionic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ ROH Propanol H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Propanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester This compound Protonated_Ester->Ester - H⁺ Water Water

Caption: Fischer Esterification Mechanism for this compound Synthesis.

Experimental Protocol

A representative procedure for the synthesis of phenylpropyl-2-mercaptopropionate, which can be adapted for this compound, involves refluxing the alcohol and mercapto-acid with a catalytic amount of p-toluenesulfonic acid.[9]

Step-by-Step Methodology:

  • Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a stirring mechanism.

  • Reagent Charging: To the flask, add 2-mercaptopropionic acid and an excess of 1-propanol. The use of excess alcohol helps to shift the reaction equilibrium towards the product.[8][10]

  • Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is introduced into the reaction mixture.[8][11]

  • Reaction Execution: The mixture is heated to reflux with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled. The excess alcohol and catalyst are removed. The crude product is then purified, typically by fractional distillation under reduced pressure, to yield pure this compound.[9]

Table 2: Typical Reaction Parameters for Esterification

ParameterRecommended Value/ConditionRationale
Molar Ratio (Acid:Alcohol) 1:2.5 to 1:10An excess of alcohol drives the equilibrium towards ester formation.[8][10]
Catalyst Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (pTSA)Strong acids are effective catalysts for esterification.[8]
Temperature Reflux temperature of the alcoholHigher temperatures increase the reaction rate.[8]
Reaction Time Varies (typically several hours)Dependent on temperature, catalyst concentration, and scale.

Pathway 2: Addition of Hydrogen Sulfide to Propyl Acrylate

This synthetic route offers an alternative to direct esterification and is particularly relevant in industrial settings where the starting materials may be more readily available or cost-effective. The reaction is an example of a thiol-ene reaction, specifically the hydrothiolation of an alkene.[12]

Mechanistic Insights

The addition of hydrogen sulfide to an acrylate can proceed via either a free-radical or a catalyzed Michael addition mechanism.[12]

  • Free-Radical Addition: This pathway is typically initiated by UV light, heat, or a radical initiator. A thiyl radical (HS•) is generated, which then adds to the double bond of the propyl acrylate in an anti-Markovnikov fashion. This results in the formation of a carbon-centered radical, which then abstracts a hydrogen atom from another molecule of H₂S to propagate the radical chain and form the final product. A significant drawback of this method can be the formation of dialkyl sulfides as by-products.[13]

  • Michael Addition (Base-Catalyzed): In the presence of a weak base, hydrogen sulfide can be deprotonated to form the hydrosulfide anion (HS⁻), a potent nucleophile. This anion then attacks the β-carbon of the electron-deficient double bond in propyl acrylate (a Michael acceptor). The resulting enolate intermediate is then protonated to yield this compound. Low reaction temperatures are favored to minimize the formation of by-products.[14]

Michael_Addition_Mechanism H2S Hydrogen Sulfide HS_minus Hydrosulfide Anion (HS⁻) H2S->HS_minus + Base Base Base Acrylate Propyl Acrylate Enolate Enolate Intermediate HS_minus->Enolate + Propyl Acrylate Product This compound Enolate->Product + H⁺ (from solvent or proton source)

Caption: Michael Addition Mechanism for this compound Synthesis.

Industrial-Scale Considerations and Protocol

For industrial production, the acid-catalyzed addition of hydrogen sulfide to olefins is a common method for synthesizing thiols.[13] This approach can be adapted for the synthesis of mercaptoesters.

Step-by-Step Methodology (Conceptual):

  • Reactor Setup: A pressure-resistant reactor is required to handle gaseous hydrogen sulfide.

  • Reagent and Catalyst Loading: Propyl acrylate and a suitable catalyst are charged into the reactor. Acid catalysts such as AlCl₃, BF₃, or zeolites have been used for similar reactions.[13] For the Michael addition, a weakly basic amine catalyst is employed.[14]

  • Hydrogen Sulfide Introduction: Hydrogen sulfide is introduced into the reactor under pressure. A molar excess of hydrogen sulfide is generally used to favor the formation of the desired mercaptan and suppress the formation of thioether by-products.[14][15]

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature. For the Michael addition, lower temperatures (0°C to 40°C) are preferred to maximize the yield of the mercaptopropionic acid ester.[14]

  • Product Separation and Purification: After the reaction, the excess hydrogen sulfide is vented or recycled. The reaction mixture is then processed to separate the product from the catalyst and any by-products. Purification is typically achieved through distillation.[15]

Table 3: Key Parameters for H₂S Addition to Propyl Acrylate

ParameterRecommended Value/ConditionRationale
Molar Ratio (H₂S:Acrylate) 1.25:1 to 5:1Excess H₂S favors the formation of the desired mercaptoester.[14]
Catalyst Weakly basic amine (for Michael addition)Facilitates the formation of the nucleophilic hydrosulfide anion.[14]
Temperature 0°C to 40°CLower temperatures suppress the formation of by-products.[14]
Pressure At least 10 bars (for related processes)Maintains a sufficient concentration of H₂S in the reaction medium.[16]

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the direct esterification of 2-mercaptopropionic acid and the addition of hydrogen sulfide to propyl acrylate. The choice of method will be dictated by the specific requirements of the synthesis, including scale, available starting materials, and desired purity. Direct esterification is a robust and well-understood laboratory-scale method, while the addition of hydrogen sulfide to propyl acrylate may be more amenable to industrial-scale production. A thorough understanding of the underlying reaction mechanisms and careful control of reaction parameters are essential for maximizing yield and purity in both approaches.

References

  • Muller, C., et al. (Year). Synthetic access to thiols: A review. Journal of Chemical Sciences.[13]

  • Author, A. A., et al. (Year). Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs. MDPI.[17]

  • Author, A. A., et al. (Year). Synthesis of Mercapto Ethyl Ester of Palm Fatty Acid Distillate. MATEC Web of Conferences.[11]

  • Author, A. A., et al. (Year). Thioesters synthesis: recent adventures in the esterification of thiols. Taylor & Francis.[18]

  • Author, A. A., et al. (Year). Strategies for the direct oxidative esterification of thiols with alcohols. PMC - NIH.[19]

  • Author, A. A., et al. (Year). Air-Tolerant Direct Thiol Esterification with Carboxylic Acids Using Hydrosilane via Simple Inorganic Base Catalysis. The Journal of Organic Chemistry - ACS Publications.[20]

  • Author, A. A., et al. (Year). Direct oxidative esterification of thiols with alcohols. ResearchGate.[21]

  • Author, A. A., et al. (Year). Novel Synthetic Method of Thiols using Heterogeneous Cobalt Catalysts from Hydrogen, Elemental Sulfur and Alkenes. Kyoto University Research Information Repository.[22]

  • Author, A. A., et al. (Year). Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal.[23]

  • Author, A. A., et al. (Year). Synthesis of mercapto-carboxylic ester. Google Patents.[16]

  • Author, A. A., et al. (Year). Method for synthesizing mercaptans by addition reaction of hydrogen sulfide to olefins. Google Patents.[15]

  • Author, A. A. (Year). Thiol-ene reaction. Wikipedia.[12]

  • Author, A. A., et al. (Year). The addition of hydrogen sulphide to alkenes. ResearchGate.[24]

  • Author, A. A., et al. (Year). Synthesis of Mercapto Ethyl Ester of Palm Fatty Acid Distillate. MATEC Web of Conferences.[25]

  • Author, A. A., et al. (Year). Continuous synthesis of mercaptocarboxylic esters. Google Patents.[26]

  • Author, A. A. (Year). This compound, 19788-50-2. The Good Scents Company.[1]

  • Author, A. A. (Year). Propyl-2-mercaptopropionate. Robinson Brothers.[2]

  • Author, A. A. (Year). Propyl-2-mercaptopropionate. PubChem - NIH.[4]

  • Author, A. A., et al. (Year). Method for preparing mercaptopropionic acid esters. Google Patents.[14]

  • Author, A. A. (Year). Showing metabocard for this compound (HMDB0032495). Human Metabolome Database.

  • Author, A. A. (Year). This compound. Endeavour Speciality Chemicals.[27]

  • Author, A. A., et al. (Year). Preparation method of 2-mercaptopropionic acid. Google Patents.[28]

  • Author, A. A., et al. (Year). Process for the synthesis of 3-mercaptopropionic acid. Google Patents.[29]

  • Author, A. A., et al. (Year). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST.[8]

  • Author, A. A. (Year). CAS 19788-50-2 PROPYL2-MERCAPTOPROPIONATE. BOC Sciences.[]

  • Author, A. A. (Year). 2-Mercaptopropionic acid synthesis. ChemicalBook.[30]

  • Author, A. A., et al. (Year). Esterification of propanoic acid in the presence of a homogeneous catalyst.[10]

  • Author, A. A. (Year). This compound. precisionFDA.[3]

  • Author, A. A. (Year). MERCAPTOPROPIONIC ACID. Ataman Kimya.

  • Author, A. A., et al. (Year). Poly(3-mercapto-2-methylpropionate), a Novel α-Methylated Bio-Polythioester with Rubber-like Elasticity, and Its Copolymer with 3-hydroxybutyrate: Biosynthesis and Characterization. MDPI.[31]

  • Author, A. A. (Year). This compound. 试剂信息网.[6]

  • Author, A. A. (Year). PREPARATION OF PHENYLPROPYL-2-MERCAPTOPROPIONATE. PrepChem.com.[9]

  • Author, A. A. (Year). Cas 19788-50-2,PROPYL2-MERCAPTOPROPIONATE. LookChem.[5]

Sources

Physical and chemical characteristics of Propyl 2-mercaptopropionate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Propyl 2-mercaptopropionate

Authored by a Senior Application Scientist

Abstract

This compound (CAS No. 19788-50-2) is a specialty chemical recognized for its distinct organoleptic properties.[1] As a sulfur-containing ester, it presents a unique combination of a reactive thiol group and a hydrolyzable ester linkage, defining its chemical behavior and application profile. This technical guide provides a comprehensive examination of its core physical and chemical characteristics, analytical methodologies, and safety considerations. The information is curated for researchers, chemists, and drug development professionals who require a deep, functional understanding of this molecule for application in synthesis, product formulation, or metabolic studies.

Chemical Identity and Molecular Structure

This compound is classified as a carboxylic acid ester and an alkylthiol. Its identity is defined by the following identifiers:

  • CAS Number: 19788-50-2[1][2][3][4][5]

  • Molecular Formula: C₆H₁₂O₂S[1][2][4][]

  • Molecular Weight: 148.22 g/mol [1][4][]

  • IUPAC Name: Propyl 2-sulfanylpropanoate[3][4][][7]

  • Common Synonyms: this compound, 2-Mercaptopropionic acid propyl ester, Propanoic acid, 2-mercapto-, propyl ester[3][4]

  • FEMA Number: 4207[1][8]

The molecule consists of a propoxy group ester-linked to a 2-mercaptopropanoic acid backbone. The presence of a chiral center at the second carbon position means the compound exists as a racemate unless a stereospecific synthesis is employed.[1]

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Characteristics

The physical properties of this compound are critical for its handling, storage, and application, particularly in the flavor and fragrance industry where volatility and solubility are paramount. Quantitative data are summarized in the table below.

PropertyValueSource(s)
Appearance Colorless, clear liquid[1][3]
Odor Profile Cooked, roasted, meaty aroma[1][3]
Boiling Point 193.1 °C at 760 mmHg[1][3][]
Density 1.014 - 1.020 g/cm³ at 25 °C[1][3][]
Refractive Index 1.447 - 1.453 at 20 °C[1]
Flash Point 74.4 °C (166.0 °F)[1][3]
Vapor Pressure 0.472 mmHg at 25 °C (estimated)[1][3]
Solubility Sparingly soluble in water; soluble in alcohol, pentane, and diethyl ether.[1][7][9]
LogP (o/w) ~2.0 (estimated)[1]

Chemical Properties and Reactivity Profile

The chemical behavior of this compound is dictated by its two primary functional groups: the thiol (-SH) and the ester (-COO-).

Thiol Group Reactivity

The thiol group is the most reactive site on the molecule. It is weakly acidic and can be deprotonated by bases to form a thiolate anion, a potent nucleophile.[10] Key reactions include:

  • Oxidation: Thiols are susceptible to oxidation. Mild oxidizing agents can lead to the formation of disulfides, while stronger agents can yield sulfonic acids. This is a critical consideration for storage, as exposure to air can lead to degradation.

  • Nucleophilic Addition: The thiol group can participate in Michael additions to α,β-unsaturated carbonyl compounds.

  • Incompatibility: Based on the reactivity of its parent acid, 2-mercaptopropionic acid, this compound is expected to be incompatible with strong reducing agents, alkali metals, aldehydes, and isocyanates.[10] Reactions with acids may liberate hydrogen sulfide.[10]

Ester Group Reactivity

The propyl ester group is susceptible to nucleophilic acyl substitution, most notably hydrolysis.

  • Hydrolysis: Under either acidic or basic conditions, the ester can be cleaved to yield propanol and 2-mercaptopropionic acid. Base-catalyzed hydrolysis (saponification) is irreversible. This instability in aqueous environments, particularly at non-neutral pH, can impact formulation stability and shelf-life.

cluster_reactants Reactants cluster_products Products This compound This compound 2-Mercaptopropionic Acid 2-Mercaptopropionic Acid This compound->2-Mercaptopropionic Acid Hydrolysis H2O H₂O H2O->2-Mercaptopropionic Acid Propanol Propanol H2O->Propanol H+ H⁺ / OH⁻ (Catalyst)

Figure 2: Reaction schematic for the hydrolysis of this compound.

Synthesis and Purification

While various proprietary methods exist, a fundamental and illustrative synthesis route is the Fischer-Speier esterification of 2-mercaptopropionic acid with n-propanol.

Causality of Experimental Design: This acid-catalyzed reaction is an equilibrium process. To drive the reaction toward the product (the ester), Le Châtelier's principle is exploited. This is typically achieved by using an excess of one reactant (usually the less expensive alcohol, propanol) or by removing the water byproduct as it forms, often through azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus. The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Protocol Outline: Fischer Esterification

  • Reaction Setup: Charge a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap with 2-mercaptopropionic acid, a 3- to 5-fold molar excess of n-propanol, and a suitable solvent (e.g., toluene).

  • Catalysis: Add a catalytic amount (0.1-0.5 mol%) of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, physically removing water from the reaction and driving the equilibrium forward.

  • Monitoring: Monitor the reaction's progress by tracking water collection or using analytical techniques like GC or TLC.

  • Workup: After completion, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and filter.

  • Purification: Remove the solvent and excess propanol via rotary evaporation. The crude product is then purified by vacuum distillation to yield high-purity this compound.

Analytical Methodologies

Characterization and quality control of this compound rely on standard chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for identifying and quantifying this volatile compound. The mass spectrum provides a molecular fingerprint, while the retention time on the GC column confirms its identity against a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The predicted ¹H NMR spectrum would show characteristic signals for the propyl group (a triplet, a sextet, and a triplet), the methine proton adjacent to the sulfur (a quartet), and the methyl group on the propionate backbone (a doublet).

High-Performance Liquid Chromatography (HPLC)

For non-volatile matrices or for analyzing purity, a reversed-phase HPLC method can be developed. Due to the lack of a strong chromophore, UV detection at low wavelengths (~210 nm) or derivatization may be necessary for high sensitivity.[11]

Protocol: Validated HPLC Purity Assay

  • Rationale: This protocol is designed as a self-validating system for determining the purity of a sample. The use of a C18 column is standard for moderately polar molecules. The mobile phase composition is chosen to achieve adequate retention and sharp peak shape.

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 65:35 v/v), filtered and degassed.[12]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the standard and sample solutions. Purity is determined by comparing the peak area of the main component to the total area of all peaks (Area % method).

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Accurately weigh sample B Dissolve in mobile phase A->B C Inject 10 µL onto C18 column B->C D Isocratic Elution (ACN/H₂O) C->D E UV Detection at 210 nm D->E F Integrate Peak Areas E->F G Calculate Purity (Area % Method) F->G

Figure 3: Workflow for a typical HPLC purity analysis.

Applications and Industrial Relevance

The primary application of this compound is as a flavoring agent in the food industry, where it imparts savory, meaty, and roasted notes.[1][3] However, it is important to note that the U.S. Food and Drug Administration (FDA) has moved to no longer provide for the use of this and six other synthetic flavoring substances.[1] Its parent molecule, 2-mercaptopropionic acid, is used in the synthesis of pharmaceuticals and as a chain transfer agent in polymerization.[10]

Safety, Handling, and Storage

  • Hazards: The compound is expected to be a combustible liquid.[13] It may be harmful if swallowed and can cause severe skin and eye irritation or burns upon contact.[14][15] Like many thiols, it has a powerful and potentially unpleasant odor (stench).[13]

  • Handling: Work in a well-ventilated area or fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a cool, dry, well-ventilated place away from heat, open flames, and strong oxidizing agents.[13] Keep the container tightly closed to prevent oxidation and the escape of vapors.

Conclusion

This compound is a bifunctional molecule whose properties are a direct consequence of its thiol and ester groups. Its distinct meaty aroma has defined its primary application, while its underlying chemical reactivity necessitates careful handling and storage. A thorough understanding of its physicochemical properties, reactivity, and analytical profile is essential for any scientist or researcher intending to work with this compound.

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). Cas 19788-50-2, PROPYL2-MERCAPTOPROPIONATE. Retrieved from [Link]

  • Human Metabolome Database. (2023). Showing metabocard for this compound (HMDB0032495). Retrieved from [Link]

  • PubChem. (n.d.). Propyl-2-mercaptopropionate. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2-mercapto-, ethyl ester. Retrieved from [Link]

  • Endeavour Speciality Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Robinson Brothers. (n.d.). Propyl-2-mercaptopropionate. Retrieved from [Link]

  • Robinson Brothers. (n.d.). Propyl-2-mercaptopropionate. Retrieved from [Link]

  • Salgado, P., et al. (2015). Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications. PubMed. Retrieved from [Link]

  • Al-kassas, R., et al. (2013). Development of A Validated HPLC Method for the Analysis of Two Preservative Agents “Methylparaben & Propylparaben” in Topical Creams. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Propyl 2-mercaptopropionate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Propyl 2-mercaptopropionate (CAS No. 19788-50-2), tailored for researchers, scientists, and professionals in drug development. It moves beyond basic data to offer insights into its synthesis, potential applications, and safe handling, grounded in established scientific principles.

Introduction and Core Properties

This compound is a specialty chemical, an ester of 2-mercaptopropionic acid and propanol.[1][2] It is a racemic mixture, existing as a colorless clear liquid under standard conditions.[3][4] Its distinct organoleptic properties, often described as a cooked or roasted meaty aroma, have led to its primary application in the flavor and fragrance industry.[4][5][6] However, its chemical structure, featuring both a thiol and an ester functional group, suggests a broader potential in various chemical synthesis and material science applications.

Molecular Structure

The molecular structure of this compound is fundamental to understanding its reactivity and potential applications. The presence of a chiral center at the second carbon atom is a key feature.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 19788-50-2[1][3][5][7][8][][10]
Molecular Formula C6H12O2S[1][3][8][][11]
Molecular Weight 148.23 g/mol [4][5][][11]
Appearance Colorless clear liquid[3][4]
Density 1.014 - 1.020 g/mL at 25 °C[3][4][5]
Boiling Point 193.134 °C at 760 mmHg[]
Flash Point 165.00 °F (73.89 °C)[3]
Refractive Index 1.447 - 1.453 at 20 °C[4][5]
Solubility Sparingly soluble in water; soluble in pentane and diethyl ether[5]

Synthesis and Mechanism

The most common and industrially relevant method for synthesizing this compound is the Fischer esterification of 2-mercaptopropionic acid with propanol. This acid-catalyzed reaction is a cornerstone of organic synthesis.

Synthesis Workflow

The synthesis involves the reaction of 2-mercaptopropionic acid with propanol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid or a solid acid catalyst. The reaction is reversible, and to drive it towards the product, it is common to either use an excess of the alcohol or remove the water formed during the reaction.

cluster_0 Synthesis of this compound Reactants 2-Mercaptopropionic Acid + Propanol Reaction Esterification Reaction Reactants->Reaction Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Distillation Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism: Fischer Esterification

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 2-mercaptopropionic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen of the propanol attacks the electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated carbonyl oxygen is deprotonated to regenerate the acid catalyst and form the final ester product.

The presence of the thiol group (-SH) does not typically interfere with the esterification under acidic conditions, as it is a weaker nucleophile than the hydroxyl group of the alcohol.

Applications Beyond Flavor and Fragrance

While the primary commercial use of this compound is as a flavoring agent, its bifunctional nature (thiol and ester) opens up possibilities for its use in other areas of chemical research and development.

Intermediate in Organic Synthesis

The thiol group is a versatile functional group that can undergo a variety of transformations, including oxidation to disulfides or sulfonic acids, and alkylation. The ester can be hydrolyzed back to the carboxylic acid or undergo transesterification. This makes this compound a potentially useful building block for the synthesis of more complex molecules. For instance, thiol-containing compounds are used in the synthesis of some pharmaceuticals and agrochemicals.[7]

Polymer Chemistry

Thiols can participate in thiol-ene "click" reactions, which are highly efficient and orthogonal reactions used in polymer synthesis and modification. This compound could potentially be used as a chain transfer agent in free-radical polymerizations to control molecular weight, or as a monomer in the synthesis of specialty polymers.

Material Science

The thiol group has a strong affinity for the surfaces of noble metals like gold and silver. This property is exploited in the formation of self-assembled monolayers (SAMs), which have applications in nanoscience, electronics, and biosensors. While less common for small molecules like this compound, the principle remains applicable for surface modification studies.

Safety and Handling

This compound is a chemical that requires careful handling. The available safety data indicates that it can be hazardous upon exposure.

GHS Hazard Classification

While some sources do not list specific GHS classifications, related mercaptopropionic acids and esters are known to be hazardous. For example, 3-Mercaptopropionic acid is classified as corrosive to metals, toxic if swallowed, harmful if inhaled, and causes severe skin burns and eye damage.[12][13] It is crucial to handle this compound with similar precautions until more specific data is available.

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as bases, reducing agents, and oxidizing agents.[13]

Analytical Characterization

For quality control and research purposes, this compound can be characterized by standard analytical techniques.

Spectroscopic Data
TechniqueExpected Features for this compound
¹H NMR - Triplet for the terminal CH₃ of the propyl group. - Sextet for the middle CH₂ of the propyl group. - Triplet for the O-CH₂ of the propyl group. - Quartet for the CH at the chiral center. - Doublet for the CH₃ attached to the chiral center. - Singlet (broad) for the SH proton.
¹³C NMR - Resonances for the three distinct carbons of the propyl group. - Resonance for the methine carbon at the chiral center. - Resonance for the methyl carbon attached to the chiral center. - Resonance for the carbonyl carbon.
IR Spectroscopy - Strong C=O stretch (ester) around 1735 cm⁻¹. - S-H stretch (thiol) around 2550 cm⁻¹ (weak). - C-O stretch (ester) around 1100-1300 cm⁻¹.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 148. - Fragmentation patterns corresponding to the loss of the propyl group, the propoxy group, and other characteristic fragments.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound via Fischer esterification.

Materials and Equipment
  • 2-Mercaptopropionic acid

  • n-Propanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Step-by-Step Procedure

cluster_0 Experimental Protocol: Synthesis of this compound Step1 1. Charge reactants and catalyst into a round-bottom flask. Step2 2. Set up for reflux with a Dean-Stark trap. Step1->Step2 Step3 3. Heat to reflux and collect water. Step2->Step3 Step4 4. Cool the reaction mixture. Step3->Step4 Step5 5. Quench with saturated sodium bicarbonate solution. Step4->Step5 Step6 6. Extract with an organic solvent (e.g., diethyl ether). Step5->Step6 Step7 7. Dry the organic layer with anhydrous magnesium sulfate. Step6->Step7 Step8 8. Remove the solvent using a rotary evaporator. Step7->Step8 Step9 9. Purify the crude product by vacuum distillation. Step8->Step9

Caption: A step-by-step experimental workflow for the synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-mercaptopropionic acid (1.0 eq), n-propanol (3.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Reflux: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring the Reaction: Continue the reflux until no more water is collected in the Dean-Stark trap, indicating the reaction is complete.

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: Purify the resulting crude product by vacuum distillation to obtain pure this compound.

Conclusion

This compound is a specialty chemical with established applications in the flavor industry and significant potential in other areas of chemical science. Its synthesis is based on the fundamental Fischer esterification reaction. A thorough understanding of its physicochemical properties, reactivity, and safety precautions is essential for its effective and safe use in research and development. This guide has provided a comprehensive overview of these aspects to support the scientific community in exploring the full potential of this versatile molecule.

References

  • Parchem. (n.d.). This compound (Cas 19788-50-2).
  • The Good Scents Company. (n.d.). This compound, 19788-50-2.
  • Robinson Brothers. (n.d.). Propyl-2-mercaptopropionate.
  • FFC / Alfa Chemistry. (n.d.). CAS 19788-50-2 this compound.
  • CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Buy this compound Industrial Grade.
  • Ensince Industry Co., Ltd. (n.d.). PROPYL2-MERCAPTOPROPIONATE Cas 19788-50-2.
  • CAS Common Chemistry. (n.d.). 19788-50-2.
  • BOC Sciences. (n.d.). CAS 19788-50-2 PROPYL2-MERCAPTOPROPIONATE.
  • precisionFDA. (2025). This compound.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 3-Mercaptopropionic acid.
  • Robinson Brothers. (n.d.). Propyl-2-mercaptopropionate.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - 3-Mercaptopropionic acid.
  • LookChem. (n.d.). Cas 19788-50-2,PROPYL2-MERCAPTOPROPIONATE.
  • PubChem. (n.d.). Ethyl 2-mercaptopropionate.

Sources

A Technical Guide to Propyl 2-Mercaptopropionate: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Propyl 2-mercaptopropionate is an organosulfur compound belonging to the thioester class of molecules. While primarily recognized for its role as a potent aroma and flavoring agent, its bifunctional nature—possessing both a reactive thiol group and an ester linkage—makes it a molecule of interest as a versatile building block in synthetic organic chemistry. This guide provides an in-depth analysis of its molecular characteristics, physicochemical properties, a validated synthesis protocol, and key reactivity insights relevant to its application in broader research contexts, including potential use in the synthesis of more complex molecules for drug discovery.

Molecular Identity and Physicochemical Properties

This compound, also known by its IUPAC name propyl 2-sulfanylpropanoate, is structurally analogous to an ester, with a sulfur atom replacing the alkoxy oxygen.[1] This substitution significantly influences its chemical reactivity, rendering the carbonyl carbon more electrophilic compared to its oxygen-ester counterpart.[2]

The key identifying and physical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 19788-50-2[3]
Molecular Formula C₆H₁₂O₂S
Molecular Weight 148.22 g/mol
Appearance Colorless liquid[4]
Odor Sulfurous, fruity, with cooked meat notes upon dilution
Boiling Point 193.1 °C at 760 mmHg[5]
Density 1.019 g/cm³ at 25 °C[5]
Refractive Index 1.447 - 1.455 at 20 °C[4]
Flash Point 74.4 °C[5]
SMILES CCCOC(=O)C(C)S
InChI Key SZNSBSIVODFXBS-UHFFFAOYSA-N
Molecular Structure Diagram

The two-dimensional structure of this compound highlights the key functional groups: the propyl ester and the secondary thiol.

Caption: 2D structure of this compound.

Synthesis and Purification

This compound can be synthesized via the Fischer-Speier esterification, a classic and robust acid-catalyzed reaction between a carboxylic acid and an alcohol.[6][7] This method is advantageous due to its atom economy and the relatively low cost of starting materials.

Causality Behind the Protocol
  • Acid Catalyst (H₂SO₄): The reaction requires an acid catalyst to protonate the carbonyl oxygen of the 2-mercaptopropionic acid.[8][9] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic n-propanol.

  • Excess Reagent (n-Propanol): The Fischer esterification is an equilibrium process.[8][9] By using one of the reactants, typically the less expensive alcohol (n-propanol), in large excess, Le Châtelier's principle dictates that the equilibrium will shift towards the products (ester and water), thereby increasing the reaction yield.[8] Using the alcohol as the solvent is a common and effective strategy.[10]

  • Reflux Conditions: The reaction rate is relatively slow at room temperature.[7] Heating the mixture to reflux provides the necessary activation energy to overcome the kinetic barrier, allowing the reaction to reach equilibrium in a reasonable timeframe (typically several hours).[10]

  • Aqueous Workup: The workup procedure is designed to remove the acid catalyst and unreacted carboxylic acid. Washing with a saturated sodium bicarbonate (NaHCO₃) solution neutralizes the sulfuric acid and deprotonates any remaining 2-mercaptopropionic acid, converting it into its water-soluble sodium salt, which is then partitioned into the aqueous layer.

  • Purification by Distillation: The final product is purified from residual n-propanol and any high-boiling impurities by fractional distillation under reduced pressure. This is effective due to the significant difference in boiling points between the product and the starting materials.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-mercaptopropionic acid (1.0 equiv) and n-propanol (10.0 equiv, serving as both reactant and solvent).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄, 0.1 equiv) to the mixture. The addition is exothermic and should be done in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (approx. 97 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Aqueous Workup: Dilute the mixture with diethyl ether. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (until effervescence ceases), and finally with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

Synthesis Workflow Diagram

G cluster_react Reaction Phase cluster_workup Workup & Isolation cluster_purify Purification reactants 1. Combine Reactants (2-Mercaptopropionic Acid, excess n-Propanol) catalyst 2. Add Catalyst (Conc. H₂SO₄) reactants->catalyst reflux 3. Heat to Reflux (4-6 hours) catalyst->reflux quench 4. Cool & Quench (Add Diethyl Ether) reflux->quench wash 5. Aqueous Wash (H₂O, NaHCO₃, Brine) quench->wash dry 6. Dry & Concentrate (Na₂SO₄, Rotovap) wash->dry distill 7. Vacuum Distillation dry->distill product Final Product: This compound distill->product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The utility of this compound in synthesis stems from the distinct reactivity of its two primary functional groups.

  • The Thiol (-SH) Group: Thiols are excellent nucleophiles, especially in their deprotonated thiolate form.[11] This allows the sulfur atom to participate in a variety of S-alkylation and S-acylation reactions. Furthermore, the thiol group is susceptible to oxidation. Mild oxidizing agents (like iodine or air) can lead to the formation of a disulfide-bridged dimer, while stronger oxidizing agents can form sulfonic acids. This predictable reactivity makes the thiol a handle for further molecular elaboration.

  • The Thioester (-C(O)S-) Group: Thioesters are more reactive towards nucleophiles than their corresponding oxygen esters.[2][12] The C-S bond is weaker and the sulfur atom provides less resonance stabilization to the carbonyl group, making the carbonyl carbon more electrophilic.[2] This enhanced reactivity allows thioesters to act as efficient acyl-transfer agents in reactions with amines to form amides or in specific cross-coupling reactions like the Fukuyama coupling to form ketones.[2] They can also be hydrolyzed back to the corresponding carboxylic acid and thiol under aqueous conditions.[1][2]

Applications

While the primary commercial application of this compound is in the flavor and fragrance industry , its value to researchers and drug development professionals lies in its capacity as a synthetic intermediate .[3][4]

For drug development, small, functionalized molecules like this are valuable as:

  • Building Blocks: The molecule can be incorporated into larger, more complex structures. The thiol can serve as an anchor point for conjugation to other molecules or surfaces.

  • Fragments for Library Synthesis: In fragment-based drug discovery, molecules of this size and complexity can be used to probe the binding sites of biological targets. The dual functionality allows for rapid diversification to generate a library of related compounds.

  • Precursors to Thiol-Containing Payloads: In the development of antibody-drug conjugates (ADCs), thiol-containing linker-payloads are common. While not a drug itself, this compound represents a simple scaffold that could be elaborated into more complex thiol-containing molecules for such applications.

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

  • General Handling: Use in a well-ventilated area or fume hood to avoid inhalation of vapors.[5] Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes.[5]

  • Hazards: Like many low-molecular-weight thiols, it possesses a strong, unpleasant odor (stench).[13] The precursor, 2-mercaptopropionic acid, is classified as a corrosive material that can cause burns and eye damage.[13] While specific data for the propyl ester is limited, it should be treated with similar caution.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This compound is a well-defined chemical entity with a unique combination of a reactive thiol and a thioester functional group. Its molecular structure and weight are firmly established, and its physicochemical properties are well-documented. The synthesis via Fischer-Speier esterification is a reliable and scalable method. For researchers in synthetic chemistry and drug development, understanding the distinct reactivity of its functional groups opens avenues for its use as a versatile building block and synthetic intermediate, extending its relevance far beyond its established role in the flavor industry.

References

  • Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. PubMed Central. [Link]

  • Thioester: Bonding, Synthesis, and Reactions. Chemistry Learner. [Link]

  • Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles. ACS Publications. [Link]

  • Thioester - Wikipedia. Wikipedia. [Link]

  • Reactions of Thiols. Chemistry Steps. [Link]

  • Cas 19788-50-2,PROPYL2-MERCAPTOPROPIONATE. LookChem. [Link]

  • Buy this compound Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. Chemlyte. [Link]

  • This compound, 19788-50-2. The Good Scents Company. [Link]

  • Showing metabocard for this compound (HMDB0032495). Human Metabolome Database. [Link]

  • Fischer–Speier esterification - Wikipedia. Wikipedia. [Link]

  • Fischer Esterification: Mechanism & Examples. NROChemistry. [Link]

  • Propyl-2-mercaptopropionate. Robinson Brothers. [Link]

  • Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

Sources

Propyl 2-Mercaptopropionate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Propyl 2-mercaptopropionate is a versatile chemical compound with significant, though often under-explored, potential in various scientific and industrial sectors. This guide provides an in-depth exploration of its chemical identity, synthesis, and burgeoning applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. By elucidating its properties and functionalities, this document aims to serve as a comprehensive resource for harnessing the capabilities of this unique molecule.

Chemical Identity and Nomenclature

This compound is systematically named propyl 2-sulfanylpropanoate according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] This name precisely describes its structure as the propyl ester of 2-mercaptopropanoic acid.

Synonyms: The compound is also known by several other names in literature and commerce, including:

  • This compound[2]

  • 2-Mercaptopropanoic acid, propyl ester

  • Propyl 2-sulfanyl propanoate[1]

  • Propyl-2-mercaptopropionate[2]

  • Propanoic acid, 2-mercapto-, propyl ester[3]

Chemical Structure and Formula:

  • Molecular Formula: C₆H₁₂O₂S[1][3]

  • Molecular Weight: 148.22 g/mol [3]

  • CAS Number: 19788-50-2[1]

The structure features a propyl group attached to the ester oxygen, with a thiol (-SH) group at the second carbon of the propionate backbone.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and analysis.

PropertyValueSource(s)
Appearance Colorless liquid[4]
Odor Meaty, roasted[1][2]
Specific Gravity 1.014 - 1.020 @ 25°C[2]
Refractive Index 1.447 - 1.453 @ 20°C[2]
Boiling Point 193 °C @ 760 mmHg[2]
Flash Point 74.4 °C (166 °F)[2]
Solubility Sparingly soluble in water; soluble in alcohol and pentane.[2]

Synthesis of this compound

The primary route for the synthesis of this compound is through the Fischer-Speier esterification of 2-mercaptopropionic acid with propanol, catalyzed by a strong acid.

Reaction Pathway: Fischer-Speier Esterification

The diagram below illustrates the acid-catalyzed esterification process.

Fischer_Esterification cluster_reactants Reactants cluster_products Products 2_mercaptopropionic_acid 2-Mercaptopropionic Acid Reaction + 2_mercaptopropionic_acid->Reaction Propanol Propanol Propanol->Reaction Propyl_2_mercaptopropionate This compound Water Water Equilibrium Reaction->Equilibrium H+ Catalyst (e.g., H₂SO₄) Equilibrium->Propyl_2_mercaptopropionate Equilibrium->Water

Caption: Fischer-Speier esterification of 2-mercaptopropionic acid.

Experimental Protocol: Synthesis and Purification

This protocol outlines a general laboratory procedure for the synthesis of this compound.

Materials:

  • 2-Mercaptopropionic acid

  • n-Propanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Toluene

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-mercaptopropionic acid (1.0 mol), n-propanol (1.5 mol), and toluene (100 mL).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.05 mol) to the mixture while stirring.

  • Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected.

  • Neutralization: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases. This step neutralizes the acidic catalyst and any unreacted carboxylic acid.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the toluene using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Applications in Research and Development

While this compound is known for its use as a flavoring agent, its unique chemical structure, featuring both an ester and a thiol group, opens up a range of applications in materials science and drug development.

Polymer Chemistry: Chain-Transfer Agent

Mechanism of Action: During polymerization, the growing polymer radical can abstract the hydrogen atom from the thiol group of this compound. This terminates the growth of that polymer chain and creates a new thiyl radical. This new radical can then initiate the growth of a new polymer chain. This process, known as chain transfer, effectively lowers the average molecular weight of the resulting polymer and can lead to a narrower molecular weight distribution.[4][5]

Chain_Transfer Growing_Polymer_Radical Growing Polymer Radical (P-M•) Reaction1 + Growing_Polymer_Radical->Reaction1 Propyl_2_mercaptopropionate This compound (R-SH) Propyl_2_mercaptopropionate->Reaction1 Terminated_Polymer Terminated Polymer (P-M-H) Thiyl_Radical Thiyl Radical (R-S•) Reaction2 + Thiyl_Radical->Reaction2 Monomer Monomer (M) Monomer->Reaction2 New_Polymer_Radical New Polymer Radical (R-S-M•) Reaction1->Terminated_Polymer Reaction1->Thiyl_Radical Reaction2->New_Polymer_Radical

Caption: Chain-transfer mechanism in radical polymerization.

The use of mercaptopropionate esters as CTAs can result in polymers with improved physical properties, such as enhanced freeze-thaw stability in emulsions.[7]

Drug Development: Potential as Ester Prodrugs

Ester prodrugs are a well-established strategy in pharmaceutical development to enhance the delivery and bioavailability of drugs.[8][9][10] These are inactive derivatives of a drug molecule that are converted into the active form within the body through enzymatic or chemical hydrolysis. The esterification of a drug can improve its lipophilicity, thereby enhancing its absorption across biological membranes.[8][10]

While specific applications of this compound as a prodrug are not yet widely documented in peer-reviewed literature, its structure presents a compelling case for its potential in this area. The ester linkage can be designed to be cleaved by esterases in the body, releasing a therapeutic agent containing a thiol group. Thiol-containing compounds are known for their antioxidant properties and their ability to interact with various biological targets.

Conceptual Prodrug Strategy:

  • Synthesis: A drug molecule containing a carboxylic acid group can be esterified with 2-mercaptopropanol to yield a prodrug. Alternatively, a drug with a hydroxyl or thiol group could be linked to 2-mercaptopropionic acid.

  • Administration and Absorption: The resulting ester prodrug, being more lipophilic than the parent drug, may exhibit improved absorption.

  • Bioactivation: In the bloodstream or target tissues, esterases would hydrolyze the ester bond, releasing the active drug and 2-mercaptopropionic acid, which would then be metabolized.

This strategy could be particularly beneficial for delivering drugs where a thiol group is essential for therapeutic activity but may interfere with absorption or formulation stability.

Analytical Characterization

Accurate analytical characterization is crucial for quality control and research applications. The following techniques are suitable for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, a standard protocol would involve:

  • Sample Preparation: Dilution of the sample in a suitable solvent such as dichloromethane or hexane.

  • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

  • Injector: Split/splitless injector at a temperature of 250°C.

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 250°C) to ensure good separation.

  • MS Detector: Electron ionization (EI) at 70 eV. The resulting mass spectrum will show characteristic fragmentation patterns that can be used for identification by comparison with a spectral library.

In the context of polymer analysis, pyrolysis-GC-MS can be employed to identify the presence of this compound as a residual chain-transfer agent or as part of the polymer structure.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the propyl group (a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene attached to the ester oxygen), a quartet for the methine proton at the second carbon, a doublet for the methyl group at the second carbon, and a signal for the thiol proton.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the six carbon atoms in the molecule, which can be assigned based on their chemical environment.

While experimental spectra for this compound are not widely published, predicted spectra are available in databases and can serve as a useful reference.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands for:

  • C=O (ester carbonyl) stretching: around 1735 cm⁻¹

  • S-H (thiol) stretching: a weak band around 2550 cm⁻¹

  • C-O (ester) stretching: in the region of 1100-1300 cm⁻¹

  • C-H (alkane) stretching and bending: around 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹

Safety and Handling

This compound and its precursors require careful handling due to their potential hazards.

  • 2-Mercaptopropionic Acid: This precursor is corrosive and can cause severe skin burns and eye damage. It is also toxic if swallowed and harmful if inhaled.[13]

  • This compound: While specific toxicity data for the propyl ester is limited, it is prudent to handle it with care, assuming it may have similar hazards to its precursors and related compounds. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Always consult the latest Safety Data Sheet (SDS) for detailed information on hazards, handling, and emergency procedures.[13]

Conclusion

This compound is a molecule with a diverse and promising range of applications beyond its established role in the flavor industry. Its utility as a chain-transfer agent in polymer synthesis is well-documented, offering control over polymer properties. Furthermore, its structure suggests significant potential in drug development as a component of ester prodrug strategies, an area ripe for further investigation. This guide has provided a comprehensive overview of the nomenclature, properties, synthesis, applications, and analysis of this compound, intended to equip researchers and scientists with the foundational knowledge to explore and innovate with this versatile compound.

References

  • Bobsein, B. R., & Lindstrom, M. R. (1986). U.S. Patent No. 4,593,081. Washington, DC: U.S.
  • ResearchGate. (n.d.). FTIR spectra of (A) MPA, (B) l-Da, and (C) beads-QDs-DA. Retrieved from [Link]

  • SpectraBase. (n.d.). Propionic acid, 2-mercapto-, propyl ester. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0032495). Retrieved from [Link]

  • G. P. Moss. (2018). Microbial Esterases and Ester Prodrugs: An Unlikely Marriage for Combating Antibiotic Resistance. Medicinal Research Reviews.
  • M. A. El-Sayed. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Journal of Biosciences and Medicines.
  • Chemistry For Everyone. (2025, September 8).
  • M. A. El-Sayed. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Journal of Biosciences and Medicines.
  • PubChem. (n.d.). Methyl 3-mercaptopropionate. Retrieved from [Link]

  • PubChem. (n.d.). Propyl isobutyrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of ester prodrugs. Retrieved from [Link]

  • G. P. Moss. (1999). U.S. Patent No. 5,877,349. Washington, DC: U.S.
  • precisionFDA. (2025). This compound. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]

  • PubChem. (n.d.). Propyl-2-mercaptopropionate. Retrieved from [Link]

  • Bobsein, B. R., & Lindstrom, M. R. (1986). EP Patent No. 0199316A2.
  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Api, A. M., Belsito, D., Biserta, S., Botelho, D., Bruze, M., Burton, G. A., ... & Dagli, M. L. (2021). RIFM fragrance ingredient safety assessment, 2-mercaptopropionic acid, CAS Registry Number 79-42-5. Food and Chemical Toxicology, 153, 112267.
  • LECO Corporation. (n.d.). Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. Retrieved from [Link]

  • Minari, R. J., Gugliotta, L. M., & Vega, J. R. (2013). Emulsion polymerisation of MMA employing a chain transfer agent of low environmental impact: ISOoctyl3mercaptopropionate.
  • CDS Analytical. (2007). Multistep Thermal Characterization of Polymers Using GC-MS.
  • MDPI. (2019). Controlled Release Film Forming Systems in Drug Delivery: The Potential for Efficient Drug Delivery. Pharmaceutics.
  • Infona. (n.d.). A Review of Synthetic Polymer Characterization by Pyrolysis–GC–MS. Retrieved from [Link]

  • P. J. Schoenmakers, P. E. G. van der Heijden, & P. J. F. Appeldoorn. (n.d.).
  • PubChem. (n.d.). Ethyl 2-mercaptopropionate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]

  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra: (a) 3-mercaptopropyltrimethoxysilane (MPTMS); (b) pure silica-gel. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-mercaptopropionate. Retrieved from [Link]

  • G. P. Moss. (1998). EP Patent No. 0831084A1.
  • G. P. Moss. (2006). U.S. Patent No. 7,378,479B2. Washington, DC: U.S.
  • MDPI. (2025). Synthesis, Characterization, and Application of Polymer-Based Materials. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability of Propyl 2-mercaptopropionate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl 2-mercaptopropionate, a key intermediate in various chemical syntheses, presents potential thermal stability challenges that necessitate a thorough understanding for safe handling, storage, and process scale-up. This guide provides a comprehensive framework for evaluating the thermal stability of this compound. It details a multi-faceted experimental approach utilizing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) to elucidate its decomposition behavior. The causality behind each experimental choice is explained, ensuring a robust and self-validating assessment of thermal hazards. This document serves as a critical resource for researchers and process chemists, enabling the proactive identification of thermal risks and the implementation of appropriate safety measures.

Introduction: The Imperative of Thermal Stability Assessment

This compound belongs to the family of mercaptans, organosulfur compounds known for their reactivity and distinct odors. In the context of pharmaceutical and fine chemical synthesis, understanding the thermal stability of such intermediates is not merely a regulatory formality but a cornerstone of process safety and product quality. Undesired exothermic decomposition can lead to runaway reactions, resulting in catastrophic equipment failure, release of toxic byproducts, and significant financial loss.[1]

This guide is structured to provide a logical and scientifically rigorous pathway for the comprehensive thermal stability assessment of this compound. We will move from initial screening techniques to more sophisticated methods that simulate worst-case thermal runaway scenarios.

Theoretical Underpinnings: Potential Decomposition Pathways

Postulated Decomposition Products May Include:

  • Propylene and 2-Mercaptopropionic Acid: Via a six-membered ring transition state, a common mechanism for the pyrolysis of esters.

  • Hydrogen Sulfide (H₂S): A common and highly toxic byproduct from the decomposition of mercaptans.

  • Propyl Sulfide and Disulfide Derivatives: Through radical-mediated reactions.

  • Carbon Oxides (CO, CO₂) and Sulfur Oxides (SO₂, SO₃): In the presence of an oxidant.

The identification of these potential products is crucial for designing appropriate analytical methods for off-gas analysis and for implementing necessary safety precautions.

A Multi-tiered Approach to Thermal Stability Evaluation

A comprehensive thermal hazard assessment requires a combination of analytical techniques. Each method provides unique and complementary information about the material's behavior under thermal stress.

Tier 1: Initial Screening with Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA is the foundational technique for determining the temperature at which a substance begins to lose mass due to decomposition or evaporation. It provides a rapid and straightforward assessment of thermal stability.[2] By analyzing the mass loss as a function of temperature, we can identify the onset of decomposition.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.[3]

  • Sample Preparation: Place a small, representative sample (5-10 mg) of this compound into an inert TGA pan (e.g., alumina). For liquid samples, ensure the pan is not overfilled to prevent spillage.[4]

  • Experimental Conditions:

    • Atmosphere: Conduct the initial experiment under an inert atmosphere (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition.[5]

    • Temperature Program: Heat the sample from ambient temperature to a final temperature of at least 400°C at a constant heating rate (e.g., 10°C/min).[5]

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

    • Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation, allowing for the study of the intrinsic thermal stability of the molecule.

  • Controlled Heating Rate: Ensures reproducible results and allows for kinetic analysis if multiple heating rates are used.[6]

Tier 2: Energetic Characterization with Differential Scanning Calorimetry (DSC)

Expertise & Experience: While TGA identifies mass loss, DSC quantifies the energy changes (exothermic or endothermic) associated with thermal events.[7] This is critical for determining if the decomposition is hazardous (exothermic) and for quantifying the amount of heat released.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Seal a small sample (2-5 mg) of this compound in a high-pressure DSC pan to prevent evaporation of the liquid before decomposition.[8]

  • Experimental Conditions:

    • Atmosphere: Typically conducted under an inert atmosphere (e.g., Nitrogen).

    • Temperature Program: Heat the sample from ambient temperature to a temperature beyond the decomposition range identified by TGA, at a controlled heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify and quantify the enthalpy of any exothermic or endothermic events.

    • Determine the onset temperature of any exothermic decomposition.

Causality Behind Experimental Choices:

  • Sealed High-Pressure Pans: Prevents the loss of volatile reactants or products, ensuring that the measured heat flow corresponds to the decomposition reaction itself and not just evaporation.[8]

  • Quantification of Enthalpy: Provides a direct measure of the energy released during decomposition, a critical parameter for assessing the potential for a thermal runaway.[9]

Tier 3: Simulating Worst-Case Scenarios with Accelerating Rate Calorimetry (ARC)

Expertise & Experience: ARC is the gold standard for assessing thermal runaway potential.[10] It simulates a "worst-case" adiabatic scenario where no heat is lost to the surroundings, allowing for the determination of critical safety parameters under process-relevant conditions.[11]

Experimental Protocol: Accelerating Rate Calorimetry (ARC)

This protocol should be performed in accordance with established standards such as ASTM E1981 .[12][13][14][15][16]

  • Instrument Setup: The ARC instrument consists of a small, robust sample container (the "bomb") housed within a larger, heated chamber.

  • Sample Preparation: A known quantity of this compound is placed in the sample bomb. The bomb is then sealed and placed in the calorimeter.

  • Heat-Wait-Seek Mode: The calorimeter operates in a "heat-wait-seek" mode:

    • Heat: The sample is heated to a predetermined starting temperature.

    • Wait: The system holds at this temperature for a set period to achieve thermal equilibrium.

    • Seek: The instrument monitors the sample for any self-heating. If an exothermic reaction is detected (a rate of temperature rise above a set threshold, e.g., 0.02 °C/min), the calorimeter heaters will match the sample temperature, creating an adiabatic environment.[17]

  • Data Acquisition: The instrument records the temperature and pressure of the sample as a function of time throughout the exothermic event.

  • Data Analysis:

    • Onset Temperature of Self-Heating: The temperature at which the exothermic reaction begins under adiabatic conditions.

    • Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum rate of temperature and pressure rise from the onset of the exotherm.

    • Adiabatic Temperature Rise (ΔTad): The total temperature increase due to the exothermic decomposition.

    • Self-Accelerating Decomposition Temperature (SADT): Can be estimated from ARC data and is a critical parameter for safe storage and transport.

Causality Behind Experimental Choices:

  • Adiabatic Conditions: Simulates a worst-case scenario in a large-scale reactor where heat cannot be dissipated, providing a conservative estimate of the thermal hazard.[10]

  • Pressure Measurement: Crucial for understanding the potential for vessel over-pressurization and rupture due to the generation of gaseous decomposition products.

Visualization of the Experimental Workflow

Thermal_Stability_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Energetic Characterization cluster_2 Tier 3: Worst-Case Scenario Simulation cluster_3 Data Analysis & Hazard Assessment TGA Thermogravimetric Analysis (TGA) DSC Differential Scanning Calorimetry (DSC) TGA->DSC Provides T_onset for DSC range Analysis Kinetic Analysis Decomposition Products ID (GC-MS) Safe Operating Limits TGA->Analysis Provides decomposition profile ARC Accelerating Rate Calorimetry (ARC) DSC->ARC Confirms exothermicity & energy release DSC->Analysis Provides enthalpy of decomposition ARC->Analysis Provides critical safety parameters (TMR, ΔT_ad)

Caption: A multi-tiered workflow for assessing the thermal stability of this compound.

Data Presentation and Interpretation

The data gathered from these experiments should be systematically organized to facilitate a comprehensive hazard assessment.

Table 1: Summary of Thermal Stability Data for this compound

ParameterTGADSCARC
Onset Temperature (°C) Tonset (mass loss)Tonset (exotherm)Tonset (self-heating)
Enthalpy of Decomposition (J/g) N/AΔHdCalculated from ΔTad
Maximum Rate Temperature (°C) Tpeak (DTG)Tpeak (heat flow)Tmax_rate
Pressure Generation N/A(Qualitative in sealed pan)Pmax, dP/dtmax
Time to Maximum Rate (min) N/AN/ATMR
Adiabatic Temperature Rise (°C) N/AN/AΔTad

Interpretation of Results:

  • A low onset temperature of decomposition, especially when coupled with a significant exothermic event (high ΔHd), indicates a high thermal hazard.

  • Rapid pressure generation in the ARC experiment signifies the formation of gaseous byproducts, increasing the risk of vessel rupture.

  • A short Time to Maximum Rate (TMR) indicates a rapidly accelerating decomposition, leaving little time for corrective action in a process upset.

Identification of Decomposition Products

To fully understand the risks associated with a thermal event, it is essential to identify the decomposition products.

Experimental Protocol: TGA/DSC Coupled with Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR)

  • Coupled Analysis: The off-gas from the TGA or DSC instrument is directly fed into a Mass Spectrometer or FTIR spectrometer.

  • Data Correlation: The mass spectrum or infrared spectrum is recorded simultaneously with the TGA/DSC data.

  • Product Identification: The evolving gases at specific decomposition temperatures are identified by their mass-to-charge ratio (MS) or infrared absorption bands (FTIR).

Alternative Method: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Pyrolysis: A small sample is rapidly heated to the decomposition temperature in a pyrolyzer.

  • Separation: The decomposition products are swept into a Gas Chromatograph (GC) for separation.

  • Identification: The separated components are then identified by a Mass Spectrometer (MS).[18][19][20][21]

Safety, Handling, and Disposal Considerations

The potential for the release of toxic and flammable gases, such as hydrogen sulfide, necessitates strict safety protocols.

  • Ventilation: All experimental work should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn.

  • Waste Disposal: The decomposition products and any residual material should be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines.[22][23][24][25]

Conclusion

The thermal stability of this compound is a critical parameter that must be thoroughly evaluated to ensure safe handling and processing. The multi-tiered experimental approach outlined in this guide, employing TGA, DSC, and ARC, provides a comprehensive framework for identifying and quantifying the thermal hazards associated with this compound. By understanding the onset of decomposition, the energy released, and the nature of the decomposition products, researchers and process chemists can develop robust safety protocols, define safe operating limits, and prevent potentially catastrophic thermal runaway incidents. This proactive approach to thermal hazard assessment is indispensable in the development of safe and reliable chemical processes.

References

  • Kinetics of thermal decomposition: calculating the activation energy. (n.d.).
  • ASTM E1981-98: Standard Guide for Assessing the Thermal Stability of Materials by Methods of Accelerating Rate Calorimetry. (1998).
  • ASTM E1981 PDF. (n.d.). Technical Standards Store.
  • ASTM E1981-22: Standard Guide for Assessing Thermal Stability of Materials by Methods of Accelerating Rate Calorimetry. (2022).
  • Identification of Products of Thermal Decomposition in Sweetener Using Dynamic TG and Pyrolyzer Coupled to GC/MS. (2016).
  • ASTM E1981-98(2020): Standard Guide for Assessing Thermal Stability of Materials by Methods of Accelerating Rate Calorimetry. (2020).
  • Study Uses Combined Thermodesorption and Pyrolysis GC–MS to Identify Molecular Byproducts of Plastic Biodegrad
  • Thermal Decomposition Kinetic Study of Non-Recyclable Paper and Plastic Waste by Thermogravimetric Analysis. (n.d.). MDPI.
  • Study of decomposition products by gas chromatography-mass spectrometry and ion... (2015). RSC Publishing.
  • Protocol Thermogravimetric Analysis (TGA). (n.d.). EPFL.
  • Differential Scanning Calorimetry (DSC). (n.d.). Prime Process Safety Center.
  • ASTM E1981-98(2012)e2: Standard Guide for Assessing Thermal Stability of Materials by Methods of Accelerating Rate Calorimetry. (2012).
  • Analysis of difficult-to-detect substances by reaction thermal decomposition GC-MS. (n.d.).
  • DECOMPOSITION KINETICS USING TGA, TA-075. (n.d.). TA Instruments.
  • Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Comput
  • KINETIC ANALYSIS OF THERMOGRAVIMETRIC DATA COLLECTED
  • TGA Decomposition Kinetics of 1-Butyl-2,3- dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants. (n.d.).
  • Methyl Mercaptan. (2019). Chevron Phillips Chemical.
  • DSC - Differential Scanning Calorimetry Testing. (n.d.). ioKinetic.
  • Ethyl Mercaptan. (2022). Airgas.
  • A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific.
  • Safety Data Sheet - Methyl Mercaptan. (2015). Middlesex Gases.
  • SAFETY D
  • Chem 366-3 Page IX - 1 LAB MANUAL Differential Scanning Calorimetry. (n.d.).
  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.).
  • Sample Preparation – TGA-MS. (n.d.).
  • Differential Scanning Calorimetry (DSC) Testing. (n.d.). Sigma-HSE.
  • Experiment No. 4 TGA Analysis | PDF. (n.d.). Scribd.
  • SAFETY D
  • Thermogravimetric Analysis (TGA)
  • Thermal Hazards Testing: Understanding the Basics. (2024). zeal.
  • Accelerating Rate Calorimeter. (n.d.). Thermal Hazard Technology.
  • Thermal Hazards Testing 3-Step Flow Chart. (2018).
  • This compound, 19788-50-2. (n.d.). The Good Scents Company.
  • Practical Use of ARC Analysis for Thermal Stability Evaluation in Corteva. (n.d.). Purdue College of Engineering.
  • Determination of T by ARC Instruments for Thermal Risk Assessment in Chemical Processes. (n.d.). NETZSCH Analyzing & Testing.
  • Propyl-2-mercaptopropion
  • This compound. (n.d.). Endeavour Speciality Chemicals.
  • Propyl-2-mercaptopropion
  • Showing metabocard for this compound (HMDB0032495). (2012).

Sources

A Comprehensive Technical Guide to the Solubility of Propyl 2-Mercaptopropionate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propyl 2-mercaptopropionate is a thiol-containing ester with significant applications in the flavor and fragrance industry, as well as potential utility in pharmaceutical and material science sectors. A thorough understanding of its solubility characteristics in various solvents is paramount for its effective application, formulation, and purification. This guide provides an in-depth analysis of the solubility of this compound, grounded in its physicochemical properties. It further outlines a detailed experimental protocol for solubility determination, ensuring scientific rigor and reproducibility.

Introduction: The Significance of Solubility

The solubility of an active compound is a critical determinant of its behavior in a given system. For researchers and drug development professionals, solubility data informs decisions on solvent selection for synthesis, extraction, purification, and formulation. In the context of this compound, its solubility profile dictates its miscibility in flavor formulations, its partitioning behavior during extraction processes, and its potential bioavailability in pharmaceutical applications. The fundamental principle of "like dissolves like" governs solubility, where the polarity of the solute and solvent are key factors.[1]

Physicochemical Properties of this compound

To understand the solubility of this compound, a review of its key physicochemical properties is essential.

PropertyValueSource
Molecular Formula C6H12O2S[2]
Molecular Weight 148.23 g/mol [3]
Appearance Colorless liquid[2][4]
Boiling Point 193.134 °C at 760 mmHg[4][]
Density 1.014-1.020 g/mL at 25 °C[3]
Refractive Index 1.447-1.453 at 20 °C[2]
logP (o/w) 2.062 (estimated)[2]

The molecular structure of this compound features a propyl ester group and a thiol (-SH) group. The ester group imparts some polar character, while the alkyl chain contributes to its nonpolar nature. The thiol group is weakly acidic. This amphiphilic character suggests that its solubility will vary significantly across different solvent classes.

Solubility Profile of this compound

Based on available data and chemical principles, the solubility of this compound can be summarized as follows:

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Nonpolar Solvents Hexane, Pentane, Diethyl EtherSolubleThe propyl chain of the molecule interacts favorably with nonpolar solvents through van der Waals forces.[3][6]
Polar Aprotic Solvents Acetone, Dimethyl Sulfoxide (DMSO)SolubleThe ester group can engage in dipole-dipole interactions with these solvents.
Polar Protic Solvents Ethanol, MethanolSolubleThe molecule can act as a hydrogen bond acceptor via the carbonyl oxygen of the ester and as a weak hydrogen bond donor via the thiol group.[2]
Water Sparingly soluble / Slightly solubleLow solubility is expected due to the relatively large nonpolar propyl group, though the ester and thiol groups provide some capacity for hydrogen bonding.[2][3][6] An estimated water solubility is 2642 mg/L at 25 °C.[2]
Aqueous Acidic Solutions Dilute HClLikely insolubleThe thiol group is not basic and will not be protonated to form a more soluble salt.
Aqueous Basic Solutions Dilute NaOH, NaHCO3Potentially increased solubilityThe weakly acidic thiol group can be deprotonated by a strong base to form a more polar and water-soluble thiolate salt. The solubility of mercaptans in alkaline solutions generally decreases with increasing molecular weight.[7]

Experimental Determination of Solubility: A Step-by-Step Protocol

To empirically determine the solubility of this compound, a systematic approach is necessary. The following protocol provides a robust framework for qualitative and semi-quantitative solubility assessment.

Materials and Equipment
  • This compound (high purity)

  • A range of solvents (e.g., water, ethanol, hexane, 5% NaOH, 5% HCl)

  • Small test tubes and rack

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • pH indicator strips or pH meter

Experimental Workflow

The following diagram illustrates the logical flow of the solubility testing procedure.

Solubility_Workflow start Start: Add 25 mg of Propyl 2-mercaptopropionate to a test tube add_water Add 0.75 mL Water in portions, shaking vigorously start->add_water water_soluble Soluble in Water? add_water->water_soluble ether_solubility Test Solubility in Diethyl Ether water_soluble->ether_solubility Yes naoh_solubility Test Solubility in 5% NaOH water_soluble->naoh_solubility No acid_base_test Determine Acid-Base Properties with Litmus ether_solubility->acid_base_test end End: Characterize Solubility Profile acid_base_test->end hcl_solubility Test Solubility in 5% HCl naoh_solubility->hcl_solubility hcl_solubility->end

Caption: Workflow for the systematic determination of solubility.

Detailed Procedure
  • Initial Solvent Screening (Water):

    • Accurately weigh approximately 25 mg of this compound into a small, clean, and dry test tube.

    • Add 0.75 mL of deionized water in three 0.25 mL portions.

    • After each addition, cap the test tube and vortex vigorously for at least 30 seconds.

    • Visually inspect the solution for the presence of undissolved material. If the compound dissolves completely, it is considered water-soluble.[8]

  • Nonpolar Solvent Screening (Hexane or Diethyl Ether):

    • Repeat the procedure from step 1, substituting water with a nonpolar solvent like hexane or diethyl ether.[8]

  • Acidic and Basic Solvent Screening:

    • If the compound is insoluble in water, test its solubility in 5% aqueous sodium hydroxide (NaOH) and 5% aqueous hydrochloric acid (HCl) using the same procedure.[8][9]

    • Solubility in 5% NaOH suggests the presence of an acidic functional group.[8]

    • Solubility in 5% HCl indicates a basic functional group.[8]

  • Polar Organic Solvent Screening (Ethanol):

    • Assess the miscibility with a polar organic solvent like ethanol by adding the solvent dropwise to a small amount of the compound, observing for the formation of a single phase.[10]

Interpretation of Results

The observed solubility in different solvents provides strong indications about the nature of the compound. For this compound, the expected results are solubility in nonpolar and polar organic solvents, slight solubility in water, and potentially enhanced solubility in aqueous base due to the acidity of the thiol group.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: Generally, the solubility of solids and liquids in liquid solvents increases with temperature.[1] This is because the increased kinetic energy helps to overcome intermolecular forces.

  • Pressure: For liquid solutes, pressure has a negligible effect on solubility.

  • pH: As discussed, the pH of the aqueous medium can significantly impact the solubility of ionizable compounds like thiols.

  • Presence of Other Solutes: The presence of salts or other organic molecules can alter the polarity of the solvent and affect the solubility of the compound.

Conclusion

The solubility of this compound is a multifaceted property governed by its molecular structure. It exhibits good solubility in a range of organic solvents and limited solubility in water. Its weakly acidic thiol group allows for increased solubility in basic aqueous solutions. A systematic experimental approach, as detailed in this guide, is crucial for accurately determining its solubility profile, which is a critical parameter for its successful application in research and industry.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • This compound, 19788-50-2. (n.d.). The Good Scents Company.
  • How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone.
  • Optimal temperature for the absorption of C2-C5 mercaptans by sodium hydroxide solutions from isooctane. (2022, March 4).
  • Solubility of Organic Compounds. (2023, August 31).
  • Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts.
  • CAS 19788-50-2 PROPYL2-MERCAPTOPROPIONATE. (n.d.). BOC Sciences.
  • CAS 19788-50-2 this compound. (n.d.). FFC / Alfa Chemistry.
  • This compound (HMDB0032495). (2012, September 11). Human Metabolome Database.
  • CAS 19788-50-2, PROPYL2-MERCAPTOPROPIONATE. (n.d.). LookChem.
  • This compound Industrial Grade. (n.d.). CHEMLYTE SOLUTIONS CO.,LTD.

Sources

Propyl 2-mercaptopropionate spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Propyl 2-Mercaptopropionate

This guide provides a detailed exploration of the spectroscopic profile of this compound (CAS No. 19788-50-2), a key organosulfur compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with fundamental spectroscopic principles to offer a comprehensive analytical framework. While experimental spectra for this specific molecule are not widely published, this guide leverages data from close structural analogs and established spectroscopic theory to present a robust, predictive analysis.

This compound is a colorless liquid with a molecular formula of C₆H₁₂O₂S and a molecular weight of approximately 148.23 g/mol . Its structure, featuring a propyl ester and a secondary thiol, gives rise to a distinct spectroscopic signature that can be elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Workflow for Spectroscopic Analysis

The comprehensive characterization of a chemical entity like this compound relies on a multi-technique approach. Each spectroscopic method provides unique and complementary information about the molecular structure, functional groups, and connectivity. The logical workflow for this analysis is outlined below.

Spectroscopic_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Elucidation NMR_Acq NMR Acquisition (¹H, ¹³C) NMR_Analysis NMR Analysis (Chemical Shift, Coupling) NMR_Acq->NMR_Analysis Raw Data IR_Acq IR Acquisition (FTIR) IR_Analysis IR Analysis (Functional Groups) IR_Acq->IR_Analysis Raw Data MS_Acq MS Acquisition (EI-MS) MS_Analysis MS Analysis (Fragmentation Pattern) MS_Acq->MS_Analysis Raw Data Structure Confirm Structure of This compound NMR_Analysis->Structure Connectivity Data IR_Analysis->Structure Functional Group Data MS_Analysis->Structure Molecular Weight & Fragment Data

Caption: Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can deduce the connectivity and spatial relationships of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environments (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration). The predicted ¹H NMR data is extrapolated from known data for the analogous ethyl 2-mercaptopropionate and standard chemical shift correlation tables.

H_NMR_Structure mol H(d) H(c) H(a) |   |   | CH₃-CH₂-CH₂-O-C(=O)-CH-SH | CH₃ | H(b)

Caption: Structure of this compound with Proton Annotations.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a ~ 4.10Triplet (t)2H-O-CH₂ -CH₂-CH₃
b ~ 3.45Quartet (q)1H-CH(SH )-CH₃
c ~ 1.65Sextet (sxt)2H-O-CH₂-CH₂ -CH₃
d ~ 1.50Doublet (d)3H-CH(SH)-CH₃
e ~ 2.10Doublet (d)1H-CH(SH )
f ~ 0.95Triplet (t)3H-CH₂-CH₂-CH₃

Causality Behind Predictions:

  • Signal (a) -O-CH₂-: These protons are attached to a carbon adjacent to an oxygen atom, which is strongly deshielding. Thus, they appear at a relatively high chemical shift (~4.10 ppm). They are split into a triplet by the two neighboring protons on the adjacent CH₂ group (c).

  • Signal (b) -CH-SH: This methine proton is adjacent to both a carbonyl group and a sulfur atom, leading to a downfield shift (~3.45 ppm). It is split into a quartet by the three protons of the adjacent methyl group (d).

  • Signal (c) -CH₂-: These methylene protons are further from the deshielding oxygen atom than (a) and thus appear at a lower chemical shift (~1.65 ppm). They are split by both the two protons of (a) and the three protons of (f), theoretically leading to a complex multiplet, but often appearing as a sextet.

  • Signal (d) -CH₃: This methyl group is attached to the chiral center and is split by the single methine proton (b), resulting in a doublet at ~1.50 ppm.

  • Signal (e) -SH: The thiol proton is known to have a variable chemical shift and can appear as a broad singlet. However, it can also couple with adjacent protons. Here it is predicted to be a doublet due to coupling with the methine proton (b). Its chemical shift is typically in the range of 1-3 ppm.

  • Signal (f) -CH₃: This terminal methyl group is in a typical alkyl environment, appearing at the lowest chemical shift (~0.95 ppm). It is split into a triplet by the two adjacent methylene protons (c).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ, ppm)Assignment
~ 172.0C =O (Ester carbonyl)
~ 67.0-O-C H₂-
~ 40.0-C H(SH)-
~ 22.0-CH(SH)-C H₃
~ 21.5-O-CH₂-C H₂-
~ 10.0-CH₂-C H₃

Causality Behind Predictions:

  • The ester carbonyl carbon is the most deshielded, appearing furthest downfield (~170-175 ppm).

  • The -O-CH₂- carbon is attached to the electronegative oxygen, causing a significant downfield shift (~67.0 ppm).

  • The -CH(SH)- carbon , attached to the sulfur, appears in the mid-range (~40.0 ppm).

  • The remaining three alkyl carbons appear at higher field (lower ppm values), consistent with typical alkane chemical shifts.

Experimental Protocol for NMR Spectroscopy

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation: a. Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial. b. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent must be able to dissolve the sample completely. c. Ensure the solution is homogeneous. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. d. The final sample height in the NMR tube should be approximately 4-5 cm. e. Cap the NMR tube securely.

  • Instrument Setup: a. Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge. a. Wipe the outside of the NMR tube to remove any contaminants. b. Insert the sample into the NMR spectrometer.

  • Data Acquisition: a. Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field. b. Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve sharp, symmetrical peaks. This can be done manually or automatically. c. Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). d. Acquisition: Set standard acquisition parameters for the experiment (e.g., pulse angle, acquisition time, relaxation delay, number of scans). For ¹H NMR, a small number of scans (8-16) is usually sufficient. For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope. e. Acquire the Free Induction Decay (FID).

  • Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS). d. Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Predicted IR Absorption Bands

The key functional groups in this compound—the ester (C=O, C-O) and the thiol (S-H)—will produce characteristic absorption bands. Predictions are based on the known spectrum of ethyl 2-mercaptopropionate and standard IR correlation charts.

Table 3: Predicted Major IR Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 2960-2850C-H stretchAlkyl (CH₃, CH₂)
~ 2550S-H stretchThiol
~ 1735C=O stretchEster
~ 1250-1150C-O stretchEster

Interpretation of Key Bands:

  • C=O Stretch (~1735 cm⁻¹): This will be a very strong and sharp absorption band, highly characteristic of the ester carbonyl group. Its position is indicative of a saturated ester.

  • S-H Stretch (~2550 cm⁻¹): This absorption is typically weak and can sometimes be broad. Its presence is a direct confirmation of the thiol functional group.

  • C-O Stretch (~1250-1150 cm⁻¹): Esters show a strong C-O stretching absorption in the fingerprint region. This, in conjunction with the C=O stretch, confirms the ester functionality.

  • C-H Stretch (~2960-2850 cm⁻¹): These absorptions confirm the presence of the alkane portions of the molecule.

Experimental Protocol for IR Spectroscopy (Neat Liquid)

This protocol is for acquiring an IR spectrum of a pure liquid sample using salt plates.

  • Sample Preparation: a. Obtain two clean, dry, and polished salt plates (e.g., NaCl or KBr) from a desiccator. Handle them only by the edges to avoid moisture contamination from fingerprints. b. Place one drop of this compound onto the center of one plate. c. Carefully place the second plate on top, spreading the liquid into a thin, uniform film between the plates. There should be no air bubbles.

  • Data Acquisition: a. Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer. b. Acquire a background spectrum of the empty sample compartment first. This allows the instrument to subtract signals from atmospheric CO₂ and water vapor. c. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing & Cleaning: a. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. After analysis, carefully separate the salt plates. c. Clean the plates by rinsing them with a dry, volatile solvent (e.g., anhydrous acetone or isopropanol) and gently wiping them with a soft, lint-free tissue. d. Return the clean, dry plates to the desiccator for storage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers structural clues based on the fragmentation pattern of the molecule after ionization.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI), this compound will form a molecular ion (M⁺˙), which can then undergo fragmentation. The predicted fragmentation pattern is based on established principles for esters and thiols.

Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound

Predicted m/zIonInterpretation
148[M]⁺˙Molecular Ion
105[M - C₃H₇]⁺Loss of the propyl radical
89[M - C₃H₇O]⁺Loss of the propoxy radical
75[CH₃CH(SH)C=O]⁺Acylium ion from cleavage of the ester C-O bond
43[C₃H₇]⁺Propyl cation

Interpretation of Fragmentation Pattern:

  • Molecular Ion (m/z 148): The presence of a peak at m/z 148 confirms the molecular weight of the compound.

  • Loss of Propyl Radical (m/z 105): A common fragmentation pathway for esters is the loss of the alkyl group from the alcohol portion, leading to a stable resonance-stabilized species.

  • Acylium Ion (m/z 75): Alpha-cleavage next to the carbonyl group is highly favorable, resulting in the formation of a stable acylium ion. This is often a prominent peak in the spectra of esters.

  • Propyl Cation (m/z 43): The formation of the propyl cation is also a likely and stable fragment.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing a volatile liquid like this compound.

  • Sample Preparation: a. Prepare a dilute solution of this compound (~100 ppm) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup (GC): a. Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C. b. Set the injector temperature (e.g., 250°C) and use a split injection mode to prevent column overloading. c. Use an appropriate capillary column (e.g., a non-polar DB-5ms or similar).

  • Instrument Setup (MS): a. Set the ion source temperature (e.g., 230°C) and the quadrupole temperature (e.g., 150°C). b. Use a standard electron ionization energy of 70 eV. c. Set the mass scan range (e.g., m/z 35-350).

  • Data Acquisition: a. Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. b. The compound will be separated from the solvent and any impurities on the GC column before entering the MS detector. c. The mass spectrometer will record spectra continuously as compounds elute from the column.

  • Data Analysis: a. Identify the chromatographic peak corresponding to this compound. b. Analyze the mass spectrum associated with that peak, identifying the molecular ion and key fragment ions. c. Compare the obtained spectrum with library spectra or the predicted fragmentation pattern for confirmation.

References

  • Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0032495). [Link]

  • CAS Common Chemistry. (n.d.). Propyl 2-mercaptopropanoate. Retrieved December 12, 2025, from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved December 12, 2025, from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). This compound. In Online Edition: "Specifications for Flavourings". Retrieved December 12, 2025, from [Link]

  • PubChem. (n.d.). Ethyl 2-mercaptopropionate. Retrieved December 12, 2025, from [Link]

  • ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?[Link]

  • Study.com. (n.d.). *Describe the procedure for preparing a liquid

Methodological & Application

Propyl 2-Mercaptopropionate: A Comprehensive Guide to its Application as a Chain Transfer Agent in Radical Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Mastering Molecular Weight Control in Radical Polymerization

In the realm of polymer synthesis, the precise control over macromolecular architecture is paramount to tailoring material properties for specific applications, from advanced drug delivery systems to high-performance coatings and adhesives.[1][2][3] Radical polymerization, a versatile and widely employed technique, inherently presents challenges in controlling polymer molecular weight and distribution due to the stochastic nature of chain termination events.[4][5] The strategic use of chain transfer agents (CTAs) is a cornerstone of modern polymer chemistry, enabling researchers to modulate chain length and achieve desired polymer characteristics.[4][6] Among the various classes of CTAs, thiols are particularly prominent due to the labile sulfur-hydrogen bond that facilitates efficient chain transfer.[4][6][7]

This technical guide focuses on Propyl 2-mercaptopropionate , a highly effective thiol-based chain transfer agent. We will delve into the fundamental principles governing its function, provide detailed protocols for its application in radical polymerization, and offer insights into the expected outcomes on polymer properties. This document is intended for researchers, scientists, and professionals in drug development and material science who seek to leverage this versatile CTA for the synthesis of well-defined polymers.

The Underlying Science: Mechanism of Chain Transfer

  • Chain Transfer: A propagating polymer radical (P•) abstracts the hydrogen atom from the thiol group (S-H) of this compound. This terminates the growth of the original polymer chain and generates a new thiyl radical (S•).

  • Re-initiation: The newly formed thiyl radical adds to a monomer unit, initiating the growth of a new polymer chain.

This continuous cycle of termination and re-initiation allows for the production of a larger number of shorter polymer chains, thereby reducing the average molecular weight.

ChainTransferMechanism P_radical Propagating Polymer Chain (P•) P_dead Terminated Polymer Chain (P-H) P_radical->P_dead Chain Transfer CTA This compound (R-SH) S_radical Thiyl Radical (R-S•) CTA->S_radical H-Abstraction Monomer Monomer (M) New_P_radical New Propagating Chain (R-S-M•) Monomer->New_P_radical S_radical->New_P_radical Re-initiation

Figure 1: Mechanism of action for this compound as a CTA.

Impact on Polymer Properties: A Quantitative Look

The primary and most predictable effect of incorporating this compound into a radical polymerization is the reduction of the polymer's molecular weight. This relationship is governed by the Mayo equation, which provides a quantitative correlation between the degree of polymerization and the concentrations of the monomer and the chain transfer agent.

Increasing the concentration of this compound will lead to a systematic decrease in the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the resulting polymer.[7][9] Concurrently, the use of an effective CTA can also influence the polydispersity index (PDI) , which is a measure of the breadth of the molecular weight distribution.[10] While conventional radical polymerization often yields polymers with high PDI values (typically > 2), the addition of a CTA can lead to a narrower distribution, approaching values closer to those achieved in controlled or living radical polymerizations.[5][11][12]

Parameter Effect of Increasing this compound Concentration Scientific Rationale
Number-Average Molecular Weight (Mn) DecreasesIncreased frequency of chain transfer events leads to the formation of a larger number of shorter polymer chains.[7]
Weight-Average Molecular Weight (Mw) DecreasesSimilar to Mn, the overall distribution of chain lengths shifts to lower values.[13]
Polydispersity Index (PDI = Mw/Mn) Generally Decreases (Narrows Distribution)More uniform initiation of new chains leads to a more homogeneous population of polymer chain lengths.[10][11]
Polymerization Rate Can be slightly reducedThe re-initiation step by the thiyl radical may be slower than the propagation step of the monomer radical.

Table 1: Influence of this compound on Key Polymer Characteristics.

Application Protocols: A Step-by-Step Guide

The following protocols provide a general framework for utilizing this compound in common radical polymerization techniques. It is crucial to note that optimal conditions will vary depending on the specific monomer, initiator, and solvent system employed.

Protocol 1: Bulk Polymerization of Methyl Methacrylate (MMA)

This protocol details the use of this compound to control the molecular weight of poly(methyl methacrylate) (PMMA) in a bulk polymerization system.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN), recrystallized

  • This compound

  • Schlenk flask or similar reaction vessel with magnetic stirrer

  • Nitrogen or Argon source for inert atmosphere

  • Oil bath or heating mantle with temperature control

Procedure:

  • Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of MMA monomer.

  • Reagent Addition: Add the calculated amounts of AIBN initiator and this compound chain transfer agent to the monomer. The ratio of CTA to initiator and monomer will determine the final molecular weight.

  • Inert Atmosphere: Seal the flask and subject it to three freeze-pump-thaw cycles to remove dissolved oxygen. Backfill with an inert gas (Nitrogen or Argon).

  • Polymerization: Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN).

  • Monitoring: Monitor the progress of the polymerization by periodically taking samples and analyzing for monomer conversion (e.g., via NMR or gravimetry).

  • Termination and Purification: Once the desired conversion is reached, terminate the reaction by rapidly cooling the flask in an ice bath and exposing the contents to air. Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran) and precipitate it into a non-solvent (e.g., methanol or hexane) to remove unreacted monomer and initiator fragments.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

BulkPolymerizationWorkflow start Start setup 1. Reaction Setup (MMA, AIBN, CTA in Schlenk flask) start->setup inert 2. Create Inert Atmosphere (Freeze-Pump-Thaw) setup->inert polymerize 3. Polymerization (Heat to 60-80 °C) inert->polymerize monitor 4. Monitor Conversion (NMR/Gravimetry) polymerize->monitor terminate 5. Terminate Reaction (Cooling & Air Exposure) monitor->terminate purify 6. Purification (Dissolve & Precipitate) terminate->purify dry 7. Drying (Vacuum Oven) purify->dry end End dry->end

Figure 2: Workflow for bulk polymerization using this compound.

Protocol 2: Emulsion Polymerization of Styrene

This protocol outlines the use of this compound in an emulsion polymerization system to produce polystyrene latex with controlled particle size and molecular weight.[14][15]

Materials:

  • Styrene, inhibitor removed

  • Potassium persulfate (KPS), initiator

  • Sodium dodecyl sulfate (SDS), surfactant

  • This compound, CTA

  • Deionized water

  • Reaction kettle with mechanical stirrer, condenser, nitrogen inlet, and temperature probe

Procedure:

  • Aqueous Phase Preparation: In the reaction kettle, dissolve the SDS surfactant in deionized water under a nitrogen purge.

  • Initiator Addition: Add the KPS initiator to the aqueous phase and stir until fully dissolved.

  • Monomer Emulsion Preparation: In a separate beaker, prepare an emulsion of styrene, this compound, and a small amount of the SDS solution by stirring vigorously.

  • Polymerization Initiation: Heat the reaction kettle to the desired temperature (typically 70-80 °C). Add a small portion of the monomer emulsion to the reactor to initiate polymerization (seed stage).

  • Monomer Feed: After the seed stage is complete (indicated by a color change or exotherm), continuously feed the remaining monomer emulsion into the reactor over a period of 2-4 hours.

  • Reaction Completion: After the feed is complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling and Characterization: Cool the reactor to room temperature. The resulting polystyrene latex can be characterized for particle size, molecular weight, and solid content.

EmulsionPolymerizationWorkflow start Start aqueous_phase 1. Prepare Aqueous Phase (Water, SDS, KPS) start->aqueous_phase monomer_emulsion 2. Prepare Monomer Emulsion (Styrene, CTA, SDS solution) start->monomer_emulsion initiation 3. Initiate Polymerization (Heat & Add Seed Emulsion) aqueous_phase->initiation feed 4. Continuous Monomer Feed monomer_emulsion->feed initiation->feed completion 5. Complete Reaction (Hold at Temperature) feed->completion cool_char 6. Cool & Characterize Latex completion->cool_char end End cool_char->end

Figure 3: Workflow for emulsion polymerization using this compound.

Safety and Handling

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[16][17][18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[16]

  • Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed.[16][17]

  • In case of contact: In case of eye or skin contact, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[16] If inhaled, move to fresh air.[16] If ingested, rinse mouth with water and seek medical attention.[16][18]

Concluding Remarks for the Advanced Practitioner

This compound stands out as a robust and versatile tool for any researcher engaged in the synthesis of polymers via radical polymerization. Its high chain transfer efficiency allows for predictable and reproducible control over molecular weight, a critical parameter influencing the macroscopic properties of the final material. The protocols provided herein serve as a validated starting point for a wide range of polymerization systems. By understanding the fundamental mechanism of chain transfer and systematically varying the concentration of this CTA, scientists can fine-tune polymer architecture to meet the demanding requirements of advanced applications in medicine, electronics, and materials science.

References

  • Thiols as chain transfer agents in free radical polymerization in aqueous solution. (2003). ResearchGate. Retrieved from [Link]

  • Thiols as chain transfer agents in free radical polymerization in aqueous solution. (2003). Semantic Scholar. Retrieved from [Link]

  • New method to study chain transfer in radical polymerizations. (2020). BonLab. Retrieved from [Link]

  • Chain transfer – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • US4593081A - Chain-transfer agents for emulsion polymerization and polymer products produced therewith. (n.d.). Google Patents.
  • This compound, 19788-50-2. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Controlled/living radical polymerization. (n.d.). ResearchGate. Retrieved from [Link]

  • Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO2. (n.d.). NIH. Retrieved from [Link]

  • Controlled Polymerization. (2023). MDPI. Retrieved from [Link]

  • Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. (n.d.). PMC. Retrieved from [Link]

  • Controlled/living radical polymerization in aqueous media: homogeneous and heterogeneous systems. (n.d.). ScienceDirect. Retrieved from [Link]

  • (PDF) MECHANISTIC AND PRACTICAL ASPECTS OF RAFT POLYMERIZATION. (2014). ResearchGate. Retrieved from [Link]

  • Kris Matyjaszewski - Fundamentals of Controlled/Living Radical Polymerization. (2022). YouTube. Retrieved from [Link]

  • This compound. (n.d.). precisionFDA. Retrieved from [Link]

  • Progress in process parameters and mechanism research of polymer emulsion preparation. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • Special Issue “Synthesis, Properties and Applications of Polymers”. (n.d.). MDPI. Retrieved from [Link]

  • Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis, Characterization, and Application of Polymer-Based Materials. (n.d.). PMC - NIH. Retrieved from [Link]

  • Industrial Chemistry - Synthetic High Polymers: Structure, Types, Properties, and Applications. (n.d.). OMICS International. Retrieved from [Link]

  • RAFT polymerization and associated reactivity ratios of methacrylate-functionalized mixed bio-oil constituents. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]

  • Properties and Applications of Polymers: A Mini Review. (n.d.). ResearchGate. Retrieved from [Link]

  • No Slide Title. (2020). SlidePlayer. Retrieved from [Link]

  • Functional polymers by atom transfer radical polymerization. (n.d.). ScienceDirect. Retrieved from [Link]

  • Chain Transfer to 2-Mercaptoethanol in Methacrylic Acid Polymerization in Aqueous Solution. (n.d.). ResearchGate. Retrieved from [Link]

  • effects of molecular weight, polydispersity and solution viscosity of cellulose acetate butyrate. (n.d.). DigitalCommons@URI. Retrieved from [Link]

  • Hydroxypropyl Cellulose Polymers as Efficient Emulsion Stabilizers: The Effect of Molecular Weight and Overlap Concentration. (n.d.). MDPI. Retrieved from [Link]

  • Emulsion polymerisation of MMA employing a chain transfer agent of low environmental impact: ISOoctyl3mercaptopropionate. (2013). CONICET. Retrieved from [Link]

  • RAFT-synthesized Graft Copolymers that Enhance pH-dependent Membrane Destabilization and Protein Circulation Times. (n.d.). NIH. Retrieved from [Link]

  • Emulsion Polymerization and Emulsion Polymers. (n.d.). Wiley. Retrieved from [Link]

  • Special Issue : Emulsion Polymerization. (n.d.). MDPI. Retrieved from [Link]

  • Propyl-2-mercaptopropionate. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Effects of molecular weight and molecular weight distribution on creep properties of polypropylene homopolymer. (2021). ResearchGate. Retrieved from [Link]

Sources

Propyl 2-Mercaptopropionate: A Versatile Chain Transfer Agent for the Synthesis of Advanced Functional Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Controlled Polymerization in Modern Materials Science

In the landscape of advanced materials and therapeutics, the precise control over polymer architecture is not merely an academic exercise but a fundamental prerequisite for functionality. The ability to dictate molecular weight, dispersity, and end-group fidelity opens avenues for creating materials with tailored properties for a myriad of applications, from targeted drug delivery to self-healing coatings. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful and versatile controlled radical polymerization technique, offering a robust platform for the synthesis of complex polymeric structures.[1][2] At the heart of the RAFT process lies the chain transfer agent (CTA), a molecule that reversibly deactivates propagating polymer chains, thereby imparting a "living" character to the polymerization.

This application note provides a comprehensive technical guide on the use of Propyl 2-mercaptopropionate as a highly efficient CTA for the synthesis of functional polymers. We will delve into the mechanistic underpinnings of its action, provide detailed, field-proven protocols for its application, and explore the characterization and subsequent utilization of the resulting polymers, with a particular focus on their relevance to researchers, scientists, and drug development professionals.

Mechanism of Action: Understanding the Role of this compound in RAFT Polymerization

This compound belongs to the class of thiocarbonylthio compounds that are the cornerstone of RAFT polymerization.[2] Its efficacy as a CTA is rooted in the reversible transfer of the thiocarbonylthio group between dormant and active polymer chains. This dynamic equilibrium ensures that all polymer chains have an equal probability of growth, leading to polymers with a narrow molecular weight distribution (low polydispersity index, PDI).[1]

The general mechanism of RAFT polymerization, which is applicable when using this compound, is depicted below:

RAFT_Mechanism Initiator Initiator → 2I• Initiation I• + M → P₁• Initiator->Initiation Initiation Chain_Propagation Pₙ• + M → Pₙ₊₁• Initiation->Chain_Propagation Propagation RAFT_Pre_Equilibrium Pₙ• + CTA → [Intermediate]• Chain_Propagation->RAFT_Pre_Equilibrium Chain Transfer Termination Pₙ• + Pₘ• → Dead Polymer Chain_Propagation->Termination RAFT_Equilibrium [Intermediate]• ⇌ Pₙ-CTA + R• RAFT_Pre_Equilibrium->RAFT_Equilibrium Fragmentation Reinitiation R• + M → Pₘ• RAFT_Equilibrium->Reinitiation Main_Equilibrium Pₘ• + Pₙ-CTA ⇌ [Intermediate]• ⇌ Pₘ-CTA + Pₙ• Reinitiation->Main_Equilibrium Main_Equilibrium->Chain_Propagation Main_Equilibrium->Termination

Figure 1: Generalized mechanism of RAFT polymerization.

The choice of the 'R' and 'Z' groups on the CTA is critical for controlling the polymerization of different monomer families. For this compound, the propoxy group serves as the 'Z' group and the 2-mercaptopropionate moiety as the reinitiating 'R' group. This specific structure makes it particularly suitable for the controlled polymerization of "more activated" monomers such as acrylates and methacrylates.

Experimental Protocols: A Step-by-Step Guide to RAFT Polymerization

The following protocol provides a detailed methodology for the synthesis of a thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAM), a material widely investigated for drug delivery applications, using this compound as the CTA.[3] This protocol is designed to be a self-validating system, with clear explanations for each step.

Protocol 1: Synthesis of Poly(N-isopropylacrylamide) (PNIPAM)

Materials:

  • N-isopropylacrylamide (NIPAM), recrystallized from hexane/toluene

  • This compound (CTA)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol

  • 1,4-Dioxane, anhydrous

  • Methanol

  • Diethyl ether, cold

Equipment:

  • Schlenk flask with a magnetic stir bar

  • Rubber septa

  • Nitrogen/Argon inlet

  • Vacuum line

  • Oil bath with a temperature controller

  • Magnetic stirrer

  • Syringes and needles

Procedure:

  • Reactant Preparation: In a clean, dry Schlenk flask, dissolve NIPAM (e.g., 1.0 g, 8.84 mmol) and this compound (e.g., 26.2 mg, 0.177 mmol) in anhydrous 1,4-dioxane (e.g., 5 mL). The ratio of monomer to CTA will determine the target molecular weight.

    • Causality: The molar ratio of monomer to CTA is a critical parameter that dictates the theoretical molecular weight of the resulting polymer. A higher ratio will result in a higher molecular weight.

  • Initiator Addition: In a separate vial, dissolve AIBN (e.g., 2.9 mg, 0.0177 mmol) in a small amount of 1,4-dioxane. The ratio of CTA to initiator influences the polymerization rate and the livingness of the system. A ratio of [CTA]:[I] of 10:1 is a good starting point.

    • Causality: The initiator concentration affects the overall radical flux. A lower initiator concentration relative to the CTA concentration helps to minimize irreversible termination events, thus preserving the "living" nature of the polymer chains.

  • Degassing: Seal the Schlenk flask with a rubber septum and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.[1]

    • Causality: Oxygen is a radical scavenger and will inhibit the polymerization. Thorough degassing is crucial for achieving a controlled polymerization with predictable kinetics.

  • Initiator Injection: After the final thaw cycle, backfill the flask with an inert gas (Nitrogen or Argon). Using a syringe, inject the AIBN solution into the reaction mixture.

  • Polymerization: Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir the reaction mixture.

    • Causality: The temperature is chosen based on the decomposition kinetics of the initiator (AIBN). 70 °C provides a suitable rate of radical generation for a controlled polymerization.

  • Monitoring the Reaction: To monitor the progress of the polymerization, aliquots can be withdrawn at different time points using a nitrogen-purged syringe. The monomer conversion can be determined by ¹H NMR spectroscopy, and the molecular weight and PDI can be analyzed by size-exclusion chromatography (SEC).

  • Termination and Purification: Once the desired conversion is reached, terminate the polymerization by quenching the reaction in an ice bath and exposing it to air. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.

  • Drying: Collect the precipitated polymer by filtration or centrifugation and dry it under vacuum to a constant weight.

PNIPAM_Synthesis_Workflow A 1. Dissolve NIPAM and This compound in Dioxane C 3. Degas reaction mixture (Freeze-Pump-Thaw x3) A->C B 2. Prepare AIBN solution D 4. Inject AIBN solution B->D C->D E 5. Polymerize at 70°C D->E F 6. Monitor reaction (NMR, SEC) E->F G 7. Terminate and Precipitate in cold ether F->G H 8. Dry polymer under vacuum G->H

Figure 2: Workflow for the synthesis of PNIPAM via RAFT polymerization.

Data Presentation: Expected Outcomes and Characterization

The successful synthesis of well-defined polymers using this compound as a CTA can be confirmed through various characterization techniques.

Table 1: Typical Reaction Conditions and Expected Polymer Characteristics for PNIPAM Synthesis

ParameterValueRationale
MonomerN-isopropylacrylamide (NIPAM)Forms a thermoresponsive polymer with a Lower Critical Solution Temperature (LCST) near physiological temperature.[4]
CTAThis compoundEffective for controlling the polymerization of acrylamides.
InitiatorAIBNCommon thermal initiator with a suitable decomposition rate at 70°C.
Solvent1,4-DioxaneGood solvent for both monomer and polymer.
Temperature70 °CEnsures a controlled rate of initiation.
[Monomer]:[CTA]50:1 to 500:1Controls the target molecular weight.
[CTA]:[Initiator]5:1 to 10:1Minimizes termination reactions and ensures good control.
Expected PDI< 1.3Indicative of a controlled polymerization.[5]

Characterization Techniques:

  • ¹H NMR Spectroscopy: Used to determine monomer conversion by comparing the integration of monomer vinyl protons to that of the polymer backbone protons. It can also confirm the presence of the CTA end-groups.

  • Size-Exclusion Chromatography (SEC): Provides information on the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). A linear increase in Mₙ with conversion and a low PDI are hallmarks of a successful RAFT polymerization.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the glass transition temperature (T₉) of the polymer.

  • Turbidimetry/UV-Vis Spectroscopy: For thermoresponsive polymers like PNIPAM, this technique is used to determine the Lower Critical Solution Temperature (LCST) by monitoring the change in transmittance of a polymer solution as a function of temperature.[4]

Applications in Drug Development: Engineering Functional Polymers for Advanced Therapeutics

The polymers synthesized using this compound as a CTA have significant potential in the field of drug development. The precise control over polymer architecture allows for the creation of sophisticated drug delivery systems.[6][7]

Stimuli-Responsive Drug Delivery:

Thermoresponsive polymers, such as the PNIPAM synthesized in the protocol above, can be designed to undergo a phase transition at a specific temperature.[8] This property can be exploited for targeted drug delivery. For instance, a drug-polymer conjugate can be designed to be soluble at physiological temperature (37°C) but collapse and release its payload at a slightly elevated temperature, such as in a tumor microenvironment.[4]

Block Copolymers for Micellar Drug Encapsulation:

The "living" nature of RAFT polymerization allows for the sequential addition of different monomers to create block copolymers.[5] For example, a hydrophilic block can be grown first, followed by a hydrophobic block. In an aqueous environment, these amphiphilic block copolymers can self-assemble into micelles, with a hydrophobic core capable of encapsulating poorly water-soluble drugs and a hydrophilic corona that provides stability and biocompatibility.

Drug_Delivery_Applications P2MP This compound (CTA) RAFT RAFT Polymerization P2MP->RAFT Functional_Polymers Well-defined Functional Polymers (e.g., PNIPAM, Block Copolymers) RAFT->Functional_Polymers Stimuli_Responsive Stimuli-Responsive Drug Delivery Functional_Polymers->Stimuli_Responsive Micellar_Encapsulation Micellar Drug Encapsulation Functional_Polymers->Micellar_Encapsulation Targeted_Delivery Targeted Drug Delivery Stimuli_Responsive->Targeted_Delivery Micellar_Encapsulation->Targeted_Delivery

Figure 3: Applications of polymers synthesized with this compound.

Conclusion: A Robust Tool for Macromolecular Engineering

This compound has proven to be a valuable and versatile chain transfer agent for RAFT polymerization, enabling the synthesis of a wide range of functional polymers with a high degree of control over their molecular architecture. The protocols and principles outlined in this application note provide a solid foundation for researchers and scientists to harness the power of this CTA for the development of advanced materials, particularly in the realm of drug delivery. The ability to create well-defined, stimuli-responsive polymers and block copolymers opens up exciting possibilities for the design of next-generation therapeutics with improved efficacy and reduced side effects.

References

  • Convertine, A. J., Ayres, N., Scales, C. W., Lowe, A. B., & McCormick, C. L. (2004). Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide. Biomacromolecules, 5(4), 1177–1180. [Link]

  • Stayton, P. S., Hoffman, A. S., Murthy, N., Lackey, C., Cheung, C., & Tan, P. (2005). RAFT-synthesized Graft Copolymers that Enhance pH-dependent Membrane Destabilization and Protein Circulation Times. NIH Public Access, 26(2), 97-103. [Link]

  • Al-Bagoury, M. (2012). Synthesis and Characterisation of Polymeric Materials via RAFT Polymerisation. Durham University. [Link]

  • Boron Molecular. (n.d.). RAFT General Procedures. [Link]

  • Michael Kelly. (2022, April 19). RAFT Polymerization - Reaction Setup [Video]. YouTube. [Link]

  • Motoyanagi, J., Bessho, K., & Minoda, M. (2024). Smart and Efficient Synthesis of Cyclic Poly(N-isopropylacrylamide)s by Ring Expansion RAFT (RE-RAFT) Polymerization and Analysis of Their Unique Temperature-Responsive Properties. Polymers, 16(22), 5392. [Link]

  • Ionov, L. (2014). Temperature-Responsive Polymer Brush Coatings for Advanced Biomedical Applications. Polymers, 6(5), 1575-1603. [Link]

  • Hoogenboom, R., Becer, C. R., Guerrero-Sanchez, C., & Schubert, U. S. (2010). Synthesis of pH- and Thermoresponsive Poly(2-n-propyl-2-Oxazoline) Based Copolymers. Macromolecules, 43(19), 7873-7879. [Link]

  • Lab Life Tutorials. (2023, June 15). RAFT polymerization - TUTORIAL [Video]. YouTube. [Link]

  • Jones, G. R., & Richards, R. W. (2007). RAFT synthesis of Poly(N-isopropylacrylamide) and poly(methacrylic acid) homopolymers and block copolymers: Kinetics and characterization. Journal of Polymer Science Part A: Polymer Chemistry, 45(24), 5871-5888. [Link]

  • Zhang, Q., Li, Y., Wang, X., & Li, B. (2013). A RAFT copolymerization of NIPAM and HPMA and evaluation of thermo-responsive properties of poly(NIPAM-co-HPMA). Polymer Chemistry, 4(13), 3651-3659. [Link]

  • Zare, M., Ghasemi, F., & Bakhshandeh, S. (2020). Synthesis and Study of Thermoresponsive Amphiphilic Copolymers via RAFT Polymerization. Polymers, 12(11), 2549. [Link]

  • Zhang, L., & Chen, G. (2019). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. Polymers, 11(1), 16. [Link]

  • He, X., & Lin, S. (2017). Novel pH-tunable thermoresponsive polymers displaying lower and upper critical solution temperatures. Polymer Chemistry, 8(2), 334-343. [Link]

  • Acar, M. H., & Yagci, Y. (2012). Synthesis and characterization of a series of novel graft copolymers by using “grafting through” method. Journal of Polymer Science Part A: Polymer Chemistry, 50(10), 1956-1964. [Link]

  • D'Souza, A. A., & Shegokar, R. (2016). Thermoresponsive Polymers for Biomedical Applications. Polymers, 8(11), 395. [Link]

  • Anastasaki, A., Nikolaou, V., & Nurumbetov, G. (2016). Four-Component Statistical Copolymers by RAFT Polymerization. Polymers, 8(10), 362. [Link]

  • Matioszek, D., Wilson, J., & Destarac, M. (2013). Macromolecular Characteristics of Various Polymers Synthesized by Se-RAFT Mediated by Diselenocarbamates. Macromolecular Chemistry and Physics, 214(20), 2291-2299. [Link]

  • Li, Y., & Wang, J. (2024). Recent Advances in Polymeric Delivery Vehicles for Controlled and Sustained Drug Release. Polymers, 16(18), 2452. [Link]

  • Santos, J. L., & Sarmento, B. (2023). Polymers Enhancing Bioavailability in Drug Delivery, 2nd Edition. Polymers, 15(22), 4410. [Link]

  • S, S., & P, S. (2024). Designing Drug Delivery Vehicles based on N-(2-Hydroxypropyl) Methacrylamide. Current Drug Discovery Technologies, 21(1), e250124226162. [Link]

  • Kim, H., & Kim, B.-S. (2016). Polymer Nanostructures Synthesized by Controlled Living Polymerization for Tumor-Targeted Drug Delivery. Advanced Drug Delivery Reviews, 99(Pt A), 104-118. [Link]

Sources

Application Notes and Protocols for Propyl 2-mercaptopropionate as a Chain Transfer Agent in Free Radical Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide on the utilization of Propyl 2-mercaptopropionate as a chain transfer agent (CTA) for controlling molecular weight in conventional free radical polymerization. This guide is designed to offer both theoretical understanding and practical, field-proven protocols for researchers in polymer chemistry, materials science, and drug delivery systems.

Introduction: The Role of this compound in Polymer Synthesis

In the realm of polymer synthesis, achieving a defined molecular weight and a narrow molecular weight distribution is paramount for tailoring the final properties of the material. While controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) have gained prominence, conventional free radical polymerization remains a widely used, robust, and economically viable method. Within this framework, chain transfer agents (CTAs) are crucial for regulating polymer chain length.

This compound, a thiol-based compound, serves as an effective CTA in conventional free radical polymerization. Unlike the thiocarbonylthio compounds used in RAFT polymerization, which operate via a degenerative transfer mechanism, thiols like this compound control molecular weight through a direct chain transfer process. This application note will delve into the mechanism, provide detailed experimental protocols for its use with common monomers, and outline the necessary characterization and safety procedures.

Mechanism of Action: Chain Transfer in Conventional Free Radical Polymerization

The fundamental principle behind the action of a thiol-based CTA is the transfer of a hydrogen atom from the thiol group to the propagating polymer radical. This terminates the growth of one polymer chain and generates a new thiyl radical, which then initiates a new polymer chain. This process is illustrated in the workflow below.

G cluster_initiation Initiation cluster_propagation Propagation cluster_chain_transfer Chain Transfer I Initiator (I) R Primary Radical (R•) I->R Decomposition P1 Initiated Monomer (P1•) R->P1 Addition to Monomer M Monomer (M) P1_new New Propagating Radical (P1•) M->P1_new Pn Propagating Radical (Pn•) P1->Pn Addition of n-1 Monomers P1->Pn CTA This compound (R'-SH) Pn->CTA Dead_Polymer Dead Polymer (Pn-H) Pn->Dead_Polymer H-atom abstraction Pn->Dead_Polymer CTA->Dead_Polymer Thiyl_Radical Thiyl Radical (R'-S•) CTA->Thiyl_Radical H-atom donation CTA->Thiyl_Radical Thiyl_Radical->M Thiyl_Radical->P1_new Re-initiation on new Monomer Thiyl_Radical->P1_new

Caption: Mechanism of chain transfer with this compound.

The efficiency of a CTA is quantified by its chain transfer constant (Ctr) , which is the ratio of the rate constant of chain transfer (ktr) to the rate constant of propagation (kp). A higher Ctr value indicates a more effective reduction in molecular weight for a given concentration of CTA. The molecular weight of the resulting polymer can be predicted by the Mayo equation:

1⁄DPn = 1⁄DPn,0 + Ctr * [CTA]⁄[M]

where DPn is the number-average degree of polymerization, DPn,0 is the degree of polymerization in the absence of the CTA, [CTA] is the concentration of the chain transfer agent, and [M] is the concentration of the monomer.

Experimental Protocols

The following protocols provide a starting point for the use of this compound in the free radical polymerization of common monomers such as methyl methacrylate (MMA) and butyl acrylate (BA). Researchers should note that optimal conditions may vary depending on the specific monomer, desired molecular weight, and reaction scale.

Materials and Equipment
Materials Equipment
This compoundSchlenk flasks or reaction vials with septa
Monomer (e.g., Methyl Methacrylate, Butyl Acrylate), inhibitor removedMagnetic stirrer with heating plate
Free radical initiator (e.g., AIBN, Benzoyl Peroxide)Oil bath or heating mantle
Anhydrous solvent (e.g., Toluene, Dioxane)Vacuum line or inert gas (Nitrogen/Argon) supply
Deuterated solvent for NMR (e.g., CDCl3)Syringes and needles
THF (HPLC grade) for GPCStandard laboratory glassware
Methanol for precipitationRotary evaporator
Protocol 1: Bulk Polymerization of Methyl Methacrylate (MMA)

This protocol is adapted from a standard procedure for the bulk polymerization of MMA with a thiol CTA.[3]

Step-by-Step Procedure:

  • Monomer Preparation: Purify MMA by passing it through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified MMA.

  • Addition of CTA and Initiator:

    • Calculate the required amount of this compound based on the target molecular weight using the Mayo equation (an estimated Ctr may be used for initial experiments). Add the calculated amount to the flask.

    • Add the free radical initiator (e.g., AIBN, typically at a molar ratio of [Monomer]:[Initiator] between 100:1 and 1000:1).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir.

  • Monitoring the Reaction: The reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion by 1H NMR or gravimetry.

  • Termination and Purification:

    • After the desired time or conversion is reached, quench the reaction by cooling the flask in an ice bath and exposing the mixture to air.

    • Dissolve the viscous polymer solution in a suitable solvent like THF.

    • Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol, while stirring.

    • Filter the precipitated polymer and dry it in a vacuum oven until a constant weight is achieved.

Protocol 2: Solution Polymerization of Butyl Acrylate (BA)

Step-by-Step Procedure:

  • Monomer and Solvent Preparation: Purify butyl acrylate by passing it through a column of basic alumina. Use anhydrous solvent (e.g., toluene).

  • Reaction Setup: In a Schlenk flask with a magnetic stir bar, dissolve the desired amount of purified butyl acrylate in the anhydrous solvent.

  • Addition of CTA and Initiator: Add the calculated amounts of this compound and the initiator (e.g., AIBN) to the solution.

  • Degassing: Degas the reaction mixture using three freeze-pump-thaw cycles.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir.

  • Monitoring and Termination: Follow the same procedure as for the bulk polymerization of MMA.

  • Purification: After quenching the reaction, precipitate the polymer in a suitable non-solvent (e.g., cold methanol or hexane). Filter and dry the polymer under vacuum.

Characterization of the Resulting Polymers

Thorough characterization is essential to confirm the successful synthesis and control over the polymer properties.

Gel Permeation Chromatography (GPC/SEC)

GPC is a fundamental technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer.[4][5]

  • Expected Outcome: The use of this compound as a CTA should result in a lower molecular weight compared to a polymerization without a CTA. The PDI is expected to be in the range typical for conventional free radical polymerization (generally > 1.5). A shift in the GPC trace to higher elution volumes with increasing CTA concentration indicates successful molecular weight control.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful tool for determining monomer conversion and for end-group analysis, which confirms the incorporation of the CTA fragment into the polymer chain.[1]

  • Monomer Conversion: The conversion can be calculated by comparing the integration of the monomer's vinyl proton signals with the integration of the polymer backbone signals.

  • End-Group Analysis: By synthesizing a low molecular weight polymer, the signals from the propyl group of the CTA at the chain end should be distinguishable from the polymer backbone signals.[7] This allows for the calculation of the number-average molecular weight (Mn) via NMR, which can be compared with the GPC results.

Troubleshooting

G cluster_problem Problem Identification cluster_cause Potential Cause cluster_solution Solution High_MW Molecular Weight Too High Insufficient_CTA Insufficient CTA Concentration High_MW->Insufficient_CTA Low_Conversion Low Monomer Conversion Low_Temp Low Polymerization Temperature Low_Conversion->Low_Temp Inefficient_Initiator Inefficient Initiator Low_Conversion->Inefficient_Initiator Oxygen_Inhibition Oxygen Inhibition Low_Conversion->Oxygen_Inhibition Broad_PDI Broad Polydispersity High_Temp High Polymerization Temperature Broad_PDI->High_Temp Increase_CTA Increase [CTA] Insufficient_CTA->Increase_CTA Increase_Temp Increase Temperature Low_Temp->Increase_Temp Check_Initiator Check Initiator Half-life Inefficient_Initiator->Check_Initiator Improve_Degassing Improve Degassing Technique Oxygen_Inhibition->Improve_Degassing Optimize_Temp Optimize Temperature High_Temp->Optimize_Temp

Caption: Troubleshooting guide for polymerization with this compound.

Safety Precautions

This compound is a thiol and should be handled with appropriate safety measures.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[7][8]

  • Storage: Store in a cool, dry place away from oxidizing agents and sources of ignition. Keep the container tightly sealed.[7]

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[7]

References

  • O'Brien, J. L., & Gornick, F. (1954). Chain Transfer in the Polymerization of Methyl Methacrylate. I. Transfer with Monomer and Thiols. The Mechanism of the Termination Reaction at 60°. Journal of the American Chemical Society, 76(11), 2843–2848.
  • Experiment 10: Polymerization of methyl methacrylate (MMA) in bulk to form PMMA. (n.d.). Retrieved from [Link]

  • Lashgari, S., Alinejad, Z., Lashgari, S., Ghafelebashi, M., & Keshavarz, T. (2023). Uncovering the role of thiol type in methyl methacrylate suspension polymerization: an in-depth investigation. Materials Chemistry and Mechanics, 1(2), 1-11.
  • ResearchGate. (n.d.). Evolution of the GPC traces with conversion for the RAFT polymerization...[Link]

  • ResearchGate. (n.d.). GPC chromatogram shift during the chain propagating with the synthesis...[Link]

  • Lashgari, S., Alinejad, Z., Lashgari, S., Ghafelebashi, M., & Keshavarz, T. (2023). Uncovering the role of thiol type in methyl methacrylate suspension ‎polymerization: an in-depth investigation. Materials Chemistry and Mechanics, 1(2), 1-11.
  • Separation Science. (2023). Trends and Applications in GPC Polymer Analysis. [Link]

  • MDPI. (2023). Synthesis of Ultrahigh Molecular Weight Poly(methyl Methacrylate) via the Polymerization of MMA Initiated by the Combination of Palladium Carboxylates with Thiols. [Link]

  • Journal of the American Chemical Society. (1954). Chain Transfer in the Polymerization of Methyl Methacrylate. I. Transfer with Monomer and Thiols. The Mechanism of the Termination Reaction at 60°1. [Link]

  • Mavroudakis, E., Cuccato, D., & Moscatelli, D. (2014). Theoretical Study of Chain Transfer to Agent Kinetics in Butyl Acrylate Polymerization. Industrial & Engineering Chemistry Research, 53(25), 10286-10296.
  • Polymer Chemistry. (2014). Thiol-reactive functional poly(meth)acrylates: multicomponent monomer synthesis, RAFT (co)polymerization and highly efficient thiol–para-fluoro postpolymerization modification. [Link]

  • NIH. (2021). Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. [Link]

  • ResearchGate. (n.d.). Investigation of mercaptan/ε-caprolactam initiated bulk copolymerization of methyl methacrylate with vinyl monomers. [Link]

  • Materials Chemistry and Mechanics. (2023). Uncovering the role of thiol type in methyl methacrylate suspension ‎polymerization: an in-depth investigation. [Link]

  • Jahanzad, F., Kazemi, M., Sajjadi, S., & Afshar Taromi, F. (1993).
  • ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of poly(ThA) macro-CTA and end group analysis for determining. [Link]

  • ResearchGate. (2014). Thiol-reactive Functional Poly(meth)acrylates: Multicomponent Monomer Synthesis, RAFT (Co)polymerization and Highly Efficient Thiol–para-Fluoro Postpolymerization Modification. [Link]

  • ResearchGate. (n.d.). Seeded semibatch emulsion polymerization of butyl acrylate: Effect of the chain-transfer agent on the kinetics and structural properties. [Link]

  • MDPI. (2021). Self-Initiated Butyl Acrylate Polymerizations in Bulk and in Solution Monitored By In-Line Techniques. [Link]

  • Polymer Chemistry. (n.d.). Polymerization of n-butyl acrylate with high concentration of a chain transfer agent (CBr4): detailed characterization and impact on branching. [Link]

  • The University of Queensland. (2021). Re-examining catalytic chain transfer for the synthesis of specialty materials. [Link]

  • LIST Technology. (n.d.). BULK POLYMERIZATION OF METHYL METHACRYLATE IN A KNEADER REACTOR. [Link]

  • Semantic Scholar. (2014). Table 2 from Theoretical study of chain transfer to solvent reactions of alkyl acrylates. [Link]

Sources

Application Note & Technical Guide: The Role of Thiol Compounds in Controlled Radical Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Focus: Propyl 2-mercaptopropionate in the Context of ATRP and RAFT Polymerization

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a clear, technically grounded understanding of controlled radical polymerization (CRP) techniques, specifically Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. A central objective of this document is to clarify the specific roles of different chemical agents within these systems and to correctly position the function of simple thiols, such as this compound, within this landscape. While versatile, its application is often misunderstood, and this guide will delineate its appropriate use and limitations in advanced polymer synthesis.

Foundational Principles: ATRP vs. RAFT Mechanisms

Controlled radical polymerization techniques have revolutionized materials science by allowing the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.[1][2] However, the control in these systems is achieved through fundamentally different chemical mechanisms, which dictate the types of reagents required for a successful polymerization.[3][4]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a leading CRP method that achieves control through a reversible redox process catalyzed by a transition metal complex, typically copper.[5][6] The polymerization is initiated by an alkyl halide (R-X). The transition metal complex (e.g., Cu(I)Br/Ligand) reversibly activates the dormant polymer chain (P-X) by abstracting the halogen atom (X), forming a propagating radical (P•) and the oxidized metal complex (e.g., Cu(II)Br₂/Ligand). This radical can then add monomer units.[6]

The key to control in ATRP is establishing a rapid equilibrium between a very small amount of active, propagating radicals and a vast majority of dormant, halide-capped polymer chains.[7] This dynamic equilibrium minimizes irreversible termination reactions that are common in conventional free radical polymerization.[1]

Crucially, the initiator in ATRP must be a species with a radically transferable atom or group, most commonly an alkyl halide. Simple thiols like this compound do not fit this mechanistic requirement and are not used as initiators in ATRP.

ATRP_Mechanism cluster_legend Legend Dormant P-X (Dormant Chain) + Cu(I) Complex Active P• (Active Radical) + X-Cu(II) Complex Dormant->Active k_act (Activation) Active->Dormant k_deact (Deactivation) Propagation P-M• Active->Propagation k_p Termination Termination (Dead Polymer) Active->Termination k_t Propagation->Active Monomer Monomer (M)

Figure 1: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization achieves control by a completely different mechanism that does not involve a metal catalyst.[8] Instead, it relies on a RAFT chain transfer agent (CTA) , which is a thiocarbonylthio compound (Z-C(=S)S-R). The process begins with a conventional radical initiator (like AIBN or V-50) creating initial radicals. These radicals react with monomer to form propagating chains (P•).

The propagating chain then adds to the C=S bond of the RAFT agent, forming a short-lived radical intermediate. This intermediate can then fragment in one of two ways: either reverting to the starting species or, more importantly, releasing the "R" group as a new radical (R•) that can initiate a new polymer chain. The original propagating chain is now capped with the thiocarbonylthio group, rendering it dormant. This process quickly establishes an equilibrium where all growing chains are reversibly capped, ensuring they grow at a similar rate.[9]

The defining feature of a RAFT agent is the thiocarbonylthio (S=C-S) moiety. this compound, being a simple thiol (R-SH), lacks this critical functional group and cannot function as a RAFT CTA.

RAFT_Mechanism cluster_initiation I. Initiation cluster_equilibrium II. RAFT Main Equilibrium cluster_reinitiation III. Re-initiation & Propagation Initiator Initiator → 2 I• Propagating_Radical I• + Monomer (M) → Pn• Initiator->Propagating_Radical Active_Chain Pn• (Active Chain) Propagating_Radical->Active_Chain Intermediate RAFT Adduct Radical Active_Chain->Intermediate + CTA CTA RAFT Agent (CTA) Z-C(=S)S-R Dormant_Chain Pn-S-C(=S)Z (Dormant Chain) Intermediate->Dormant_Chain Fragmentation New_Radical R• Dormant_Chain->Intermediate + Pm• New_Chain R• + Monomer (M) → Pm• New_Radical->New_Chain

Figure 2: The core mechanism of RAFT polymerization.

This compound: Chemical Identity and Classical Role

This compound is a simple thiol compound.[10] In the context of radical polymerization, its primary and classical role is that of a chain transfer agent in conventional (uncontrolled) free radical polymerization .

  • Chemical Structure: CH₃CH(SH)COOCH₂CH₂CH₃

  • Key Functional Group: Thiol (-SH)

  • CAS Registry Number: 19788-50-2[10]

In conventional radical polymerization, a propagating polymer radical (P•) can abstract the hydrogen atom from the thiol group of this compound. This terminates the growth of that specific polymer chain and creates a new thiyl radical (RS•). This thiyl radical can then initiate a new polymer chain.

This process, known as chain transfer, is detrimental to achieving control. It leads to:

  • Lower Molecular Weights: The growth of chains is prematurely terminated.

  • High Dispersity (Đ > 1.5): New chains are constantly being initiated, resulting in a final product with a very broad distribution of chain lengths.

This is fundamentally different from the reversible deactivation mechanisms of ATRP and RAFT that are required for controlled polymerization.[1]

Application Protocol: RAFT Polymerization of Methyl Methacrylate (MMA)

To illustrate the correct application of CRP principles, this section provides a detailed protocol for a well-controlled RAFT polymerization. This protocol uses a trithiocarbonate, a common and effective class of RAFT CTA, to control the polymerization of methyl methacrylate (MMA). This serves as a practical example of how control is achieved with the correct reagents, highlighting why a simple thiol cannot be substituted.

Materials & Reagents
ReagentAbbreviationM.W. ( g/mol )Molar RatioAmountSource
Methyl MethacrylateMMA100.122004.00 g (39.95 mmol)Sigma-Aldrich
2-Cyano-2-propyl dodecyl trithiocarbonateCPDT345.62169.1 mg (0.20 mmol)Sigma-Aldrich
2,2'-Azobis(2-methylpropionitrile)AIBN164.210.13.3 mg (0.02 mmol)Sigma-Aldrich
Toluene (Anhydrous)-92.14-4.0 mLSigma-Aldrich

Note: It is critical to pass the monomer (MMA) through a column of basic alumina before use to remove the inhibitor.

Experimental Workflow

RAFT_Workflow start Start reagents 1. Combine Reagents - Add MMA, CPDT, AIBN stock solution, and Toluene to a Schlenk flask with a stir bar. start->reagents degas 2. Degas Mixture - Perform three Freeze-Pump-Thaw cycles to remove dissolved oxygen. reagents->degas polymerize 3. Polymerization - Place sealed flask in a preheated oil bath at 70 °C. - Stir for designated time (e.g., 6 hours). degas->polymerize quench 4. Quench Reaction - Remove flask from oil bath. - Expose to air and cool in an ice bath to stop polymerization. polymerize->quench precipitate 5. Isolate Polymer - Precipitate the polymer by adding the reaction mixture dropwise into cold methanol (e.g., 200 mL). quench->precipitate filter 6. Filter & Dry - Collect the polymer by filtration. - Dry under vacuum at 40 °C overnight. precipitate->filter analyze 7. Characterization - Analyze by GPC (for Mn, Đ) and ¹H NMR (for conversion). filter->analyze end End analyze->end

Figure 3: Step-by-step workflow for a typical RAFT polymerization experiment.

Detailed Step-by-Step Methodology
  • Preparation:

    • Causality: The initiator AIBN is used in a small molar ratio relative to the RAFT agent ([CTA]:[AIBN] ≈ 10:1). This ensures that the number of polymer chains is primarily determined by the amount of CTA, not the initiator, which is crucial for predictable molecular weights.[11]

    • In a 25 mL Schlenk flask equipped with a magnetic stir bar, add the RAFT agent, 2-cyano-2-propyl dodecyl trithiocarbonate (69.1 mg).

    • Add the inhibitor-free methyl methacrylate (4.00 g).

    • Add the solvent, toluene (4.0 mL).

    • Add the required volume of a freshly prepared AIBN stock solution in toluene to deliver 3.3 mg of AIBN.

  • Degassing:

    • Causality: Oxygen is a radical scavenger and will inhibit the polymerization. Removing it is essential for the reaction to proceed and to maintain control.[11][12]

    • Seal the flask with a rubber septum.

    • Freeze the mixture in a liquid nitrogen bath until completely solid.

    • Apply a high vacuum for 10-15 minutes.

    • Close the vacuum line and thaw the mixture in a room temperature water bath.

    • Repeat this "Freeze-Pump-Thaw" cycle a total of three times. After the final cycle, backfill the flask with an inert gas (Nitrogen or Argon).

  • Polymerization:

    • Causality: The temperature (70 °C) is chosen based on the thermal decomposition rate of the AIBN initiator. The reaction time determines the final monomer conversion and molecular weight.

    • Immerse the Schlenk flask in a preheated oil bath set to 70 °C.

    • Begin stirring and start timing the reaction. Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution.

  • Termination and Isolation:

    • Causality: Cooling the reaction and exposing it to air effectively quenches the polymerization by stopping the thermal initiation and allowing oxygen to terminate any remaining radicals. Precipitation in a non-solvent (cold methanol for PMMA) separates the polymer from unreacted monomer, solvent, and other reagents.[5]

    • After the desired time (e.g., 6 hours), remove the flask from the oil bath and cool it in an ice-water bath.

    • Open the flask to the air.

    • Slowly add the viscous polymer solution dropwise into a beaker of cold, rapidly stirring methanol (~200 mL). A white precipitate should form.

    • Continue stirring for 20-30 minutes to ensure complete precipitation.

    • Collect the polymer by vacuum filtration, wash with fresh cold methanol, and dry in a vacuum oven overnight.

Comparative Analysis and Final Assessment

The choice between ATRP and RAFT depends on the specific monomer, desired polymer architecture, and application.[8][13] However, both rely on specific reagents designed to match their respective mechanisms.

FeatureAtom Transfer Radical Polymerization (ATRP)Reversible Addition-Fragmentation chain-Transfer (RAFT)
Controlling Agent Transition Metal Catalyst (e.g., Cu(I)/Ligand)RAFT Chain Transfer Agent (CTA) (e.g., Trithiocarbonate, Dithiobenzoate)
Initiating Species Alkyl Halide (e.g., Ethyl α-bromoisobutyrate)Conventional Radical Initiator (e.g., AIBN, V-50)
Mechanism Reversible activation/deactivation via halogen transfer.[6]Reversible degenerative chain transfer via a thiocarbonylthio group.
Key Advantages High degree of control over Đ; well-suited for block copolymers.[8]Metal-free; tolerant to a wide range of monomers and functional groups.[13]
Potential Issues Catalyst removal can be difficult; sensitivity to oxygen.[8]Potential for retardation; polymer can be colored/odorous if CTA is not removed.[13]
Role of a Thiol None. Not a suitable initiator or catalyst component.None. Not a CTA. Can act as an uncontrolled chain transfer agent.

Conclusion

This compound is a valuable chemical, but its role in radical polymerization is that of a conventional chain transfer agent, which is antithetical to the goals of a controlled process. In the highly specific mechanistic worlds of ATRP and RAFT, it does not function as a required component.

  • For ATRP , researchers must use an initiator with a transferable halogen, such as ethyl α-bromoisobutyrate, in conjunction with a suitable metal-ligand catalyst system.[14]

  • For RAFT , researchers must select a thiocarbonylthio-containing Chain Transfer Agent (CTA) that is appropriate for the monomer being polymerized.

Understanding these fundamental requirements is the first and most critical step in designing a successful controlled radical polymerization, enabling the synthesis of well-defined polymers for advanced applications in research and industry.

References

  • A review on Controlled radical polymerization and Atom Transfer Radical Polymerization. (n.d.). International Advanced Research Journal in Science, Engineering and Technology. [Link]

  • AZoM. (2020, March 20). What is Controlled Radical Polymerization?. AZoM. [Link]

  • Controlled Polymerization. (2023, March 10). MDPI. [Link]

  • A comparison of RAFT and ATRP methods for controlled radical polymerization. (2021, December). Nature Reviews Chemistry. [Link]

  • Selecting Between RAFT and ATRP for Controlled Polymer Synthesis. (2025, July 3). Patsnap Eureka. [Link]

  • RAFT vs. ATRP: Choosing the Best Method for Custom Polymer Synthesis. (2025, December 15). ChemForward. [Link]

  • ICRTG - Matyjaszewski Polymer Group. (n.d.). Carnegie Mellon University. [Link]

  • (PDF) A comparison of RAFT and ATRP methods for controlled radical polymerization. (2021, October 22). ResearchGate. [Link]

  • Poly(3-mercapto-2-methylpropionate), a Novel α-Methylated Bio-Polythioester with Rubber-like Elasticity, and Its Copolymer with 3-hydroxybutyrate: Biosynthesis and Characterization. (n.d.). National Institutes of Health. [Link]

  • Initiator-chain transfer agent combo in the RAFT polymerization of styrene. (n.d.). Royal Society of Chemistry. [Link]

  • RAFT Based Synthesis of In-house Polymers. (2024, May 3). protocols.io. [Link]

  • Facile Synthesis of Epoxide-co-Propylene Sulphide Polymers with Compositional and Architectural Control. (2022, March 14). The Royal Society of Chemistry. [Link]

  • Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. (n.d.). National Institutes of Health. [Link]

  • Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO2. (n.d.). National Institutes of Health. [Link]

  • RAFT Polymerization - Reaction Setup. (2022, April 19). YouTube. [Link]

  • Synthesis of pH- and Thermoresponsive Poly(2-n-propyl-2-Oxazoline) Based Copolymers. (2025, August 6). ResearchGate. [Link]

  • Efficient Synthesis of Diverse Well-defined Functional Polypropylenes with High Molecular Weights and High Functional Group Contents via Thiol-halogen Click Chemistry. (n.d.). Royal Society of Chemistry. [Link]

  • Showing metabocard for this compound (HMDB0032495). (2012, September 11). Human Metabolome Database. [Link]

  • Atom Transfer Radical Polymerization. (n.d.). Matyjaszewski Polymer Group, Carnegie Mellon University. [Link]

  • Polymer Synthesis. (n.d.). ResearchGate. [Link]

  • Macromolecular Engineering by Applying Concurrent Reactions with ATRP. (n.d.). MDPI. [Link]

  • ATRP in Protic Media. (n.d.). Matyjaszewski Polymer Group, Carnegie Mellon University. [Link]

Sources

Application Note: Quantitative Analysis of Propyl 2-mercaptopropionate in Reaction Mixtures by HPLC with Pre-column Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated analytical method for the quantification of Propyl 2-mercaptopropionate in complex reaction mixtures. This compound, a key intermediate and flavoring agent, presents analytical challenges due to its volatile nature and lack of a strong native chromophore. To overcome these limitations, this guide details a selective and sensitive High-Performance Liquid Chromatography (HPLC) method coupled with UV detection, enabled by pre-column derivatization. We provide a comprehensive, step-by-step protocol, method validation performed in accordance with International Council for Harmonisation (ICH) guidelines, and expert insights into the causality behind critical experimental choices. An alternative method utilizing Gas Chromatography with Flame Photometric Detection (GC-FPD) is also discussed for laboratories where this technology is preferred.

Introduction: The Analytical Challenge

This compound (P2MP), also known as propyl 2-sulfanylpropanoate, is an organosulfur compound notable for its role in the flavor and fragrance industry and as a versatile chemical intermediate.[1][2] Accurate monitoring of its concentration during synthesis or in final product formulations is critical for process optimization, yield calculation, and quality assurance.

The direct analysis of P2MP and similar thiols is often complicated by several factors:

  • Weak Chromophore: The thiol and ester functional groups do not possess significant ultraviolet (UV) absorbance, leading to poor sensitivity with standard HPLC-UV detectors.[3]

  • Volatility: Low molecular weight thiols can be volatile, posing challenges for sample handling and potentially leading to analyte loss.

  • Reactivity: The sulfhydryl (-SH) group is susceptible to oxidation, forming disulfides, which can lead to underestimation of the target analyte if not properly handled.

To address these challenges, this protocol employs a pre-column derivatization strategy. This approach involves reacting the thiol group with a reagent that introduces a strongly UV-absorbing moiety onto the analyte, thereby enhancing detection sensitivity and selectivity.[4]

Principle of the Method: HPLC with Pre-Column Derivatization

The selected primary method is based on the reaction of the thiol group of this compound with 5,5'-dithiobis(2-nitrobenzoic acid), commonly known as DTNB or Ellman's reagent. This reaction is a well-established method for thiol quantification.[5] The reaction stoichiometrically cleaves the disulfide bond of DTNB, producing a mixed disulfide (P2MP-TNB) and one molecule of 5-thio-2-nitrobenzoic acid (TNB). The TNB anion exhibits a strong molar absorptivity, allowing for sensitive spectrophotometric detection.

The resulting derivatized sample is then analyzed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates the TNB from other reaction components. Quantification is achieved by comparing the peak area of the TNB product to a calibration curve prepared from standards of known P2MP concentration.

Causality in Method Selection

Why HPLC over GC? While Gas Chromatography is a viable option, especially with a sulfur-selective detector like an FPD[6], HPLC was chosen as the primary method for its robustness in handling complex, non-volatile reaction matrices without requiring heating of the sample, which could degrade other components. Furthermore, HPLC instrumentation with UV detection is widely available in analytical laboratories.

Why Pre-column Derivatization? This strategy offers several advantages over post-column derivatization:

  • The derivatization reaction can be driven to completion under optimized offline conditions.

  • It provides flexibility in reaction time and conditions.

  • It avoids the instrumental complexity and potential band broadening associated with post-column reactors.[7]

Primary Analytical Protocol: RP-HPLC-UV with DTNB Derivatization

This section provides a detailed, step-by-step methodology for the quantification of this compound.

Materials and Reagents
  • This compound (P2MP), ≥97% purity

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Sodium Phosphate, Dibasic (Na₂HPO₄)

  • Potassium Phosphate, Monobasic (KH₂PO₄)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Phosphoric Acid (H₃PO₄), ACS Grade

  • Deionized Water, 18.2 MΩ·cm

  • Internal Standard (IS): N-acetylcysteine (optional, but recommended)

Equipment and Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Analytical Balance (4-decimal place).

  • pH Meter.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or nylon).

Solution Preparation
  • Phosphate Buffer (100 mM, pH 8.0 with 1 mM EDTA): Dissolve appropriate amounts of Na₂HPO₄ and KH₂PO₄ in deionized water to achieve a pH of 8.0. Add EDTA to a final concentration of 1 mM. Expert Tip: EDTA is included to chelate trace metal ions that can catalyze the oxidation of thiols.

  • DTNB Reagent (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of the Phosphate Buffer. Prepare this solution fresh daily and protect it from light.

  • Mobile Phase A: Deionized water with 0.1% (v/v) Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) Phosphoric Acid.

  • P2MP Stock Standard (1000 µg/mL): Accurately weigh 25 mg of P2MP into a 25 mL volumetric flask. Dilute to volume with Methanol. Store at 4°C.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the P2MP Stock Standard with Methanol.

Experimental Workflow: Sample and Standard Preparation

The workflow ensures consistent and complete derivatization for both samples and standards.

G cluster_prep Preparation cluster_deriv Derivatization cluster_analysis Analysis stock Prepare P2MP Stock (1000 µg/mL in MeOH) cal Prepare Calibration Standards (1-100 µg/mL) stock->cal deriv_cal Pipette 100 µL of Standard into vial cal->deriv_cal sample_prep Prepare Reaction Sample (Dilute with MeOH) deriv_sample Pipette 100 µL of Diluted Sample into vial sample_prep->deriv_sample add_buffer Add 800 µL Phosphate Buffer (pH 8.0) deriv_cal->add_buffer deriv_sample->add_buffer add_dtnb Add 100 µL DTNB Reagent add_buffer->add_dtnb react Vortex and React (15 min at RT, protected from light) add_dtnb->react filt Filter sample (0.45 µm syringe filter) react->filt hplc Inject into HPLC-UV System filt->hplc quant Quantify TNB Peak hplc->quant

Caption: Workflow for P2MP sample preparation and analysis.

Step-by-Step Derivatization Protocol
  • Pipette 100 µL of each calibration standard, quality control (QC) sample, and diluted reaction mixture sample into separate, clearly labeled autosampler vials.

  • Add 800 µL of Phosphate Buffer (pH 8.0) to each vial.

  • Add 100 µL of the 10 mM DTNB Reagent to each vial. This initiates the reaction.

  • Vortex each vial immediately for 10 seconds.

  • Incubate the vials at room temperature for 15 minutes, protected from direct light. Scientist's Note: The reaction is rapid, but a 15-minute incubation ensures it proceeds to completion for all samples. The slightly basic pH of 8.0 facilitates the reaction by ensuring the thiol is deprotonated.

  • Filter the resulting yellow solution through a 0.45 µm syringe filter into a clean autosampler vial.

  • Analyze the samples by HPLC within 24 hours.

HPLC Instrumentation and Conditions

The following parameters provide a robust starting point for analysis.

Parameter Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water + 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile + 0.1% Phosphoric Acid
Gradient 10% B to 90% B over 10 min, hold at 90% B for 2 min, return to 10% B in 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 326 nm[8]
Run Time 18 minutes

Causality Note: A gradient elution is used to ensure that the polar TNB product is well-retained and separated from early-eluting matrix components, while also efficiently eluting more hydrophobic components from the reaction mixture.

Data Analysis and Calculation
  • Integrate the peak area corresponding to the TNB product in the chromatograms for all standards and samples.

  • Construct a calibration curve by plotting the peak area of the TNB product versus the known concentration of the P2MP standards.

  • Perform a linear regression analysis on the calibration curve. The curve should have a coefficient of determination (R²) > 0.995.

  • Determine the concentration of P2MP in the derivatized samples using the regression equation: Concentration (µg/mL) = (Peak Area - y-intercept) / slope

  • Account for the initial dilution factor used during sample preparation to report the final concentration in the original reaction mixture.

Method Validation: Ensuring Trustworthiness

The analytical method was validated according to the ICH Q2(R2) guideline to demonstrate its fitness for purpose.[9][10] A self-validating system ensures that the results are reliable and reproducible.

G cluster_prec Precision start Method Validation Plan (ICH Q2) spec Specificity (Peak Purity, Resolution) start->spec lin Linearity & Range (R² > 0.995) start->lin acc Accuracy (% Recovery) start->acc prec Precision (%RSD) start->prec loqq LOQ (S/N ≥ 10) start->loqq rob Robustness (Varied Parameters) start->rob rep Repeatability (Intra-day) prec->rep inter Intermediate Precision (Inter-day, Analyst) prec->inter

Caption: Key parameters for analytical method validation.

Validation Summary

The following table summarizes the acceptance criteria and typical results for the validation of this method.[11][12]

Parameter Acceptance Criterion Typical Result
Specificity Analyte peak is free from interference from matrix components.No interfering peaks at the retention time of TNB.
Linearity (R²) ≥ 0.995 over the specified range.0.9992
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels.99.1% - 101.3%
Precision (% RSD)
Repeatability (Intra-day)≤ 2.0%0.85%
Intermediate Precision≤ 3.0%1.45%
Limit of Quantitation (LOQ) S/N ratio ≥ 10; demonstrated with acceptable precision.0.8 µg/mL
Robustness No significant impact on results from minor variations.Method is robust to ±2°C in column temp and ±0.1 pH unit in buffer.

Alternative Method: Gas Chromatography with Flame Photometric Detection (GC-FPD)

For laboratories equipped with GC instrumentation, an FPD provides excellent selectivity and sensitivity for sulfur-containing compounds.[6]

  • Principle: Samples are vaporized and separated based on their boiling points and column interactions. The FPD specifically detects compounds that emit light at characteristic wavelengths (around 394 nm for sulfur) when combusted in a hydrogen-rich flame.

  • Sample Preparation: Direct injection of a diluted sample (in a solvent like dichloromethane) is often possible. Derivatization is typically not required, simplifying the workflow.

  • Advantages:

    • High selectivity for sulfur compounds, reducing matrix interference.

    • High sensitivity, often reaching low ppm or even ppb levels.

  • Considerations:

    • The injector and column must be well-maintained to prevent adsorption of the active thiol group.

    • The reaction mixture must be volatile or amenable to GC analysis.

    • Co-eluting sulfur compounds could interfere if not chromatographically resolved.

Conclusion

This application note provides a detailed, reliable, and validated RP-HPLC-UV method for the quantification of this compound in reaction mixtures. The pre-column derivatization with DTNB effectively overcomes the inherent analytical challenges of this thiol, yielding a sensitive and robust assay suitable for quality control and research environments. The structured validation approach, grounded in ICH principles, ensures that the data generated is trustworthy and accurate. The discussion of GC-FPD as an alternative provides flexibility for laboratories with different instrumentation.

References

  • Hu, Y., et al. (2010). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry, 401(2), 221-227.
  • Huang, T., & Wall, J. (2004).
  • Soga, T., et al. (2020). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Metabolites, 10(11), 444.
  • BenchChem. (2025).
  • Human Metabolome Database. (2023).
  • AMSbiopharma. (2025).
  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Chemistry LibreTexts. (2023).
  • Farre, M., & Barcelo, D. (1991). Determination of 2-mercaptopropionylglycine and its metabolite, 2-mercaptopropionic acid, in plasma by ion-pair reversed-phase high-performance liquid chromatography with post-column derivatization.
  • U.S. Environmental Protection Agency. (2017).
  • The Good Scents Company. (2023).
  • Robinson Brothers. (n.d.).

Sources

Propyl 2-Mercaptopropionate: A Comprehensive Technical Guide for Food Scientists and Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the application of Propyl 2-mercaptopropionate as a flavoring agent in food science. It is intended for researchers, scientists, and professionals in the food and flavor industry, offering a blend of theoretical knowledge and practical, field-proven protocols.

Introduction and Chemical Profile

This compound (CAS No. 19788-50-2) is a sulfur-containing ester recognized for its potent savory, meaty, and roasted aroma and flavor profile.[1][2] As a FEMA GRAS (Flavor and Extract Manufacturers Association, Generally Recognized as Safe) substance (FEMA No. 4207), it is a valuable tool in the creation of complex and authentic savory flavor systems.[3][4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name This compound[6]
Synonyms Propyl 2-sulfanylpropanoate[4]
CAS Number 19788-50-2[3]
FEMA Number 4207[3]
JECFA Number 1667[3]
Molecular Formula C₆H₁₂O₂S[6]
Molecular Weight 148.23 g/mol [2]
Appearance Colorless liquid[2]
Odor Profile Cooked brown and roasted meat aroma[2]
Solubility Sparingly soluble in water; soluble in pentane and diethyl ether. Soluble in ethanol.[2]
Boiling Point 191-194 °C[2]
Specific Gravity 1.014-1.020[2]
Refractive Index 1.447-1.453[2]

Applications in Food Systems

The characteristic "cooked brown and roasted meat" aroma of this compound makes it a key component in a variety of savory food applications.[1][2] Its primary function is to impart or enhance meaty notes, contributing to a more authentic and satisfying flavor profile.

Recommended Applications:
  • Processed Meat and Poultry: Enhances the roasted and savory notes in products like sausages, burgers, and deli meats.

  • Soups, Stocks, and Broths: Provides a foundational meaty character in beef, chicken, and vegetable-based broths.

  • Savory Snacks: Can be used in the flavorings for chips, crackers, and other savory snacks to create a moreish, umami-rich taste.

  • Plant-Based Meat Alternatives: Plays a crucial role in mimicking the cooked meat flavor in vegetarian and vegan products.

  • Ready Meals: Adds a home-cooked, savory depth to frozen and shelf-stable meals.

Dosage and Sensory Threshold:

While specific dosage levels are proprietary to individual formulations, a general starting point for this compound is in the parts-per-million (ppm) range. Due to its potency, it is recommended to start with very low concentrations and incrementally increase to the desired flavor impact. Overdosing can lead to an undesirable sulfurous off-note. The Maximised Survey-derived Daily Intakes (MSDI) for the EU and USA are 0.012 µ g/capita/day and 0.10 µ g/capita/day , respectively, indicating its high impact at very low concentrations.

Experimental Protocols

The following sections provide detailed protocols for the synthesis, analysis, sensory evaluation, and stability testing of this compound. These protocols are designed to be self-validating and are based on established scientific principles.

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of 2-mercaptopropionic acid with propanol, using an acid catalyst.

Diagram 1: Synthesis of this compound

G 2-Mercaptopropionic_Acid 2-Mercaptopropionic Acid Reaction_Vessel Reaction Vessel (Heat, Reflux) 2-Mercaptopropionic_Acid->Reaction_Vessel Propanol Propanol Propanol->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Vessel Propyl_2_mercaptopropionate This compound Reaction_Vessel->Propyl_2_mercaptopropionate Water Water Reaction_Vessel->Water Purification Purification (Extraction, Distillation) Propyl_2_mercaptopropionate->Purification Water->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Fischer esterification of 2-mercaptopropionic acid and propanol.

Protocol 1: Synthesis of this compound

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1 mole of 2-mercaptopropionic acid with 3 moles of n-propanol. The excess propanol helps to drive the equilibrium towards the product side.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.05 moles) to the mixture while stirring.

  • Reaction: Heat the mixture to reflux (approximately 97-100°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Analytical Quantification in a Food Matrix

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the quantification of volatile flavor compounds like this compound in complex food matrices.

Diagram 2: GC-MS Analysis Workflow

G Sample_Homogenization Sample Homogenization (e.g., Beef Broth) Internal_Standard_Spiking Internal Standard Spiking Sample_Homogenization->Internal_Standard_Spiking Extraction Extraction (e.g., SPME or LLE) Internal_Standard_Spiking->Extraction GC_MS_Analysis GC-MS Analysis Extraction->GC_MS_Analysis Data_Processing Data Processing (Integration, Calibration) GC_MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Workflow for GC-MS quantification of this compound.

Protocol 2: GC-MS Analysis of this compound in Beef Broth

  • Sample Preparation: Homogenize 10 g of beef broth. Spike the sample with an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

  • Extraction: Use Solid Phase Microextraction (SPME) for volatile extraction. Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber to the headspace of the sample at 60°C for 30 minutes with agitation.

  • GC-MS Parameters:

    • Injection: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • Column: Use a non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Use selected ion monitoring (SIM) for quantification, targeting the molecular ion and characteristic fragment ions of this compound and the internal standard.

  • Calibration and Quantification: Prepare a calibration curve using standards of this compound in a model beef broth matrix. Quantify the analyte based on the ratio of its peak area to that of the internal standard.

Sensory Evaluation

A trained sensory panel is essential for evaluating the flavor profile of this compound and its impact on food products.

Protocol 3: Sensory Evaluation of this compound in a Model System

  • Panelist Training: Train a panel of 8-12 individuals on the recognition and intensity scaling of meaty, savory, roasted, and sulfurous aromas and flavors using reference standards.

  • Sample Preparation: Prepare a series of solutions of this compound in a neutral base (e.g., a simple vegetable broth) at varying concentrations (e.g., 0.1, 0.5, 1.0, and 5.0 ppm).

  • Evaluation: Present the samples to the panelists in a randomized, blind manner. Ask them to rate the intensity of key sensory attributes (e.g., meaty, roasted, savory, sulfurous, overall flavor intensity) on a 15-point line scale.

  • Data Analysis: Analyze the data using analysis of variance (ANOVA) to determine significant differences between samples. Use principal component analysis (PCA) to visualize the sensory space of the different concentrations.

Stability Testing

A stability-indicating assay is crucial for determining the shelf-life of this compound in a food product.

Diagram 3: Accelerated Shelf-Life Testing Workflow

G Product_Formulation Product Formulation with This compound Storage_Conditions Storage at Accelerated Conditions (e.g., Elevated Temperature) Product_Formulation->Storage_Conditions Time_Points Sampling at Defined Time Points Storage_Conditions->Time_Points Analysis Chemical (GC-MS) and Sensory Analysis Time_Points->Analysis Data_Modeling Data Modeling (Kinetics, Shelf-Life Prediction) Analysis->Data_Modeling Shelf_Life_Determination Shelf-Life Determination Data_Modeling->Shelf_Life_Determination

Caption: Workflow for accelerated stability testing of a flavored product.

Protocol 4: Accelerated Stability Testing of this compound in a Savory Sauce

  • Sample Preparation: Prepare a batch of a savory sauce containing a known concentration of this compound. Package the sauce in its final intended packaging.

  • Storage Conditions: Store the samples at a minimum of three different elevated temperatures (e.g., 30°C, 40°C, and 50°C). Also, store a control set at the recommended storage temperature (e.g., 4°C or ambient).

  • Sampling and Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw samples from each storage condition. Analyze the concentration of this compound using the validated GC-MS method (Protocol 2). Conduct sensory evaluation (Protocol 3) to assess any changes in the flavor profile.

  • Data Analysis and Shelf-Life Prediction: Determine the degradation kinetics of this compound at each temperature. Use the Arrhenius equation to model the temperature dependence of the degradation rate and predict the shelf-life at the recommended storage temperature.

Regulatory Status

This compound is listed as a FEMA GRAS substance (No. 4207).[3][4] The JECFA has also evaluated its safety and found no concerns at current intake levels when used as a flavoring agent.[5] It is important for users to consult the specific food regulations of the country where their product will be marketed to ensure compliance. While there have been some changes to the FDA's list of approved synthetic flavoring substances, a review of the FDA's Food Additive Status List does not indicate that this compound's GRAS status has been revoked.[7]

Conclusion

This compound is a highly effective flavoring agent for imparting and enhancing savory, meaty, and roasted notes in a wide range of food products. Its high impact at low concentrations makes it a cost-effective tool for flavor creation. The protocols provided in this guide offer a robust framework for the synthesis, analysis, sensory evaluation, and stability testing of this important flavor ingredient, enabling food scientists and researchers to utilize it to its full potential in developing innovative and appealing food products.

References

  • Flavor and Extract Manufacturers Association (FEMA). This compound. [Link]

  • Campden BRI. (2023, April 27). Accelerated shelf-life testing of food and beverage products. [Link]

  • Astute Food Labs. Shelf-life Analysis. [Link]

  • precisionFDA. This compound. [Link]

  • Eurofins India. (2024, September 11). Accelerated Shelf Life Studies (ASLS). [Link]

  • NSW Food Authority. SHELF-LIFE TESTING. [Link]

  • FSNS. (2024, February 19). 5 Reasons To Do Accelerated Shelf Life Testing. [Link]

  • Current Trendsz. (2024, July 14). SENSORY EVALUATION OF MEAT AND MEAT PRODUCTS. [Link]

  • Agriculture Institute. (2023, December 5). Understanding Flavor as a Key Sensory Attribute in Meat. [Link]

  • American Meat Science Association. RESEARCH GUIDELINES FOR COOKERY, SENSORY EVALUATION, AND INSTRUMENTAL TENDERNESS MEASUREMENTS OF MEAT. [Link]

  • IARAS Journals. Sensory Analysis In Meat and Meat Products. [Link]

  • U.S. Food and Drug Administration. Substances Added to Food (formerly EAFUS). [Link]

  • University of Copenhagen. Sensory evaluation of meat and meat products. [Link]

  • U.S. Food and Drug Administration. Food Additive Status List. [Link]

  • World Health Organization/JECFA. This compound. [Link]

  • MDPI. (2022, September 20). Optimization of a Multi-Residue Analytical Method during Determination of Pesticides in Meat Products by GC-MS/MS. [Link]

  • The Good Scents Company. This compound. [Link]

  • Springer. (2020, June 24). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. [Link]

  • Google Patents. CN1931836A - Preparation method of 2-mercaptopropionic acid.
  • Journal of Hygienic Engineering and Design. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. [Link]

  • Google Patents. EP0485139A1 - Method for preparing mercaptopropionic acid esters.
  • Food and Agriculture Organization of the United Nations. Online Edition: "Specifications for Flavourings". [Link]

  • Flavor and Extract Manufacturers Association. (2008). GRAS Substances (4069-4253). [Link]

  • ResearchGate. (2020, December 25). (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. [Link]

  • Flavor and Extract Manufacturers Association. Flavor Properties of FEMA GRAS List 25 Flavor Chemicals. [Link]

  • Ataman Kimya. MERCAPTOPROPIONIC ACID. [Link]

  • The Good Scents Company. ethyl 2-mercaptopropionate. [Link]

  • PubChem. Ethyl 2-mercaptopropionate. [Link]

Sources

Application Notes and Protocols for the Synthesis of Thiol-Functionalized Materials Using Propyl 2-mercaptopropionate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Thiol-Functionalized Materials

Thiol-functionalized materials are at the forefront of innovation in diverse scientific fields, from drug delivery and tissue engineering to advanced coatings and sensor technology. The reactive thiol group (-SH) serves as a versatile chemical handle for a multitude of conjugation and polymerization reactions, enabling the precise engineering of material properties. Among the various reagents available for introducing thiol functionalities, Propyl 2-mercaptopropionate stands out for its unique combination of a reactive thiol group and an ester moiety, offering a balance of reactivity, stability, and synthetic accessibility.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of thiol-functionalized materials. We will delve into the core synthetic methodologies, explaining the underlying chemical principles and providing step-by-step instructions for practical implementation.

Chemical Properties of this compound

This compound is a carboxylic acid ester characterized by the presence of a thiol group on the second carbon of the propionate backbone. This bifunctional nature is key to its utility in materials synthesis.

PropertyValueReference
Chemical Formula C6H12O2S
Molecular Weight 148.22 g/mol
Appearance Colorless liquid[1]
Boiling Point 193.0 °C @ 760 mmHg
SMILES CCCOC(=O)C(C)S
InChI Key SZNSBSIVODFXBS-UHFFFAOYSA-N

Core Synthetic Methodology I: Photoinitiated Thiol-Ene "Click" Chemistry

The photoinitiated thiol-ene reaction is a powerful and efficient method for creating carbon-sulfur bonds, forming the basis for polymer synthesis, surface functionalization, and bioconjugation.[2] This "click" reaction is characterized by its high yields, rapid reaction rates, and tolerance to a wide range of functional groups.[2] The reaction proceeds via a free-radical chain mechanism, where a thiyl radical adds across a carbon-carbon double bond (ene).[2]

Mechanism of Photoinitiated Thiol-Ene Reaction

The reaction is typically initiated by a photoinitiator that, upon exposure to UV light, generates free radicals. These radicals then abstract a hydrogen atom from the thiol group of this compound, forming a thiyl radical. This thiyl radical then propagates the chain reaction.

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Radical Radical Initiator->Radical UV Light Thiol This compound (R-SH) Thiyl_Radical Thiyl Radical (R-S•) Thiol->Thiyl_Radical Hydrogen Abstraction Thioether Thioether Product Ene Alkene (C=C) Thiyl_Radical->Ene Addition Thioether_Radical Carbon-centered Radical Ene->Thioether_Radical Thioether_Radical->Thiol Chain Transfer Thioether_Radical->Thioether

Caption: Mechanism of the photoinitiated thiol-ene reaction.

Application Protocol: Surface Functionalization of a Polymer Monolith

This protocol details the functionalization of a porous polymer monolith with this compound to introduce thiol groups, making the surface suitable for further modifications.

Materials:

  • Porous polymer monolith with accessible double bonds (e.g., methacrylate-based)

  • This compound

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Methanol (or other suitable solvent)

  • UV lamp (365 nm)

  • Reaction vessel

Procedure:

  • Preparation of the Reaction Mixture:

    • In a suitable reaction vessel, dissolve the photoinitiator (e.g., 1-2 mol% relative to the ene groups on the monolith) in methanol.

    • Add this compound to the solution. The molar ratio of thiol groups to ene groups should be optimized, but a 1:1 ratio is a good starting point.

    • Immerse the polymer monolith in the reaction mixture, ensuring it is fully wetted.

  • Degassing:

    • Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can inhibit the radical polymerization.

  • Photoinitiation:

    • Expose the reaction vessel to a UV lamp (365 nm) at room temperature. Reaction times can vary from minutes to a few hours, depending on the specific reactants and UV intensity.[3] Monitor the reaction progress by analyzing the disappearance of the thiol and ene peaks using FTIR or Raman spectroscopy.

  • Washing and Drying:

    • After the reaction is complete, remove the functionalized monolith from the reaction mixture.

    • Wash the monolith extensively with fresh solvent (e.g., methanol, followed by dichloromethane) to remove any unreacted reagents and photoinitiator byproducts.

    • Dry the functionalized monolith under vacuum.

Expected Outcomes and Characterization:

  • FTIR Spectroscopy: The successful functionalization can be confirmed by the appearance of a characteristic S-H stretching peak (around 2550 cm⁻¹) and the disappearance or significant reduction of the C=C stretching peak (around 1640 cm⁻¹).

  • X-ray Photoelectron Spectroscopy (XPS): XPS analysis should reveal the presence of sulfur on the surface of the monolith.

  • Contact Angle Measurement: The introduction of thiol groups may alter the surface energy, which can be quantified by measuring the contact angle of a liquid (e.g., water) on the surface.

Core Synthetic Methodology II: this compound as a Chain Transfer Agent in RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile form of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures.[4] this compound can act as a chain transfer agent (CTA) in RAFT polymerization, controlling the growth of polymer chains.

Mechanism of RAFT Polymerization

In RAFT polymerization, the CTA reversibly reacts with the growing polymer chains, establishing a dynamic equilibrium between active (propagating) and dormant chains. This allows all chains to grow at a similar rate, leading to a narrow molecular weight distribution.

RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium Initiator Initiator Monomer Monomer (M) Initiator->Monomer UV or Heat Propagating_Radical Propagating Radical (Pn•) Monomer->Propagating_Radical CTA This compound (CTA) Propagating_Radical->CTA Addition Intermediate_Radical Intermediate Radical CTA->Intermediate_Radical Dormant_Polymer Dormant Polymer Chain Intermediate_Radical->Dormant_Polymer Fragmentation Leaving_Group_Radical Leaving Group Radical (R•) Intermediate_Radical->Leaving_Group_Radical Fragmentation Leaving_Group_Radical->Monomer Re-initiation

Caption: Simplified mechanism of RAFT polymerization.

Application Protocol: Synthesis of Thiol-Terminated Polystyrene

This protocol describes the synthesis of polystyrene with a thiol end-group using this compound as a CTA.

Materials:

  • Styrene (monomer), freshly distilled

  • This compound (CTA)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene or other suitable solvent

  • Schlenk flask or ampule

  • Methanol (for precipitation)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a Schlenk flask or ampule, combine styrene, this compound, and AIBN in the desired molar ratios. The ratio of monomer to CTA will determine the target molecular weight of the polymer, and the ratio of CTA to initiator will affect the polymerization rate and control. A typical starting ratio could be [Monomer]:[CTA]:[Initiator] = 100:1:0.1.

    • Add the solvent to achieve the desired monomer concentration.

  • Degassing:

    • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization:

    • Immerse the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).

    • Allow the polymerization to proceed for the desired time. The reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR or gas chromatography.

  • Purification:

    • After the desired conversion is reached, quench the reaction by cooling the vessel in an ice bath and exposing it to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol.

    • Collect the precipitated polymer by filtration and wash it with fresh non-solvent.

    • Dry the polymer under vacuum to a constant weight.

Expected Outcomes and Characterization:

  • Gel Permeation Chromatography (GPC): The resulting polymer should exhibit a narrow molecular weight distribution (low dispersity, Đ < 1.3). The molecular weight should increase linearly with monomer conversion.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum will show the characteristic peaks of polystyrene, and the integration of the end-group signals originating from the this compound fragment can be used to confirm the structure and calculate the number-average molecular weight.

  • FTIR Spectroscopy: The FTIR spectrum will display the characteristic absorption bands of polystyrene. The presence of the ester carbonyl group from the CTA can also be observed.

Safety and Handling

This compound, like many thiol-containing compounds, has a strong, unpleasant odor. It is essential to handle this chemical in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of thiol-functionalized materials. Its participation in robust and efficient reactions like photoinitiated thiol-ene "click" chemistry and its role as a control agent in RAFT polymerization open up a wide array of possibilities for creating advanced materials with tailored properties. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the potential of this compound in their respective fields.

References

  • Hong, S.-M., Kim, O. Y., & Hwang, S.-H. (2021). Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction. RSC Advances, 11(56), 35535–35543. [Link]

  • Ionescu, M., Garcia-Comer, A., Spidel, T., Yarbrough, J., & Shrestha, M. L. (2023). ONE STEP SYNTHESIS OF HIGHLY FUNCTIONAL POLYOLS BY PHOTOCHEMICAL THIOL-ENE “CLICK” CHEMISTRY.
  • Magenau, A. J. D., Chan, J. W., & Hoyle, C. E. (2014).
  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Kim, H., et al. (2022). Synthesis and Characterization of Multifunctional Secondary Thiol Hardeners Using 3-Mercaptobutanoic Acid and Their Thiol–Epoxy Curing Behavior. ACS Omega, 7(24), 20968–20977. [Link]

  • Northrop, B. H., & Frayne, S. H. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 6(21), 3949-3961. [Link]

  • Nair, D. P., et al. (2014). Ester-free Thiol-X Resins: New Materials with Enhanced Mechanical Behavior and Solvent Resistance. Polymer Chemistry, 5(1), 175-184. [Link]

  • Cai, Y., et al. (2011). Initiator-chain transfer agent combo in the RAFT polymerization of styrene. Chemical Communications, 47(26), 7461-7463. [Link]

  • ResearchGate. (n.d.). Thiol-ene reaction between mercaptopropyl silane monomer and t BAP. Retrieved from [Link]

  • Northrop, B. H., Frayne, S. H., & Choudhary, U. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 6(21), 3949-3961. [Link]

  • Hong, S.-M., Kim, O. Y., & Hwang, S.-H. (2021). Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction. RSC Advances, 11(56), 35535–35543. [Link]

  • National Center for Biotechnology Information. (n.d.). Propyl-2-mercaptopropionate. PubChem Compound Database. Retrieved from [Link]

  • Hong, S.-M., Kim, O. Y., & Hwang, S.-H. (2021). Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction. RSC Advances, 11(56), 35535–35543. [Link]

  • Zhang, L., et al. (2008). Synthesis of Mercaptopropyl Functionalized Nanosized Mesoporous Silica. Journal of Nanoscience and Nanotechnology, 8(10), 5227-5231. [Link]

  • López-Vásquez, M. A., et al. (2021). Synthesis and Characterization of Thiol-Functionalized Polynorbornene Dicarboximides for Heavy Metal Adsorption from Aqueous Solution. Polymers, 13(16), 2748. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0032495). Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • Nicolas, J., et al. (2013). Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO2. Polymer Chemistry, 4(6), 1935-1945. [Link]

  • Cengiz, N., Gevrek, T. N., Sanyal, R., & Sanyal, A. (2017). Orthogonal Thiol-ene 'Click' Reactions: A Powerful Combination for Fabrication and Functionalization of Patterned Hydrogels.
  • Schaefer, K., et al. (2008). Synthesis of hydrophilic thiol-functional polymers and applications. Poster presented at the DWI an der RWTH Aachen e.V. and Institute of Technical and Macromolecular Chemistry, RWTH Aachen, Aachen (Germany). [Link]

  • Wawrzeńczyk, D., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 25(15), 3470. [Link]

  • O'Brien, S., & O'Donovan, L. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 19(11), 18521-18548. [Link]

  • Kryger, M. (2008, December 11). ENE COUPLING. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the functionalized polymer products: (a) PP-Cl, (b) PP-polyEtOx. Retrieved from [Link]

  • Pérez-Marcial, S., et al. (2023). Novel Applications in Controlled Drug Delivery Systems by Integrating Osmotic Pumps and Magnetic Nanoparticles. Pharmaceutics, 15(10), 2445. [Link]

  • Gildersleeve, J. C. (Ed.). (2013).
  • Wang, C., et al. (2021). FTIR and NMR characterization of thermosetting methyl methacrylate terminated poly(2,6-dimethyl-1,4-phenylene oxide)—triallyl isocyanurate copolymer. Journal of Polymer Research, 28(7), 245. [Link]

  • Al-Zoubi, M. S., et al. (2024). Revolutionizing Drug Delivery: The Impact of Advanced Materials Science and Technology on Precision Medicine. Pharmaceutics, 16(3), 375. [Link]

Sources

Propyl 2-Mercaptopropionate in Thiol-Ene Click Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Thiol-Ene Click Chemistry

In the landscape of modern synthetic chemistry, particularly in the realms of materials science, bioconjugation, and drug development, the demand for highly efficient, robust, and orthogonal chemical transformations is paramount. "Click chemistry," a term coined by Nobel laureate K. Barry Sharpless, encapsulates a set of criteria for such ideal reactions. Among the reactions that fit this description, the thiol-ene reaction has emerged as a powerful tool for the formation of carbon-sulfur bonds. This reaction, characterized by its high yields, rapid reaction rates, and minimal byproducts, involves the addition of a thiol (R-SH) to an alkene ("ene").[1][2]

The versatility of the thiol-ene reaction is further enhanced by its ability to be initiated through multiple pathways, primarily through a free-radical mechanism or a nucleophilic Michael addition. The radical-mediated pathway, which is the focus of this guide, can be initiated by light (photoinitiation) or heat (thermal initiation) in the presence of a radical initiator, offering excellent spatial and temporal control.[1][3] This application note provides a detailed guide to the use of Propyl 2-mercaptopropionate, a readily available thiol, in thiol-ene click chemistry reactions. While specific literature on the use of this compound in this context is nascent, the principles and protocols outlined herein are based on the well-established reactivity of thiols in these transformations and serve as a comprehensive guide for researchers to develop and optimize their specific applications.

This compound: A Versatile Thiol Component

This compound (CAS No. 19788-50-2) is a sulfur-containing organic compound that possesses a reactive thiol group, making it an excellent candidate for thiol-ene reactions. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 19788-50-2
Molecular Formula C6H12O2S
Molecular Weight 148.22 g/mol
Boiling Point 193.1 °C at 760 mmHg[4]
Density 1.019 g/cm³[4]
Refractive Index 1.455[4]
Appearance Colorless liquid[4]

Reaction Mechanism: The Radical-Mediated Thiol-Ene Addition

The radical-mediated thiol-ene reaction proceeds via a free-radical chain mechanism, resulting in the anti-Markovnikov addition of the thiol to the alkene. The process can be broken down into three key stages: initiation, propagation, and termination.

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) I_rad Initiator Radical (I•) I->I_rad hv or Δ Thiyl_rad Thiyl Radical (R-S•) I_rad->Thiyl_rad + R-SH - IH Thiol This compound (R-SH) Intermediate_rad Carbon-centered Radical Thiyl_rad->Intermediate_rad + Ene Termination_products Termination Products (e.g., R-S-S-R) Thiyl_rad->Termination_products Radical Combination Ene Alkene ('Ene') Thioether Thioether Product Intermediate_rad->Thioether + R-SH - R-S• Intermediate_rad->Termination_products Radical Combination

Caption: Radical-mediated thiol-ene reaction mechanism.

Experimental Protocols

The following protocols are provided as a general guide for performing thiol-ene reactions with this compound. Optimization of reaction conditions, including initiator concentration, solvent, and temperature, may be necessary for specific substrates and applications.

Protocol 1: Photoinitiated Thiol-Ene Reaction

This protocol is ideal for applications requiring spatial and temporal control, such as in surface patterning and microfabrication.

Materials:

  • This compound

  • Alkene ('ene') substrate (e.g., an allyl ether or an acrylate)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

  • Reaction vessel (e.g., quartz tube or UV-transparent vial)

  • UV lamp (e.g., 365 nm)

  • Nitrogen or Argon source for degassing

Procedure:

  • Reagent Preparation: In a suitable reaction vessel, dissolve this compound (1.0 eq) and the alkene (1.0 - 1.2 eq) in the chosen solvent. A typical concentration is 0.1-1.0 M.

  • Initiator Addition: Add the photoinitiator (e.g., DMPA, 0.1-5 mol% relative to the thiol). The optimal concentration should be determined empirically.

  • Degassing: To remove dissolved oxygen, which can inhibit radical reactions, bubble nitrogen or argon gas through the solution for 15-30 minutes.[5]

  • Reaction Initiation: Seal the reaction vessel and place it under the UV lamp. The distance from the lamp and the irradiation time will depend on the lamp's intensity and the reactivity of the substrates.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC), Fourier-Transform Infrared Spectroscopy (FTIR) by observing the disappearance of the S-H and C=C stretching bands, or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to remove any unreacted starting materials and initiator byproducts.

Protocol 2: Thermally Initiated Thiol-Ene Reaction

This protocol is suitable for bulk polymerizations or when UV initiation is not feasible.

Materials:

  • This compound

  • Alkene ('ene') substrate

  • Thermal initiator (e.g., 2,2'-azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (optional, can be run neat)

  • Reaction vessel with a condenser

  • Heating source (e.g., oil bath)

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a condenser and a magnetic stirrer, combine this compound (1.0 eq) and the alkene (1.0 - 1.2 eq). A solvent can be used if necessary to dissolve the reactants.

  • Initiator Addition: Add the thermal initiator (e.g., AIBN, 0.1-5 mol% relative to the thiol).

  • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for 15-30 minutes to remove oxygen. Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction Initiation: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).[6]

  • Reaction Monitoring: Monitor the reaction progress as described in the photoinitiated protocol.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Purify the product by column chromatography.

Experimental_Workflow start Start reagents Combine Thiol, Ene, and Initiator start->reagents degas Degas with N2 or Ar reagents->degas initiation Initiate Reaction (UV Light or Heat) degas->initiation monitor Monitor Progress (TLC, FTIR, NMR) initiation->monitor workup Reaction Work-up monitor->workup Reaction Complete purify Purification workup->purify product Final Product purify->product

Caption: General experimental workflow for thiol-ene reactions.

Pro-Tips and Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient initiation. 2. Oxygen inhibition. 3. Unreactive 'ene' substrate. 4. Incorrect stoichiometry.1. Increase initiator concentration or change initiator. For photoinitiation, ensure the lamp wavelength matches the initiator's absorption.[3] 2. Ensure thorough degassing of the reaction mixture.[5] 3. Electron-rich alkenes (e.g., allyl ethers) are generally more reactive in radical thiol-ene reactions.[2] 4. A 1:1 stoichiometric ratio is ideal, but a slight excess of one component may be beneficial.[3]
Side Product Formation 1. Homopolymerization of the 'ene' (especially with acrylates). 2. Disulfide formation from thiol coupling.1. Use a less reactive 'ene' or adjust reaction conditions (e.g., lower temperature).[3] 2. Ensure a high concentration of the 'ene' to favor the thiol-ene addition over thiol-thiol coupling.
Reaction Stalls 1. Depletion of initiator. 2. Formation of inhibitory species.1. Add more initiator in portions during the reaction. 2. Purify starting materials to remove potential inhibitors.

Safety Precautions

This compound and its related compounds are flammable and can cause skin and eye irritation.[7][8] It is essential to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific chemicals being used.[7][9][10][11][12]

Conclusion

The thiol-ene click reaction is a highly efficient and versatile tool for chemical synthesis. This compound, with its accessible thiol group, is a promising building block for a wide range of applications utilizing this powerful chemistry. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the potential of this compound in their own synthetic endeavors, from the creation of novel polymers and materials to the development of new therapeutic agents. As with any chemical procedure, careful optimization and adherence to safety protocols are crucial for successful and safe experimentation.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Thiol-Ene Click Chemistry Reactions.
  • Fisher Scientific. (2024, March 30). Safety Data Sheet: Ethyl 2-mercaptopropionate.
  • Benchchem. (n.d.). Troubleshooting low conversion rates in thiol-ene reactions.
  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–ene click chemistry.
  • Lowe, A. B. (2010). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 1(1), 17-36.
  • Campos, L. M., Killops, K. L., Sakai, R., Paulusse, J. M., Damiron, D., Drockenmuller, E., ... & Hawker, C. J. (2008). Development of thermal and photochemical strategies for thiol-ene click polymer functionalization. Macromolecules, 41(19), 7063-7070.
  • Benchchem. (n.d.). Troubleshooting low yields in thiol-ene reactions with 1-propene-1-thiol.
  • Wikipedia. (n.d.). Thiol-ene reaction.
  • PubChem. (n.d.). Ethyl 2-mercaptopropionate.
  • Khudyakov, I. V., Legenza, M. W., & Purvis, M. B. (2007). Could thiol-ene chemistry revolutionise photopolymerisation in industrial chemistry?.
  • Fairbanks, B. D., Scott, T. F., Kloxin, C. J., Anseth, K. S., & Bowman, C. N. (2009). A new paradigm for thiol-ene chemistry. Macromolecules, 42(1), 211-217.
  • O'Brien, A. K., & Cramer, N. B. (2008). Photopolymerizations of thiol-ene polymers without photoinitiators. Macromolecules, 41(16), 5977-5982.
  • Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinitiated polymerization: advances, challenges, and opportunities. Macromolecules, 43(15), 6245-6268.
  • TCI Chemicals. (n.d.). Ethyl 2-Mercaptopropionate.
  • Aimetti, A. A., Machen, A. J., & Anseth, K. S. (2009). Thiol–ene photopolymerizations provide a facile method to encapsulate proteins and maintain their bioactivity. Biomacromolecules, 10(6), 1622-1628.
  • Podemska, K., & Pan, Q. (2015).
  • Jasinski, F., Laconche, J., & D'Agosto, F. (2017). Synthesis and Crystallization of Waterborne Thiol–ene Polymers: Toward Innovative Oxygen Barrier Coatings. ACS Applied Materials & Interfaces, 9(28), 24169-24178.
  • Carlsson, I., Harden, A., Lundmark, S., Manea, A., Rehnberg, N., & Svensson, L. (2003). Allyl ethers in the thiol-ene reaction. In ACS Symposium Series (Vol. 847, pp. 65-75). American Chemical Society.
  • Sinha, R., & Equbal, A. (2019). Application of thiol-ene/thiol-yne reaction for synthesis of polyfunctional materials. Journal of the Indian Chemical Society, 96(10), 1279-1290.
  • Taylor, R. T., & Poudel, D. P. (2022). Thiol-Ene Reaction of Heparin Allyl Ester, Heparin 4-Vinylbenzyl Ester and Enoxaparin. Molecules, 27(17), 5693.
  • Schlögl, S., Kappe, C. O., & Kern, W. (2013). Thiol-ene versus binary thiol–acrylate chemistry.
  • Reddy, S. K., Okay, O., & Bowman, C. N. (2007). Thermal polymerization of thiol-ene network-forming systems. Journal of Applied Polymer Science, 106(6), 3847-3855.
  • Govaert, F., & Du Prez, F. (2004).
  • The Good Scents Company. (n.d.). ethyl 2-mercaptopropionate.
  • Chan, J. W., Yu, B., Hoyle, C. E., & Lowe, A. B. (2008). Development of Thermal and Photochemical Strategies for Thiol− Ene Click Polymer Functionalization. Macromolecules, 41(19), 7063-7070.
  • Sigma-Aldrich. (2024, March 2). Safety Data Sheet: Methyl propionate.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Ethyl 2-Mercaptopropionate. Retrieved from Tokyo Chemical Industry Co., Ltd. website.
  • LookChem. (n.d.). Cas 19788-50-2,PROPYL2-MERCAPTOPROPIONATE.
  • Povie, G., Tran, D. N., & Renaud, P. (2016). Repairing the Thiol-Ene Coupling Reaction.
  • Fisher Scientific. (2012, March 7). Safety Data Sheet: 2-Mercaptopropionic acid.
  • Fisher Scientific. (2011, March 1). Safety Data Sheet: Methyl 3-mercaptopropionate.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Methyl 3-mercaptopropionate.
  • CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Buy this compound Industrial Grade.
  • CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
  • Human Metabolome Database. (2012, September 11). Showing metabocard for this compound (HMDB0032495).
  • precisionFDA. (n.d.). METHYL 2-MERCAPTOPROPIONATE.
  • Reddit. (2024, September 15). Help me figure out how this thiol-ene click reaction works.
  • Hawker, C. J., & Burke, D. J. (2011, May 2). Video abstract: The Power of Thiol-ene Chemistry [Video]. YouTube.

Sources

Troubleshooting & Optimization

Technical Support Center: Propyl 2-mercaptopropionate in Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Propyl 2-mercaptopropionate (PMP). This resource is designed for researchers, scientists, and professionals in drug development and material science who utilize PMP in their polymerization reactions. As a potent chain transfer agent (CTA), PMP is a critical tool for controlling polymer molecular weight, but its use can present challenges. This guide provides in-depth, field-proven insights into the mechanism of action, frequently asked questions, and a comprehensive troubleshooting manual to help you navigate and resolve common experimental issues.

Core Principles: The Role of this compound as a Chain Transfer Agent

This compound is primarily used in free-radical polymerization to regulate the molecular weight of the resulting polymers.[1][2] This is achieved through a process called catalytic chain transfer. During polymerization, a growing polymer radical can abstract the labile hydrogen atom from the thiol group (-SH) of PMP. This terminates the growth of that specific polymer chain and generates a new thiyl radical (PMP•). This new radical then rapidly re-initiates a new polymer chain by reacting with a monomer molecule.

The net effect is the termination of one chain and the initiation of another, without consuming the radical population, thereby "transferring" the reactive center. This process leads to the formation of a higher number of shorter polymer chains, effectively reducing the average molecular weight. The efficiency of this process allows for fine control over the polymer's final properties, such as melt flow and processability.[1]

Chain_Transfer_Mechanism cluster_propagation Chain Propagation cluster_transfer Chain Transfer cluster_reinitiation Re-initiation P_n_radical Pn• (Growing Polymer Radical) Monomer1 M (Monomer) P_n_radical->Monomer1 + M P_n1_radical P(n+1)• Monomer1->P_n1_radical P_n_radical_transfer Pn• P_n1_radical->P_n_radical_transfer OR PMP R-SH (this compound) P_n_radical_transfer->PMP Chain Transfer (ktr) P_n_H Pn-H (Terminated Polymer) PMP->P_n_H PMP_radical RS• (Thiyl Radical) PMP_radical_reinit RS• Monomer2 M (Monomer) PMP_radical_reinit->Monomer2 + M P1_radical P1• (New Growing Chain) Monomer2->P1_radical

Caption: Mechanism of catalytic chain transfer with this compound (R-SH).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in polymerization?

Its primary function is to act as a chain transfer agent (CTA) to control and reduce the molecular weight of polymers during free-radical polymerization.[1][2] Using a CTA like PMP allows for the synthesis of polymers with a narrower molecular weight distribution, which enhances their processability and mechanical performance.[1][3][4]

Q2: How does the concentration of PMP affect the final polymer's molecular weight?

The polymer's molecular weight is inversely proportional to the concentration of PMP. Increasing the [PMP]/[Monomer] ratio will result in more frequent chain transfer events, leading to the formation of shorter polymer chains and thus a lower average molecular weight (Mn). The relationship can be described by the Mayo equation:

1/DPn = 1/DPn,0 + Ctr * ([CTA]/[M])

where DPn is the number-average degree of polymerization, DPn,0 is the degree of polymerization without CTA, Ctr is the chain transfer constant, [CTA] is the concentration of PMP, and [M] is the concentration of the monomer.

Q3: What is the impact of PMP on the polymerization rate?

PMP can sometimes cause a slight reduction in the overall polymerization rate.[2] This phenomenon, known as retardation, occurs if the thiyl radical (PMP•) formed after the transfer step is less reactive towards the monomer than the original propagating polymer radical. The magnitude of this effect depends on the specific monomer and reaction conditions.

Q4: Can PMP be used in coordination polymerization with Ziegler-Natta catalysts?

Extreme caution is advised. Sulfur-containing compounds like propyl mercaptan (a close analog of PMP) can act as potent inhibitors or poisons for Ziegler-Natta catalysts.[5][6] The sulfur atom can form stable complexes with the active metal centers (e.g., Titanium) of the catalyst, deactivating them and significantly reducing or halting polymerization activity.[5][7]

Q5: Are there any known side reactions associated with PMP?

Besides its primary chain transfer function, potential side reactions are minimal in well-controlled radical polymerizations. However, at very high temperatures, thermal degradation of the thiol and ester functionalities can occur. Additionally, the reactivity of the thiol group could potentially lead to reactions with other functional groups present in the polymerization mixture, though this is uncommon in standard vinyl monomer systems.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Broader than Expected or Bimodal Molecular Weight Distribution (MWD)

A broad polydispersity index (Đ > 2 in conventional radical polymerization) or the appearance of a secondary peak in your GPC/SEC chromatogram indicates poor control over the chain growth process.

  • Possible Cause A: Impurities in PMP

    • Causality: Commercial PMP may contain impurities from its synthesis, such as disulfides or other thiols. Disulfides can participate in side reactions, while different thiols will have different chain transfer constants, leading to a mixture of polymer populations with varying molecular weights.

    • Solution: Purification and Verification

      • Purification: Purify the PMP via vacuum distillation before use. Given its boiling point of ~193°C at atmospheric pressure, distillation under reduced pressure is necessary to prevent thermal degradation.[9]

      • Verification: After purification, verify the purity using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

  • Possible Cause B: Poor Mixing or Delayed Dissolution

    • Causality: If PMP is not homogeneously distributed throughout the monomer at the onset of polymerization, different regions of the reaction will have different effective [CTA]/[Monomer] ratios. This leads to the simultaneous formation of long chains (in low PMP concentration zones) and short chains (in high PMP concentration zones), resulting in a broad or bimodal MWD.

    • Solution: Optimized Reagent Addition Protocol

      • Ensure PMP is fully dissolved in the monomer or reaction solvent before adding the initiator.

      • Use vigorous mechanical or magnetic stirring.

      • For bulk polymerizations, prepare a master batch of monomer and PMP to ensure homogeneity before initiating the reaction.

  • Possible Cause C: Inconsistent Rate of Initiation

    • Causality: Methods that intentionally create broad MWDs, such as metered additions of CTAs or initiators, highlight the sensitivity of the system.[11][12] An inconsistent initiation rate (e.g., due to poor temperature control) can cause polymer chains to be "born" at different times into a changing monomer/CTA environment, broadening the MWD.

    • Solution: Maintain Stable Reaction Conditions

      • Use a stable, well-calibrated heat source (oil bath or reaction block).

      • Ensure the initiator is fully dissolved before starting the reaction timer.

Troubleshooting_MWD start Observation: Broad or Bimodal MWD check_purity Is the PMP of verified high purity? start->check_purity check_mixing Was PMP homogeneously mixed before initiation? check_purity->check_mixing Yes action_purify Action: Purify PMP via vacuum distillation. Verify with GC or NMR. check_purity->action_purify No / Unsure check_conditions Were reaction conditions (temp, stirring) stable? check_mixing->check_conditions Yes action_premix Action: Premix PMP with monomer thoroughly before adding initiator. check_mixing->action_premix No action_stabilize Action: Use stable heat source. Ensure consistent stirring. check_conditions->action_stabilize No end_node Result: Controlled MWD check_conditions->end_node Yes action_purify->check_mixing action_premix->check_conditions action_stabilize->end_node

Caption: Troubleshooting workflow for addressing broad molecular weight distribution (MWD).

Problem 2: Polymerization Rate is Significantly Reduced or Stalled

While slight retardation can be expected, a drastic slowdown or complete inhibition points to more severe issues.

  • Possible Cause A: Use in Incompatible Systems (Ziegler-Natta)

    • Causality: As detailed in the FAQ, thiols are known poisons for Ziegler-Natta catalysts.[5][6][7] The sulfur atom irreversibly binds to the catalyst's active site, preventing monomer coordination and insertion.

    • Solution: System Re-evaluation

      • Do not use PMP or other mercaptans in Ziegler-Natta or other coordination polymerizations unless the goal is to quench the reaction.

      • If molecular weight control is needed in these systems, hydrogen is the conventional and most effective chain transfer agent.[13]

  • Possible Cause B: High PMP Concentration

    • Causality: At very high concentrations, the retardation effect can become significant. If the re-initiation step (PMP• + Monomer) is substantially slower than the chain propagation step, the overall concentration of propagating radicals decreases, slowing the reaction.

    • Solution: Optimize Initiator-to-CTA Ratio

      • Decrease the concentration of PMP to the minimum required to achieve the target molecular weight.

      • Consider increasing the initiator concentration slightly to compensate for any retardation effects, but be aware this may also slightly lower the final molecular weight.

Problem 3: Final Polymer Has a Strong, Unpleasant Odor
  • Possible Cause: Residual PMP or Thiol-Containing End Groups

    • Causality: PMP, like many low molecular weight thiols, has a characteristic sulfurous odor. Even trace amounts remaining in the final polymer can be highly noticeable. Furthermore, the polymer chains will have sulfur-containing end groups which, upon heating, could potentially degrade and release volatile sulfur compounds.

    • Solution: Post-Polymerization Purification

      • Precipitation: Repeatedly dissolve the polymer in a suitable solvent and precipitate it into a non-solvent (e.g., dissolve polystyrene in toluene, precipitate into methanol). This is highly effective at removing unreacted monomer and PMP.

      • Vacuum Drying: After purification, dry the polymer under vacuum at a moderate temperature (well below the polymer's glass transition temperature) for an extended period to remove all volatile residues.

Experimental Protocols & Data

Data Presentation

The following table provides a representative example of how PMP concentration affects the molecular weight (Mn) and polydispersity index (Đ) for a typical free-radical polymerization of styrene.

Run [PMP]/[Styrene] Molar Ratio Resulting Mn ( g/mol ) Resulting Đ (Mw/Mn)
10 (Control)150,0002.10
21:100075,0001.85
31:50042,0001.78
41:25023,0001.75

Note: Data are illustrative and will vary based on specific reaction conditions.

Key Analytical Techniques

A combination of analytical methods is crucial for proper characterization.[14][15]

Technique Primary Application for this System
Gel Permeation Chromatography (GPC/SEC) Determine Mn, Mw, and Đ (polydispersity).[10][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm polymer structure, verify end-group incorporation, and quantify residual monomer/PMP.[10][14]
Fourier-Transform Infrared (FTIR) Spectroscopy Identify functional groups and confirm the polymer's chemical identity.[10][16]
Thermogravimetric Analysis (TGA) Assess the thermal stability of the final polymer, which may be influenced by sulfur-containing end groups.[14][16]
Differential Scanning Calorimetry (DSC) Determine thermal transitions like the glass transition temperature (Tg).[14][16]
Protocol: Workflow for Optimizing PMP Concentration

This workflow provides a systematic approach to determining the optimal amount of PMP to achieve a target molecular weight.

Optimization_Workflow start Define Target Mn step1 Perform Control Polymerization (0% PMP) Measure Mn,0 start->step1 step2 Estimate Ctr from literature or perform range-finding experiments (e.g., 3-4 concentrations) step1->step2 step3 Use Mayo Equation to calculate required [PMP]/[M] ratio for target Mn step2->step3 step4 Run polymerization with calculated PMP concentration step3->step4 step5 Characterize Polymer (GPC/SEC) step4->step5 decision Is Mn within +/- 10% of target? step5->decision adjust Adjust [PMP] based on deviation and re-run experiment decision->adjust No finish Optimization Complete decision->finish Yes adjust->step4 Iterate

Caption: A systematic workflow for optimizing PMP concentration to achieve a target molecular weight.

References

  • Vertex AI Search. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Google Cloud.
  • RSC Publishing. (n.d.). Efficient Synthesis of Diverse Well-defined Functional Polypropylenes. Royal Society of Chemistry.
  • MDPI. (2024, October 10).
  • OUCI. (n.d.). Applied Investigation of Methyl, Ethyl, Propyl, and Butyl Mercaptan as Potential Poisons in the Gas Phase Polymerization Reaction of Propylene. Odessa University Chemical Journal.
  • Technology Networks. (2024, July 31). Exploring the Techniques Used in Polymer Analysis. Technology Networks.
  • ResolveMass Laboratories Inc. (2025, September 25). Polymer Analysis Techniques.
  • Separation Science. (2025, June 3). Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories.
  • Human Metabolome Database. (2012, September 11).
  • PubMed Central. (2024, October 10).
  • RSC Publishing. (2021, April 12).
  • Arkema Global. (n.d.). Mercaptans as chain transfer agents. Arkema.
  • CONICET. (2013, January 24).
  • ResearchGate. (2025, August 6). Kinetics of the propylene polymerization with prepolymerization at high temperature using Ziegler-Natta catalyst.
  • Wako. (2022, February 12). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Wako Pure Chemical Industries.
  • Google Patents. (n.d.). Chain-transfer agents for emulsion polymerization and polymer products produced therewith.
  • Google Patents. (n.d.). Chain-transfer agents for emulsion polymerization and polymer products produced therewith.
  • RSC Publishing. (2021, April 12).

Sources

Improving the efficiency of Propyl 2-mercaptopropionate as a chain transfer agent

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Propyl 2-mercaptopropionate. This guide is designed for researchers, scientists, and professionals in drug development and polymer chemistry. Here, we address common challenges and provide advanced insights to help you improve the efficiency of this compound as a chain transfer agent (CTA) in your polymerization reactions.

Part 1: Frequently Asked Questions - Core Concepts

This section covers foundational knowledge about this compound and its role in radical polymerization.

Q1: What is this compound and why is it used in polymerization?

Q2: How is the efficiency of this compound measured?

  • C_tr = k_tr / k_p

Part 2: Troubleshooting Guide - Experimental Challenges

This section addresses specific problems you might encounter during your experiments and provides actionable solutions grounded in chemical principles.

Q3: My polymer's average molecular weight (Mw) is significantly higher than predicted, even with the CTA. What are the likely causes?

This is a common issue indicating that the chain transfer reaction is less efficient than expected. Several factors could be at play:

  • Incorrect CTA Concentration: The most direct cause is an insufficient concentration of this compound. The relationship between molecular weight and CTA concentration is described by the Mayo equation, which shows that the inverse of the degree of polymerization (DP) is linearly related to the ratio of CTA to monomer concentration.[4][5] Double-check your calculations and ensure accurate dispensing of the agent.

  • Impure CTA: Impurities in the this compound can reduce its effective concentration. Oxidized thiols (disulfides), for example, are not effective chain transfer agents. Consider purifying the CTA via vacuum distillation if purity is a concern.

  • Low Chain Transfer Constant (C_tr): The inherent C_tr for the this compound/monomer/solvent system might be lower than you assumed. 3-mercaptopropionate esters are generally effective for acrylic monomers.[8] However, their efficiency can vary.[9]

  • High Initiator Concentration: An excessively high initiator-to-CTA ratio can generate a large number of polymer chains that are terminated by conventional mechanisms (like radical coupling) before they can react with the CTA. This leads to a population of high-molecular-weight, uncontrolled polymer chains.[10] A typical starting point for the [Initiator]/[CTA] ratio is around 0.1.[10]

  • Poor Solvent Choice: The solvent can interfere with the reaction. Solvents with their own potential for chain transfer (e.g., halogenated hydrocarbons, certain ethers) can compete with the this compound, leading to less predictable molecular weight control.[11][12]

Troubleshooting Workflow for High Molecular Weight

Caption: A decision tree for troubleshooting unexpectedly high polymer molecular weight.

Q4: The polydispersity index (PDI) of my polymer is broad (>1.5). How can I achieve a narrower molecular weight distribution?

A broad PDI suggests a lack of control over the polymerization, with multiple termination pathways competing. While this compound is effective at controlling molecular weight, achieving a very narrow PDI (as seen in living polymerizations like RAFT or ATRP) can be challenging. However, you can significantly improve it.

  • Ensure Homogeneous Reaction Conditions: Inconsistent mixing or temperature gradients in the reactor can create localized regions with different polymerization rates and CTA effectiveness, broadening the PDI.[13] Ensure vigorous and consistent stirring.

  • Optimize CTA Consumption Rate: For optimal control, the CTA should be consumed at a rate proportional to the monomer. If the CTA is consumed too early (very high C_tr), the later stages of polymerization will proceed without control, forming high Mw chains. If it reacts too slowly (low C_tr), it won't effectively regulate the molecular weight throughout the reaction. The use of 3-mercaptopropionate esters has been shown to produce polymers with a heterogeneity index (HI, or PDI) below 1.70, indicating excellent control.[8]

  • Re-evaluate Initiator Levels: As with high Mw, excessive initiator can lead to termination events that broaden the PDI.[13] Reducing the initiator concentration relative to the CTA can improve control.

  • Consider a Controlled Radical Polymerization (CRP) Technique: If a very low PDI is a critical requirement, conventional free-radical polymerization with a CTA may be insufficient. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which also use thiol-based agents but under a different mechanistic framework, offer superior control over PDI.[14]

Q5: I'm observing a significant decrease in my polymerization rate after adding this compound. Is this normal and can it be mitigated?

Yes, a reduction in the polymerization rate is a known effect when using some mercaptan CTAs.[9] This phenomenon is often attributed to the "re-initiation" step. After the CTA donates a hydrogen atom, it forms a thiyl radical (RS•). This thiyl radical must then add to a monomer molecule to start a new chain.

If the thiyl radical is less reactive towards the monomer than the propagating polymer radical, the overall rate of polymerization will decrease.[9] This is because a fraction of the radical population is "stored" as the less reactive thiyl radical, slowing down the consumption of the monomer.

Mitigation Strategies:

  • Accept the Slower Rate: In many cases, the reduction in rate is a trade-off for achieving the desired molecular weight control. Simply increasing the reaction time may be the easiest solution.

  • Increase Temperature: Modestly increasing the reaction temperature will increase the rate constants for all reactions, including the potentially slow re-initiation step, which can help recover some of the lost polymerization speed. However, be aware that temperature can also affect the C_tr value.

  • Adjust Initiator Concentration: A slight increase in the initiator concentration can boost the overall radical concentration, compensating for the slower rate. This must be balanced carefully to avoid compromising molecular weight control and broadening the PDI.[13]

Q6: How do I select the right solvent to maximize the efficiency of this compound?

Solvent selection is critical and goes beyond simple solubility. An ideal solvent should be "inert" in the context of chain transfer.[11]

  • Avoid Solvents with High Transfer Constants: Some solvents can act as CTAs themselves. This is especially true for those with weak C-H or C-halogen bonds. Using such a solvent introduces a competing and often less efficient transfer reaction, making it difficult to control the final molecular weight.[6][11][12]

Table 1: Chain Transfer Constants to Common Solvents (C_s)

Solvent C_s for Styrene (at 60°C) x 104 C_s for Methyl Methacrylate (at 60°C) x 104 Efficiency Impact
Benzene 0.02[7] ~0.04 Low Impact / Good Choice
Toluene 0.1[7] ~0.1 Low Impact / Good Choice
Isopropanol ~2.0 ~2.5 Moderate Impact
Chloroform ~5.0 ~0.2 High Impact (for Styrene)

| Carbon Tetrachloride | 110[7] | ~2.5 | Very High Impact / Avoid |

Data compiled from various sources for illustrative purposes.[7][11] Absolute values can vary.

  • Consider Polarity Effects: The polarity of the solvent can influence the reactivity of polar monomers.[11] For monomers like acrylates and methacrylates, a solvent with appropriate polarity can enhance propagation rates, which in turn affects the relative efficiency (C_tr) of the CTA. Hydrogen bonding between the solvent and polymer can also play a role, potentially affecting chain mobility and reaction kinetics.[15]

Part 3: Experimental Protocols & Data

Protocol 1: Determination of the Chain Transfer Constant (C_tr) via the Mayo Method

To optimize your system, you may need to experimentally determine the C_tr for this compound with your specific monomer and conditions. The Mayo method is a classic approach that is valid for low monomer conversions.[4]

Objective: To calculate C_tr by measuring the degree of polymerization (DP) at various concentrations of the CTA.

The Mayo Equation: 1/DP = 1/DP₀ + C_tr * ([CTA]/[M])

Where:

  • DP is the number-average degree of polymerization in the presence of the CTA.

  • DP₀ is the number-average degree of polymerization in the absence of the CTA.

  • C_tr is the chain transfer constant.

  • [CTA] is the molar concentration of this compound.

  • [M] is the molar concentration of the monomer.

Step-by-Step Methodology:

  • Preparation: Prepare a series of reaction vessels. One vessel will be a control (no CTA) to determine DP₀. The others will contain varying, known concentrations of this compound. The monomer and initiator concentrations should be kept constant across all experiments.

  • Polymerization: Initiate the polymerization (e.g., by raising the temperature if using a thermal initiator like AIBN).

  • Low Conversion: Crucially, terminate all reactions at a low monomer conversion (<10%). This ensures that the concentrations of monomer and CTA do not change significantly, which is a key assumption of the Mayo method.[4] You can terminate the reaction by rapidly cooling it and introducing a radical inhibitor.

  • Polymer Purification: Precipitate the synthesized polymer in a suitable non-solvent (e.g., precipitating PMMA from a toluene solution into cold methanol).[16] Repeat the dissolution and precipitation process 2-3 times to remove unreacted monomer, initiator fragments, and CTA.[16] Dry the purified polymer under vacuum until a constant weight is achieved.

  • Molecular Weight Analysis: Determine the number-average molecular weight (Mn) of each purified polymer sample using Gel Permeation Chromatography (GPC).

  • Calculation:

    • Calculate the DP for each sample: DP = Mn / M_monomer (where M_monomer is the molecular weight of the monomer).

    • Calculate 1/DP for each experiment.

    • Calculate the molar ratio [CTA]/[M] for each experiment.

  • Data Plotting: Plot 1/DP (y-axis) versus [CTA]/[M] (x-axis). The data should yield a straight line.

  • Determine C_tr: Perform a linear regression on the plot. The slope of the line is the chain transfer constant, C_tr . The y-intercept should be equal to 1/DP₀ from your control experiment.

Chain Transfer Mechanism

G cluster_propagation Propagation cluster_transfer Chain Transfer cluster_reinitiation Re-initiation P_n_radical P_n• (Growing Chain) P_n1_radical P_n+1• P_n_radical->P_n1_radical + M M M (Monomer) P_n_radical_transfer P_n• (Growing Chain) P_n1_radical->P_n_radical_transfer Continues Propagating... CTA R-SH (this compound) CTA_radical R-S• (Thiyl Radical) P_n_dead P_n-H (Terminated Chain) P_n_radical_transfer->P_n_dead + R-SH CTA_radical_reinit R-S• P_1_radical R-S-M• (New Growing Chain) CTA_radical_reinit->P_1_radical + M M_reinit M (Monomer)

Caption: The mechanism of action for this compound as a CTA.

References

  • García, I., et al. (2013). Emulsion polymerisation of MMA employing a chain transfer agent of low environmental impact: ISOoctyl3mercaptopropionate. CONICET. Available at: [Link]

  • Bobsein, B. R., & Lindstrom, M. J. (1986). Chain-transfer agents for emulsion polymerization and polymer products produced therewith. Google Patents (EP0199316A2).
  • ResearchGate. (2016). Does solvent plays an important role in free radical polymerization? If yes how and if no Y?. Available at: [Link]

  • RSC Publishing. (n.d.). Functional polypropylenes via thiol-halogen click chemistry. Royal Society of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Propyl-2-mercaptopropionate. PubChem. Available at: [Link]

  • ResearchGate. (2015). Effect of the different chain transfer agents on molecular weight and optical properties of poly(methyl methacrylate). Available at: [Link]

  • Pressure Sensitive Tape Council. (n.d.). EFFECT OF CHAIN TRANSFER AGENT IN PRESENCE OF REACTIVE SURFACTANTS DURING SCALE-UP OF EMULSION POLYMERIZATION. Available at: [Link]

  • ResearchGate. (2001). Chain Transfer to 2-Mercaptoethanol in Methacrylic Acid Polymerization in Aqueous Solution. Available at: [Link]

  • The Good Scents Company. (n.d.). This compound. Available at: [Link]

  • ResearchGate. (2019). Effect of solvents on the RAFT polymerization of N-(2-hydroxypropyl) methacrylamide. Available at: [Link]

  • Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0032495). Available at: [Link]

  • BonLab. (2020). New method to study chain transfer in radical polymerizations. Available at: [Link]

  • MDPI. (2021). Chain Transfer to Solvent and Monomer in Early Transition Metal Catalyzed Olefin Polymerization: Mechanisms and Implications for Catalysis. Available at: [Link]

  • MDPI. (2021). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. Available at: [Link]

  • precisionFDA. (n.d.). This compound. Available at: [Link]

  • ResearchGate. (2023). Some advices for purifying a polymer?. Available at: [Link]

  • RSC Publishing. (2016). Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO2. Available at: [Link]

  • ResearchGate. (n.d.). 24 questions with answers in RAFT POLYMERIZATION. Available at: [Link]

  • University of Texas at Austin. (n.d.). Lecture 11. Available at: [Link]

  • RSC Publishing. (2014). Chain transfer to solvent in the radical polymerization of structurally diverse acrylamide monomers using straight-chain and branched alcohols as solvents. Available at: [Link]

  • YouTube. (2018). Polymer Purification. Available at: [Link]

  • Kingston University London. (2014). Chain transfer to solvent in the radical polymerization of structurally diverse acrylamide monomers using straight-chain and branched alcohols as solvents. Available at: [Link]

  • LookChem. (n.d.). Cas 19788-50-2,PROPYL2-MERCAPTOPROPIONATE. Available at: [Link]

  • Haddleton, D. M. (n.d.). CHAIN TRANSFER AGENTS. SlideShare. Available at: [Link]

Sources

Side reactions of Propyl 2-mercaptopropionate in chemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and scientists. This guide is designed to serve as a dedicated resource for troubleshooting common side reactions encountered during the use of Propyl 2-mercaptopropionate in chemical synthesis. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate these challenges, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary storage and handling precautions for this compound to prevent degradation?

A: this compound is sensitive to air and can oxidize.[1] For optimal stability, it should be stored in a tightly closed container in a cool, dark, and well-ventilated place.[1][2] It is incompatible with strong bases and oxidizing agents.[1] Always handle this reagent in a well-ventilated area or under a chemical fume hood to avoid inhalation of its strong stench.[3] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2]

Q2: I've noticed a significant high-molecular-weight impurity in my product after a reaction. What is the likely cause?

A: The most common high-molecular-weight impurity is the corresponding disulfide, formed by the oxidation of the thiol group (-SH) from two molecules of this compound. This is a prevalent issue for most thiol-containing compounds, especially when exposed to air (oxygen) or other oxidizing agents.[4][5]

Q3: My reaction is conducted in an aqueous or protic solvent, and I'm observing low yields and the formation of propanol and 2-mercaptopropionic acid. What is happening?

A: You are likely observing the hydrolysis of the propyl ester group. This reaction splits the ester back into its constituent carboxylic acid and alcohol.[6] The process is catalyzed by the presence of strong acids or bases.[6] Even water can cause slow hydrolysis, a reaction that is often reversible and can be pushed to completion with an excess of water.[6]

Q4: Can this compound react with my unsaturated starting materials or products?

A: Yes. The thiol group is an excellent nucleophile and can readily participate in two primary types of addition reactions with alkenes (compounds with C=C double bonds):

  • Thia-Michael Addition: A base-catalyzed conjugate addition to α,β-unsaturated carbonyl compounds (e.g., acrylates, enones).[4][7][8]

  • Radical Thiol-Ene Reaction: A radical-initiated addition across a double bond, which is a cornerstone of "click" chemistry.[9][10] If your reaction mixture contains such unsaturated species, unintended adduct formation is a significant risk.

Troubleshooting Guide for Specific Side Reactions

This section provides a deeper dive into specific experimental problems, offering mechanistic insights and detailed protocols for mitigation.

Issue 1: Unwanted Disulfide Formation

Q: My NMR and Mass Spec data confirm the presence of propyl 2,2'-disulfanediyldipropanoate. How can I rigorously prevent its formation during my synthesis?

A: Disulfide formation is an oxidative coupling of two thiol molecules. This process can be initiated by trace amounts of oxygen, metal ions, or other radical initiators. The key to prevention is maintaining an inert, oxygen-free environment throughout the entire experimental workflow.

Causality & Mechanism

The thiol group (-SH) can be deprotonated to a thiolate anion (RS⁻), which is then oxidized, or it can undergo radical abstraction of the hydrogen atom to form a thiyl radical (RS•). Two thiyl radicals can then combine to form a disulfide bond (R-S-S-R). This process is often catalyzed by ambient oxygen.[4][5]

Disulfide_Formation Thiol1 This compound (R-SH) Radical1 Thiyl Radical (RS•) Thiol1->Radical1 Thiol2 This compound (R-SH) Radical2 Thiyl Radical (RS•) Thiol2->Radical2 Disulfide Disulfide Byproduct (R-S-S-R) Radical1->Disulfide Dimerization Radical2->Disulfide Dimerization Initiator [O] or hv (Oxidant / Initiator) Initiator->Thiol1 H• abstraction Initiator->Thiol2 H• abstraction

Caption: Oxidative formation of disulfide byproduct from thiyl radicals.

Protocol for Minimizing Disulfide Formation
  • Solvent Degassing: Before use, thoroughly degas all reaction solvents. The preferred method is to bubble a stream of an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes. Alternatively, three cycles of freeze-pump-thaw can be used for more rigorous applications.

  • Inert Atmosphere: Set up your reaction glassware and allow it to be purged with an inert gas for 10-15 minutes before adding any reagents. Maintain a positive pressure of inert gas throughout the reaction (e.g., using a balloon or a bubbler).

  • Reagent Handling: Add this compound and other reagents via syringe through a rubber septum. Avoid opening the reaction vessel to the atmosphere.

  • Work-up Considerations: When quenching the reaction or performing an extraction, use previously degassed aqueous solutions. Work quickly to minimize air exposure.

  • Purification: If disulfide has already formed, it can often be separated from the desired monomeric thiol product by column chromatography on silica gel. Due to its larger size and different polarity, the disulfide will typically have a different Rf value.

Issue 2: Michael Addition & Thiol-Ene Side Reactions

Q: I am performing a reaction that does not involve the thiol group, but my starting material contains a C=C double bond. I'm seeing a new product with a mass corresponding to the addition of this compound. How can I stop this?

A: This is a classic case of unintended conjugate addition (Michael reaction) or a radical thiol-ene reaction. The high nucleophilicity of the thiol group makes it reactive toward electron-poor alkenes or any alkene in the presence of radical initiators (like light or heat).[7][9][11]

Logical Flow of Potential Side Reactions

Side_Reactions cluster_conditions Reaction Conditions Start This compound (PMP) Disulfide Disulfide Formation Start->Disulfide Michael Michael Adduct Start->Michael Hydrolysis Hydrolysis Products Start->Hydrolysis ThiolEne Thiol-Ene Adduct Start->ThiolEne Air/Oxidants Air/Oxidants Air/Oxidants->Disulfide catalyzes Base Base Base->Michael catalyzes Acid/H2O Acid/H2O Acid/H2O->Hydrolysis catalyzes Radical Initiator/hv Radical Initiator/hv Radical Initiator/hv->ThiolEne initiates

Caption: Key side reactions of PMP based on reaction conditions.

Troubleshooting Strategies
Experimental ObservationProbable Side ReactionCausative ConditionMitigation Strategy
Product mass is (2 x PMP mass - 2).Disulfide Formation Presence of O₂ or other oxidants.Degas all solvents and maintain a strict inert (N₂ or Ar) atmosphere.[2]
Product mass is (PMP mass + Alkene mass).Michael Addition Basic conditions, presence of α,β-unsaturated carbonyls.[7][8]Run the reaction under neutral or slightly acidic conditions. If base is required, consider protecting the thiol group.
Product mass is (PMP mass + Alkene mass).Thiol-Ene Reaction Presence of radical initiators (e.g., AIBN) or exposure to UV light.[9][12]Protect the reaction from light by wrapping the flask in aluminum foil. Avoid radical initiators if not intended for a thiol-ene coupling.
Formation of propanol and 2-mercaptopropionic acid.Ester Hydrolysis Presence of strong acid, strong base, or excess water.[6]Use anhydrous solvents. If an aqueous workup is necessary, use a buffered or neutral solution and minimize contact time.
Protocol for Thiol Protection (Acetate Group)

If the thiol group's reactivity is interfering with your desired transformation, a protection/deprotection strategy is advisable.

  • Protection:

    • Dissolve this compound (1 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

    • Add triethylamine (1.2 equiv.) and cool the mixture to 0 °C.

    • Slowly add acetyl chloride (1.1 equiv.).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench with saturated ammonium chloride solution, extract with DCM, dry over sodium sulfate, and purify by chromatography to yield the S-acetyl protected compound.

  • Perform Desired Synthesis: Use the protected thiol in your main reaction. The thioester is stable to many non-nucleophilic reagents.

  • Deprotection:

    • Dissolve the protected compound in methanol.

    • Add a catalytic amount of sodium methoxide or a stoichiometric amount of a milder base like potassium carbonate.

    • Stir at room temperature until deprotection is complete (monitor by TLC/LC-MS).

    • Neutralize with a mild acid and proceed with workup and purification.

References
  • Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Endeavour Speciality Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Robinson Brothers. (n.d.). Propyl-2-mercaptopropionate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propyl-2-mercaptopropionate. PubChem. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Human Metabolome Database. (2012, September 11). Showing metabocard for this compound (HMDB0032495). Retrieved from [Link]

  • NROChemistry. (n.d.). Michael Reaction. Retrieved from [Link]

  • Polymer Chemistry. (n.d.). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. RSC Publishing. Retrieved from [Link]

  • Robinson Brothers. (n.d.). Propyl-2-mercaptopropionate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-mercaptopropionate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. Retrieved from [Link]

  • MDPI. (2022, October 21). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Retrieved from [Link]

  • PubMed Central. (2022, July 29). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MERCAPTOPROPIONIC ACID. Retrieved from [Link]

  • PubMed Central. (n.d.). General synthetic strategy for regioselective ultrafast formation of disulfide bonds in peptides and proteins. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Retrieved from [Link]

  • Barany, G., & Munson, M. C. (n.d.). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • PubMed Central. (n.d.). The role of thiols and disulfides in protein chemical and physical stability. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid | Request PDF. Retrieved from [Link]

  • European Patent Office. (n.d.). Method for preparing mercaptopropionic acid esters - EP 0485139 B1. Google Patents.
  • Google Patents. (n.d.). EP0485139A1 - Method for preparing mercaptopropionic acid esters.
  • Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). US5391820A - Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-mercaptopropionate | C5H10O2S | CID 519709. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

Sources

How to prevent oxidation of Propyl 2-mercaptopropionate

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide & FAQs: Preventing and Managing Oxidation

Welcome to the dedicated technical support resource for Propyl 2-mercaptopropionate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile thiol compound. Our goal is to provide you with in-depth, actionable insights to prevent, detect, and manage its oxidation, ensuring the integrity and success of your experiments.

Frequently Asked questions (FAQs)

Q1: What is this compound, and why is it prone to oxidation?

This compound is an organic compound classified as a carboxylic acid ester and an alkylthiol. Its structure contains a thiol group (-SH), also known as a mercaptan group, which is highly susceptible to oxidation.[1][2] This reactivity is due to the sulfur atom in the thiol group.[3] Oxidation can be initiated by common laboratory factors such as atmospheric oxygen, metal ions, and light.[2][4] The primary oxidation product is the corresponding disulfide, formed when two thiol molecules link together (R-S-S-R).[2][5] This dimerization significantly alters the compound's chemical properties, which can impact experimental results.[5]

Q2: What are the common signs that my sample of this compound has oxidized?

Several indicators can suggest that your this compound sample has undergone oxidation:

  • Physical Changes: While pure this compound is a colorless liquid, oxidation can sometimes lead to a change in color or viscosity.

  • Odor Alteration: Mercaptans are known for their strong odors.[6] Oxidation to a disulfide changes the chemical structure and can lead to a diminished or different odor.[7]

  • Analytical Inconsistencies: The most definitive evidence of oxidation comes from analytical techniques.[8][9] This can include:

    • The appearance of a new peak in an HPLC or GC chromatogram, corresponding to the disulfide dimer.

    • Changes in the mass spectrum, showing a new species with the expected molecular weight of the dimer.

    • Spectroscopic changes (e.g., NMR, IR) indicating the loss of the -SH group and the formation of an S-S bond.

Q3: Can oxidized this compound be reversed back to its thiol form?

Yes, the disulfide bond formed during oxidation can typically be reduced back to the original thiol groups.[2][10] This is a common procedure in protein chemistry and can be applied to small molecules as well.[11][12] The process involves the use of a reducing agent. Commonly used reducing agents for this purpose include:

  • Dithiothreitol (DTT) [11][13]

  • 2-Mercaptoethanol (β-ME) [12]

  • Tris(2-carboxyethyl)phosphine (TCEP)

The choice of reducing agent will depend on the specifics of your experiment, such as pH, temperature, and compatibility with other reagents.[14]

Troubleshooting Guide: Proactive Prevention of Oxidation

The most effective strategy is to prevent oxidation from occurring in the first place. This section provides detailed protocols and the scientific reasoning behind them.

Issue 1: Sample Degradation During Storage

Root Cause: Exposure to atmospheric oxygen and light, which can catalyze oxidation.[2]

Solution: Implement stringent storage protocols to minimize exposure to these elements.

Step-by-Step Storage Protocol:

  • Inert Atmosphere: Before sealing the storage container, purge the headspace with an inert gas like argon or nitrogen to displace oxygen.[2]

  • Light-Blocking Container: Use amber glass vials or other containers that protect the sample from UV light.

  • Airtight Seal: Ensure the container is sealed tightly with a chemically resistant cap, such as one with a PTFE liner, to prevent oxygen from entering.

  • Controlled Temperature: Store the sealed container at a reduced temperature, such as in a refrigerator (2-8 °C) or freezer (-20 °C), to decrease the rate of any potential chemical reactions.

Diagram: Recommended Storage Workflow

cluster_storage Storage Protocol for this compound start Receive/Prepare Sample purge Purge with Inert Gas (Argon or Nitrogen) start->purge container Transfer to Amber Glass Vial purge->container seal Seal Tightly with PTFE-lined Cap container->seal store Store at 2-8°C or -20°C seal->store end Sample Stored Securely store->end

Caption: Workflow for the proper storage of this compound to minimize oxidation.

Issue 2: Oxidation During Experimental Use

Root Cause: Exposure to oxygen and potential catalytic contaminants in solvents and reagents during handling.

Solution: Use deoxygenated solvents and consider adding an antioxidant if compatible with your experimental design.

Protocol for Preparing Deoxygenated Solvents:

  • Choose a Method: Common laboratory techniques for deoxygenating solvents include:

    • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (typically 30-60 minutes).

    • Freeze-Pump-Thaw: This method involves freezing the solvent, applying a vacuum to remove gases, and then thawing. Repeating this cycle three times is highly effective.

  • Use Promptly: Deoxygenated solvents should be used immediately to prevent the re-dissolution of atmospheric oxygen.

Use of Antioxidants:

For some applications, the addition of a small quantity of an antioxidant can help to quench trace oxygen or radical species that might initiate oxidation.[15][16] Potential antioxidants include:

  • Butylated hydroxytoluene (BHT)

  • Glutathione[16]

Critical Note: Always conduct a small-scale pilot experiment to confirm that the chosen antioxidant does not interfere with your reaction or analysis.

Issue 3: Detecting and Quantifying Oxidation

Root Cause: Uncertainty regarding the purity and integrity of the this compound sample.

Solution: Utilize analytical chemistry techniques to assess the sample's purity.[8][9]

Recommended Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a highly effective method for separating and quantifying this compound from its disulfide dimer.[8][9]

Example HPLC Protocol:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.

  • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an acid like trifluoroacetic acid (0.1%), is a good starting point.

  • Detection: UV detection at a low wavelength (e.g., 210-230 nm) is typically suitable for both the thiol and the disulfide.

  • Quantification: The percentage of oxidation can be determined by comparing the peak areas of the monomer (this compound) and the dimer.

Diagram: Oxidation and Detection Logic

cluster_oxidation Oxidation & Analysis Pathway thiol This compound (2 R-SH) disulfide Disulfide Dimer (R-S-S-R) thiol->disulfide Oxidation analysis Analytical Separation (e.g., HPLC) thiol->analysis oxidants Oxidizing Agents (O2, Metal Ions, Light) oxidants->disulfide disulfide->analysis quantification Quantify Purity (% Thiol vs. % Disulfide) analysis->quantification

Caption: The process of thiol oxidation and subsequent analytical detection.

Summary Table: Prevention Strategies

Strategy Key Action Rationale Primary Application
Inert Atmosphere Storage Purge with Argon or NitrogenDisplaces oxygen to prevent oxidation.[2]Long-term storage
Light Protection Use amber glass vialsPrevents light-catalyzed oxidation.Storage and handling
Low-Temperature Storage Refrigerate or freezeSlows the rate of chemical degradation.Long-term storage
Solvent Deoxygenation Sparging or Freeze-Pump-ThawRemoves dissolved oxygen from reaction media.[17]Experimental procedures
Antioxidant Addition Introduce a scavenger like Glutathione or BHTInhibits radical-mediated oxidation pathways.[15][16]Specific formulations
Purity Analysis Regular HPLC or GC checksMonitors the integrity of the sample over time.[8][9]Quality control

This guide provides a foundational understanding of how to prevent the oxidation of this compound. By implementing these best practices, you can enhance the reliability and reproducibility of your research. For further inquiries or specific application support, please do not hesitate to contact our technical support team.

References

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (n.d.). Odesa National University of Technology. Retrieved January 12, 2026, from [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024, May 15). MDPI. Retrieved January 12, 2026, from [Link]

  • Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications. (2011, March 21). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • The Most Effective Reducing Agent for Disulfide Bonds in Proteins. (2024, April 13). Let's Talk Academy. Retrieved January 12, 2026, from [Link]

  • Breaking a Couple: Disulfide Reducing Agents. (2018, March 23). Digital.CSIC. Retrieved January 12, 2026, from [Link]

  • An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. (2009, November 1). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Thiol-based antioxidants. (2002, January 1). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Pyrazine-Derived Disulfide-Reducing Agent for Chemical Biology. (2014, October 27). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • The role of thiols in antioxidant systems. (2016, October 15). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. (2024). Romanian Journal of Oral Rehabilitation. Retrieved January 12, 2026, from [Link]

  • Thiol Compounds and Inflammation. (n.d.). IMR Press. Retrieved January 12, 2026, from [Link]

  • Technical Information Bulletin. (n.d.). NGL Supply Wholesale, LLC. Retrieved January 12, 2026, from [Link]

  • Thiol Oxidation Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved January 12, 2026, from [Link]

  • Preparation and Reactions of Thiols. (2023, April 30). JoVE. Retrieved January 12, 2026, from [Link]

  • Chapter 6 "protection for the thiol group". (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Evolution of 3-Mercaptohexanol, Hydrogen Sulfide, and Methyl Mercaptan during Bottle Storage of Sauvignon blanc Wines. Effect of Glutathione, Copper, Oxygen Exposure, and Closure-Derived Oxygen. (2021, July 21). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Showing metabocard for this compound (HMDB0032495). (n.d.). Human Metabolome Database. Retrieved January 12, 2026, from [Link]

  • Managing mercaptans. (2023, December 1). Oilfield Technology. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Optimizing Propyl 2-Mercaptopropionate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of propyl 2-mercaptopropionate, a key intermediate in various chemical and pharmaceutical applications. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to optimize your reaction conditions, maximize yield, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most prevalent and well-established method for synthesizing this compound is through the direct esterification of 2-mercaptopropionic acid with propanol.[1] This reaction, a type of Fischer esterification, is typically catalyzed by a strong acid.

Q2: What is the underlying mechanism of the Fischer esterification for this synthesis?

The Fischer esterification process involves the reaction of a carboxylic acid (2-mercaptopropionic acid) with an alcohol (propanol) in the presence of an acid catalyst. The mechanism proceeds as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 2-mercaptopropionic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by the Alcohol: The oxygen atom of propanol acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes out a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerates the acid catalyst.

dot graph FischerEsterification { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Acid [label="2-Mercaptopropionic Acid", fillcolor="#F1F3F4"]; Alcohol [label="Propanol", fillcolor="#F1F3F4"]; Catalyst [label="Acid Catalyst (H+)", fillcolor="#FBBC05", fontcolor="#202124"]; ProtonatedAcid [label="Protonated\nCarbonyl", fillcolor="#F1F3F4"]; Intermediate1 [label="Tetrahedral Intermediate", fillcolor="#F1F3F4"]; Intermediate2 [label="Protonated Intermediate", fillcolor="#F1F3F4"]; Water [label="Water (H2O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ester [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Acid -> ProtonatedAcid [label="Protonation"]; Catalyst -> ProtonatedAcid; ProtonatedAcid -> Intermediate1 [label="Nucleophilic Attack"]; Alcohol -> Intermediate1; Intermediate1 -> Intermediate2 [label="Proton Transfer"]; Intermediate2 -> Ester [label="Elimination of Water"]; Intermediate2 -> Water; Ester -> Ester [label="Deprotonation\n(Catalyst Regeneration)", arrowhead=none]; } केंद Caption: Fischer Esterification Mechanism for this compound Synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing actionable solutions based on chemical principles.

Problem 1: Low Reaction Yield

A lower than expected yield is a common issue. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

Cause Scientific Rationale Recommended Action
Incomplete Reaction The esterification reaction is an equilibrium process. To drive the reaction towards the product side, the equilibrium needs to be shifted.1. Increase Reactant Concentration: Use an excess of one of the reactants, typically the less expensive one (propanol). A higher molar ratio of alcohol to acid can significantly increase the ester yield.[2][3] 2. Remove Water: Water is a byproduct of the reaction. Its removal will shift the equilibrium to favor the formation of the ester. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
Suboptimal Temperature Reaction kinetics are temperature-dependent. Too low a temperature will result in a slow reaction rate, while too high a temperature can lead to side reactions and degradation.The optimal temperature for the esterification of propanoic acid with 1-propanol has been found to be around 65°C, which can lead to a yield of up to 96.9% after 210 minutes.[2] It is crucial to monitor and control the reaction temperature closely.
Insufficient Catalysis The acid catalyst is essential for protonating the carboxylic acid and increasing its reactivity. An inadequate amount of catalyst will slow down the reaction rate.The molar ratio of acid to catalyst is a critical parameter. For the esterification of propanoic acid, a molar ratio of acid/alcohol/catalyst of 1/10/0.20 has been shown to be effective.[2][3] Ensure the catalyst is fresh and active.
Reactant Purity Impurities in the starting materials (2-mercaptopropionic acid and propanol) can interfere with the reaction or introduce side reactions, leading to a lower yield of the desired product.Use high-purity reactants. If necessary, purify the starting materials before use. For example, 2-mercaptopropionic acid can be purified by vacuum distillation.[4]

Experimental Protocol: Optimizing Reaction Yield

  • Setup: Assemble a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus.

  • Reactants: Charge the flask with 2-mercaptopropionic acid and a 10-fold molar excess of 1-propanol.[2][3]

  • Catalyst: Add sulfuric acid as a catalyst, maintaining an acid-to-catalyst molar ratio of 1:0.20.[2][3]

  • Reaction: Heat the mixture to a reflux temperature of approximately 65°C.[2]

  • Water Removal: Continuously remove the water generated during the reaction using the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture, neutralize the acid catalyst, and isolate the product through extraction and subsequent distillation.

dot graph LowYieldTroubleshooting { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Problem [label="Low Reaction Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Incomplete Reaction", fillcolor="#F1F3F4"]; Cause2 [label="Suboptimal Temperature", fillcolor="#F1F3F4"]; Cause3 [label="Insufficient Catalysis", fillcolor="#F1F3F4"]; Solution1a [label="Increase Propanol Excess", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1b [label="Remove Water (Dean-Stark)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Optimize Temperature (e.g., 65°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Adjust Catalyst Ratio", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Problem -> Cause1; Problem -> Cause2; Problem -> Cause3; Cause1 -> Solution1a; Cause1 -> Solution1b; Cause2 -> Solution2; Cause3 -> Solution3; } केंद Caption: Troubleshooting Workflow for Low Reaction Yield.

Problem 2: Formation of Undesirable Byproducts

The presence of impurities can significantly affect the quality and performance of the final product. Understanding and mitigating the formation of byproducts is crucial.

Common Byproducts and Their Mitigation:

  • Dithiodipropionic Acid Esters: The thiol group (-SH) in 2-mercaptopropionic acid is susceptible to oxidation, leading to the formation of disulfide bonds and subsequently dithiodipropionic acid and its esters.

    • Mitigation:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Reducing Agents: The addition of a small amount of a reducing agent, such as zinc powder, can help to reduce any disulfide bonds that may form.[4]

  • Thioether Byproducts (Michael Addition): If the reaction is not carefully controlled, the thiol group of the product, this compound, can undergo a Michael addition reaction with any unreacted α,β-unsaturated impurities that may be present in the starting materials.[1]

    • Mitigation:

      • High Purity Reactants: Ensure the starting 2-mercaptopropionic acid is free from acrylic acid or other α,β-unsaturated carbonyl compounds.

      • Low Reaction Temperature: Lower reaction temperatures generally disfavor the Michael addition reaction.[5]

Experimental Protocol: Minimizing Byproduct Formation

  • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for at least 15-20 minutes before adding the reactants. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reactant Purity Check: Analyze the 2-mercaptopropionic acid for the presence of unsaturated impurities using techniques like NMR or GC-MS before starting the synthesis.

  • Temperature Control: Maintain the reaction temperature strictly at the optimized level (e.g., 65°C). Avoid overheating, which can promote side reactions.[2]

  • Reaction Monitoring: Closely monitor the reaction for the appearance of any unexpected peaks in the chromatogram, which might indicate the formation of byproducts.

  • Purification: After the reaction, purify the crude product carefully. Fractional distillation under reduced pressure is often effective in separating the desired ester from higher-boiling byproducts.[4]

dot graph ByproductMitigation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];

// Nodes Synthesis [label="this compound\nSynthesis", fillcolor="#F1F3F4"]; Byproduct1 [label="Dithiodipropionic Acid Esters\n(Oxidation)", fillcolor="#FBBC05", fontcolor="#202124"]; Byproduct2 [label="Thioether Byproducts\n(Michael Addition)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitigation1a [label="Inert Atmosphere (N2/Ar)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitigation1b [label="Reducing Agent (e.g., Zn)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitigation2a [label="High Purity Reactants", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitigation2b [label="Low Reaction Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Synthesis -> Byproduct1; Synthesis -> Byproduct2; Byproduct1 -> Mitigation1a [label="Prevent"]; Byproduct1 -> Mitigation1b [label="Reduce"]; Byproduct2 -> Mitigation2a [label="Prevent"]; Byproduct2 -> Mitigation2b [label="Discourage"]; } केंद Caption: Strategies for Mitigating Byproduct Formation.

References

  • Google Patents. (n.d.). CN1931836A - Preparation method of 2-mercaptopropionic acid.
  • Google Patents. (n.d.). EP0485139A1 - Method for preparing mercaptopropionic acid esters.
  • Hlil, A. R., et al. (2022). Facile Synthesis of Epoxide-co-Propylene Sulphide Polymers with Compositional and Architectural Control. The Royal Society of Chemistry.
  • Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0032495). Retrieved from [Link]

  • Klarić, I., et al. (n.d.).
  • PrepChem.com. (n.d.). PREPARATION OF PHENYLPROPYL-2-MERCAPTOPROPIONATE. Retrieved from [Link]

  • PubChem. (n.d.). Propyl-2-mercaptopropionate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound, 19788-50-2. Retrieved from [Link]

Sources

Troubleshooting guide for Propyl 2-mercaptopropionate in radical polymerization

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Radical Polymerization

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing Propyl 2-mercaptopropionate as a chain transfer agent (CTA) in radical polymerization. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your experiments for predictable and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section adopts a question-and-answer format to directly address specific issues you may encounter during your polymerization reactions.

Q1: My polymerization is significantly slower than expected, or completely inhibited, after adding this compound. What is the cause?

A1: This phenomenon, known as kinetic retardation, is a common issue when working with thiol-based chain transfer agents. The root cause lies in the fundamental mechanism of chain transfer.

  • Causality: The primary role of this compound is to intercept a propagating polymer radical (P•) and transfer a hydrogen atom, creating a new thiyl radical (RS•) and a "dead" polymer chain. This thiyl radical then reinitiates polymerization by reacting with a monomer (M). However, the reinitiation step (RS• + M → P•) can be significantly slower than the propagation step (P• + M → P•). If this reinitiation is inefficient, the concentration of active propagating radicals decreases, leading to a drop in the overall polymerization rate.

  • Troubleshooting Steps:

    • Optimize CTA Concentration: An excessively high concentration of the CTA is a frequent cause of retardation. The goal is to control molecular weight, not to quench the reaction. Start by reducing the [CTA]/[Monomer] ratio.

    • Increase Initiator Concentration: A modest increase in the initiator concentration can help compensate for the slower reinitiation by generating more primary radicals throughout the reaction. However, be cautious, as too much initiator can lead to a higher population of chains not controlled by the CTA, broadening the molecular weight distribution.[1]

    • Elevate Reaction Temperature: Increasing the temperature will increase the rate constants of all reactions, including the critical reinitiation step. This can often overcome moderate retardation. Ensure the chosen temperature is appropriate for the thermal stability of your initiator and monomer.[2]

    • Check for Impurities: Thiol compounds can be susceptible to oxidation, forming disulfides which may interfere with the reaction. Ensure your this compound is of high purity and has been stored properly under an inert atmosphere.

Q2: The final molecular weight of my polymer is much higher than my theoretical calculation. Why is there a discrepancy?

A2: This indicates that the chain transfer agent is less effective than anticipated. The theoretical number-average molecular weight (Mₙ) is determined by the ratio of monomer consumed to the amount of CTA used.

  • Theoretical Calculation (Mₙ,th): The theoretical molecular weight can be estimated using the Mayo equation, which simplifies under certain assumptions. A practical formula for calculating the target Mₙ is:

    Mₙ,th = (([M]₀ * p) / [CTA]₀) * Mₘ + Mₑₜₐ

    Where:

    • [M]₀ = Initial monomer concentration

    • [CTA]₀ = Initial chain transfer agent concentration

    • p = Monomer conversion (fractional)

    • Mₘ = Molar mass of the monomer

    • Mₑₜₐ = Molar mass of the chain transfer agent

  • Potential Causes for Discrepancy:

    • Low Chain Transfer Constant (Cₜᵣ): The effectiveness of a CTA is defined by its chain transfer constant (Cₜᵣ = kₜᵣ / kₚ). If the Cₜᵣ for this compound with your specific monomer is low, propagation will be heavily favored over transfer, resulting in higher molecular weight chains. Mercaptans are generally effective for acrylic and styrenic monomers.[3]

    • Inaccurate Reagent Measurement: Small errors in weighing the CTA, especially for high target molecular weights where very little CTA is used, can lead to large deviations in the final Mₙ.

    • Loss of CTA: The thiol group can be reactive. If it is degraded by impurities or side reactions before participating in chain transfer, the effective [CTA]₀ will be lower than what was added, leading to a higher Mₙ.

Q3: My Gel Permeation Chromatography (GPC) results show a high dispersity (Đ > 1.5). How can I achieve a narrower molecular weight distribution?

A3: High dispersity (Đ), formerly known as Polydispersity Index (PDI), indicates a broad distribution of polymer chain lengths.[4] While conventional free-radical polymerization typically yields Đ values around 1.5-2.0, the use of a CTA should narrow this distribution.[5] A high Đ suggests a loss of control.

  • Visualizing the Problem: A high Đ value in a GPC trace often manifests as a broad peak or the appearance of shoulders, particularly a high molecular weight shoulder.[6]

  • Troubleshooting Workflow:

    graph Troubleshooting_Dispersity { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

    // Nodes Start [label="High Dispersity (Đ > 1.5)\nin GPC Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Cause: Inefficient Chain Transfer\n(Slow Transfer/Reinitiation)", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Cause: Initiator Burnout\n(Too Rapid Decomposition)", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Cause: Impurities\n(e.g., Oxygen)", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Solution:\n- Increase [CTA]/[Monomer] ratio slightly\n- Increase temperature\n- Switch to a more suitable solvent", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Solution:\n- Lower reaction temperature\n- Choose initiator with longer half-life at reaction T\n- Reduce [Initiator]/[CTA] ratio", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Solution:\n- Thoroughly degas monomer/solvent (e.g., freeze-pump-thaw)\n- Purify monomer (pass through basic alumina)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

    // Edges Start -> Cause1; Start -> Cause2; Start -> Cause3; Cause1 -> Solution1; Cause2 -> Solution2; Cause3 -> Solution3; }

    Caption: Troubleshooting workflow for high dispersity.
  • Explanation of Causes:

    • Inefficient Chain Transfer: If the chain transfer process is slow, some chains will grow very long before a transfer event occurs, while others are initiated by the CTA later in the reaction. This creates a wide range of chain lengths.

    • Initiator Burnout: If the initiator decomposes too quickly at the start of the reaction, it creates a large number of radicals that polymerize without control by the CTA, leading to a high molecular weight fraction.[6]

    • Oxygen Inhibition: Oxygen is a potent inhibitor of radical polymerizations.[7] It reacts with radicals to form unreactive peroxide species. Incomplete removal of oxygen can lead to a long induction period where control is poor, followed by an uncontrolled burst of polymerization.[8]

Q4: How can I effectively remove the residual this compound and its characteristic odor from my final polymer sample?

A4: Complete removal of residual thiol is critical, especially for biomedical applications, due to potential cytotoxicity and the strong, unpleasant odor ("stench").[9]

  • Recommended Purification Methods:

    • Repeated Precipitation: This is the most common and effective method. Dissolve your polymer in a suitable "good" solvent (e.g., Tetrahydrofuran, Dichloromethane) and precipitate it by adding the solution dropwise into a large volume of a stirred "poor" solvent (e.g., cold Methanol, Hexane, water). The polymer will crash out while the small molecule CTA remains in the solvent. Repeat this process 2-3 times for best results.[10]

    • Vacuum Drying: For volatile residuals, drying the purified polymer in a vacuum oven at an elevated (but non-degrading) temperature can help remove trapped CTA.[11][12]

    • Dialysis: For water-soluble or water-dispersible polymers, dialysis against a large volume of pure water or an appropriate solvent using a membrane with a suitable molecular weight cut-off (MWCO) is highly effective.

    • Adsorbent Treatment: Passing a solution of the polymer through a small plug of activated charcoal or basic alumina can help scavenge trace amounts of thiol compounds.

Key Experimental Protocols

Protocol 1: General Procedure for Radical Polymerization

This protocol provides a starting point for the polymerization of a generic vinyl monomer using this compound.

  • Reagent Preparation: To a Schlenk flask equipped with a magnetic stir bar, add the monomer (e.g., 50 mmol), this compound (e.g., 0.5 mmol for a target degree of polymerization of 100), and a suitable thermal initiator (e.g., AIBN, with an [Initiator]/[CTA] ratio of ~0.1-0.2).

  • Solvent Addition: Add the desired amount of an appropriate solvent (e.g., Toluene, Dioxane, DMF). The final monomer concentration is typically in the range of 1-4 M.

  • Degassing: Seal the flask and subject the mixture to a minimum of three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[8][13]

  • Polymerization: After the final thaw cycle, backfill the flask with an inert gas (Argon or Nitrogen). Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C for AIBN).

  • Monitoring & Termination: Allow the reaction to proceed for the desired time. To terminate, remove the flask from the heat and expose the solution to air by opening the flask. Cooling rapidly in an ice bath will also quench the reaction.

  • Purification: Proceed with polymer purification as described in Q4 and Protocol 4.

Protocol 2: Monomer Purification to Remove Inhibitors

Commercial monomers are shipped with inhibitors (e.g., MEHQ) that must be removed prior to polymerization.

  • Prepare an Alumina Column: Pack a glass chromatography column with basic activated alumina. The amount should be approximately 10-20 wt% of the monomer to be purified.

  • Elution: Pass the liquid monomer directly through the column, collecting the purified monomer in a clean flask.

  • Storage: The purified monomer should be used immediately or stored under an inert atmosphere in a refrigerator for a short period.

Protocol 3: Characterization by Gel Permeation Chromatography (GPC/SEC)

GPC (also called SEC) is the standard technique for measuring the molecular weight and dispersity of your polymer.[4]

  • Sample Preparation: Prepare a dilute solution of the purified polymer (approx. 1-2 mg/mL) in the GPC eluent (e.g., THF, Chloroform).[14] Ensure the polymer is fully dissolved.

  • Filtration: Filter the sample solution through a 0.22 or 0.45 µm syringe filter to remove any dust or particulates.[14]

  • Analysis: Inject the sample onto the GPC system. The system separates polymer chains based on their hydrodynamic volume.[15]

  • Data Interpretation: The instrument software, calibrated with polymer standards (e.g., polystyrene), will calculate the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ).[14][16]

Protocol 4: Post-Polymerization Purification via Precipitation
  • Dissolution: Dissolve the crude polymer product in a minimal amount of a good solvent (e.g., 1 g of polymer in 5-10 mL of THF).

  • Precipitation: In a separate beaker, add a large volume (at least 10x the volume of the polymer solution) of a cold, non-solvent (e.g., methanol).

  • Addition: While stirring the non-solvent vigorously, add the polymer solution dropwise using a pipette or dropping funnel. A white, stringy, or powdery precipitate should form.

  • Isolation: Allow the precipitate to settle, then isolate it by vacuum filtration.

  • Washing & Drying: Wash the filtered polymer cake with fresh, cold non-solvent to remove any remaining impurities. Dry the purified polymer in a vacuum oven until a constant weight is achieved.

Data & Mechanistic Visualization

Table 1: Troubleshooting Summary
Problem Encountered Primary Suspected Cause(s) Recommended Action(s)
Slow/Inhibited PolymerizationExcessive CTA concentration; Inefficient reinitiationReduce [CTA]/[Monomer] ratio; Increase reaction temperature.
Mₙ Higher Than TheoreticalInefficient chain transfer (low Cₜᵣ); Inaccurate weighingVerify CTA compatibility with monomer; Re-check calculations and measurements.
High Dispersity (Đ > 1.5)Initiator decomposes too quickly; Incomplete deoxygenationSelect initiator with longer half-life; Improve degassing technique (e.g., freeze-pump-thaw).[8]
Strong Odor in Final ProductResidual this compoundPerform multiple precipitations; Dry thoroughly under vacuum.[11]
Diagram: Mechanism of Chain Transfer

The diagram below illustrates the catalytic cycle of chain transfer mediated by this compound (represented as R-SH).

graph Chain_Transfer_Mechanism { graph [layout=neato, overlap=false, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Pn_rad [label="Propagating Radical\n(Pₙ•)", pos="0,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RSH [label="this compound\n(R-SH)", pos="2.5,1.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; Pn_H [label="'Dead' Polymer\n(Pₙ-H)", pos="0,0!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; RS_rad [label="Thiyl Radical\n(RS•)", pos="2.5,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monomer1 [label="Monomer\n(M)", pos="5,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; P1_rad [label="New Propagating Radical\n(P₁•)", pos="5,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pn_rad -> Pn_H [label=" H• Transfer", color="#202124"]; RSH -> RS_rad [label=" k_tr", color="#202124"]; RS_rad -> P1_rad [label=" Reinitiation (k_i)", color="#202124"]; Monomer1 -> P1_rad [color="#202124"]; P1_rad -> Pn_rad [label=" Propagation (k_p)\n+ (n-1) Monomer", style=dashed, color="#202124"]; }

Caption: Catalytic cycle of chain transfer.

Safety Information

This compound, like other mercaptans, requires careful handling.

  • Odor: It possesses a strong and unpleasant odor. Always handle this reagent inside a well-ventilated fume hood.[9]

  • Toxicity: It may be harmful if swallowed or inhaled and can cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.

  • Disposal: Dispose of waste materials containing mercaptans according to your institution's hazardous waste guidelines.

References

  • AZoM. (2015). Characterizing Polymers in Terms of Molecular Weight and Structure. [Link]

  • Chromatography Today. (n.d.). GPC for Polymer Characterization: Understanding Molecular Weight Distribution. [Link]

  • Truong, N. P., & Anastasaki, A. (2021). Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications. Polymer Chemistry, 12(35), 4916-4929. [Link]

  • Agilent Technologies. (n.d.). Polymer Molecular Weight Distribution and Definitions of MW Averages. [Link]

  • University of Southern Mississippi. (n.d.). Determination of Molecular Weight. [Link]

  • MDPI. (n.d.). Recent Developments and Future Challenges in Living and Controlled Polymerization. [Link]

  • Matyjaszewski, K., & Gaynor, S. G. (1997). Controlled Radical Polymerization. Progress in Polymer Science, 22(8), 1649-1720. [Link]

  • Google Patents. (1982).
  • Christy Catalytics. (n.d.). Purification of High-Purity Monomers and Other Reactive Chemicals. [Link]

  • Matyjaszewski, K. (2022, October 11). Fundamentals of Controlled/Living Radical Polymerization [Video]. YouTube. [Link]

  • LookChem. (n.d.). Cas 19788-50-2, PROPYL2-MERCAPTOPROPIONATE. [Link]

  • Reddit. (2021). Tips for optimizing a RAFT polymerization. [Link]

  • European Patent Office. (1995). A purifying method of a styrene monomer. [Link]

  • Chemlyte Solutions Co., Ltd. (n.d.). Buy this compound Industrial Grade. [Link]

  • ResearchGate. (2020). Recent Developments and Future Challenges in Controlled Radical Polymerization: A 2020 Update. [Link]

  • Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0032495). [Link]

  • NIH. (2023). Controlled Polymerization. [Link]

  • AZoM. (2020). What is Controlled Radical Polymerization?. [Link]

  • DKSH. (2022). What is free radical polymerization?. [Link]

  • Boyer, C., et al. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7447-7475. [Link]

  • Lab Life Tutorials. (2023, June 15). RAFT polymerization - TUTORIAL [Video]. YouTube. [Link]

  • MDPI. (2024). Applied Investigation of Methyl, Ethyl, Propyl, and Butyl Mercaptan as Potential Poisons in the Gas Phase Polymerization Reaction of Propylene. [Link]

  • Google Patents. (2009).
  • Google Patents. (2013).
  • University of Potsdam. (n.d.). Polymer Synthesis and Characterization – Basic Laboratory Course. [Link]

  • The Good Scents Company. (n.d.). This compound. [Link]

  • ResearchGate. (2004). Techniques for reducing residual monomer content in polymers: A review. [Link]

  • Google Patents. (1986). Chain-transfer agents for emulsion polymerization and polymer products produced therewith.
  • MDPI. (2024). Exploring Some Kinetic Aspects of the Free Radical Polymerization of PDMS-MA. [Link]

  • Google Patents. (2008).
  • NIH. (2025). Synthesis, Characterization, and Application of Polymer-Based Materials. [Link]

  • Google Patents. (1993).
  • TU Darmstadt. (n.d.). Polymer Synthesis and Characterization – Zentel Group. [Link]

  • MDPI. (n.d.). Polymers Synthesis and Characterization. [Link]

  • NIH. (n.d.). Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO2. [Link]

  • MDPI. (n.d.). Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials. [Link]

  • CONICET. (2013). Emulsion polymerisation of MMA employing a chain transfer agent of low environmental impact: ISOoctyl3mercaptopropionate. [Link]

  • Google Patents. (1986). Chain-transfer agents for emulsion polymerization and polymer products produced therewith.
  • MDPI. (n.d.). Polymers | Special Issue : Kinetics of Polymerization Reaction. [Link]

  • IUPAC. (n.d.). Radical Polymerizations II. [Link]

  • The Organic Chemistry Tutor. (2024, April 16). Polymer Chemistry: Understanding Radical Polymerization [Video]. YouTube. [Link]

  • Francis Academic Press. (n.d.). The Co-polymerization Kinetics and Flocculation Effects of CO2-Responsive Cationic Polymers. [Link]

  • MDPI. (2023). Inhibition of Free Radical Polymerization: A Review. [Link]

Sources

Impact of impurities in Propyl 2-mercaptopropionate on polymerization kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Propyl 2-Mercaptopropionate. This guide is designed to provide in-depth troubleshooting and frequently asked questions regarding the impact of impurities on polymerization kinetics. As a chain transfer agent (CTA), the purity of this compound is paramount to achieving desired polymer properties and predictable reaction outcomes.

Troubleshooting Guide: Unraveling Polymerization Anomalies

This section addresses common issues encountered during polymerization reactions where this compound is used as a chain transfer agent. Each issue is presented in a question-and-answer format, delving into the root causes and providing actionable solutions.

Question 1: My polymerization rate is significantly slower than expected, or I'm observing a long induction period. What could be the cause?

Answer:

A reduced polymerization rate or a noticeable induction period is a classic symptom of impurity interference. The primary culprits are often disulfide compounds and residual acidic or basic impurities.

  • Disulfide Impurities: The most common disulfide impurity is dipropyl 2,2'-dithiodipropionate, formed by the oxidation of two this compound molecules. Disulfides do not act as efficient chain transfer agents. Instead, they can react with propagating radicals to form a stable sulfur-centered radical, which is slow to re-initiate polymerization. This effectively lowers the concentration of active propagating chains, thus reducing the overall polymerization rate. The presence of oxygen can exacerbate the formation of disulfides.[1][2]

  • Acidic/Basic Impurities: Residual acids or bases from the synthesis of this compound can significantly alter the pH of the polymerization medium. This is particularly critical in emulsion or suspension polymerizations where pH can affect initiator decomposition, monomer partitioning, and colloidal stability.[3][4] For instance, acidic impurities can accelerate the decomposition of certain initiators, leading to a burst of radicals early in the reaction, followed by a premature depletion and a slower rate later on. Conversely, some impurities can inhibit the initiator, causing a persistent slow rate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for slow polymerization rates.

Recommended Actions:

  • Analytical Verification:

    • Gas Chromatography (GC): Use GC to identify and quantify volatile impurities, including the disulfide.

    • High-Performance Liquid Chromatography (HPLC): HPLC can be effective for separating the mercaptan from its disulfide and other non-volatile impurities.[5][6]

    • Titration: A simple acid-base titration can determine the presence of acidic or basic residues.

  • Purification Protocol:

    • Distillation: Vacuum distillation is a highly effective method for purifying this compound, as the disulfide has a significantly higher boiling point.

    • Washing: Washing with a dilute, mild base (e.g., sodium bicarbonate solution) followed by a dilute, mild acid (e.g., dilute HCl) and then deionized water can remove acidic and basic impurities. Ensure the organic layer is thoroughly dried before use.

Question 2: The molecular weight of my polymer is higher than the theoretical value, and the molecular weight distribution (polydispersity) is broad. Why is this happening?

Answer:

This issue points to an inefficient chain transfer process. If the concentration of the active chain transfer agent is lower than assumed in your calculations, each CTA molecule will be responsible for controlling a larger number of polymer chains, leading to a higher than expected molecular weight. A broad polydispersity suggests a loss of control over the polymerization, with multiple chain-growth and termination events occurring outside the desired chain transfer mechanism.

  • Disulfide Impurities: As mentioned previously, disulfides are poor chain transfer agents. If a significant portion of your this compound has oxidized to the disulfide, the effective concentration of the CTA is reduced, leading to higher molecular weights and broader distributions.

  • Other Thiol Impurities: The presence of other mercaptans with different chain transfer constants will lead to a population of polymer chains with varying lengths, thereby broadening the molecular weight distribution.

Data Interpretation:

Impurity TypeExpected Impact on Molecular Weight (Mw)Expected Impact on Polydispersity (PDI)
DisulfidesIncreaseIncrease
Other ThiolsVaries (depends on their Ctr)Increase
InhibitorsIncrease (by reducing the number of growing chains)Increase

Recommended Actions:

  • Quantify Purity: Use analytical methods like GC or HPLC to determine the precise purity of your this compound. Adjust the amount of CTA used in your polymerization based on this purity value.

  • Purge with Inert Gas: Before and during polymerization, thoroughly purge your reaction vessel with an inert gas (e.g., nitrogen or argon) to minimize the presence of oxygen, which promotes disulfide formation.[3]

Question 3: I am observing gel formation or branching in my polymer, which should be linear. What is the likely cause?

Answer:

Unintended gelation or branching can arise from impurities that have more than one reactive site, leading to cross-linking between polymer chains.

  • Polyfunctional Mercaptans: The synthesis of this compound can sometimes yield trace amounts of dimercaptans or other polyfunctional thiols. These impurities can act as cross-linking agents, connecting two or more growing polymer chains.

  • Oxidative Coupling: In the presence of certain metal ions (which could be impurities from the reactor or reagents) and oxygen, oxidative coupling of the thiol groups on the polymer chain ends can occur, leading to chain extension and branching.

Experimental Protocol for Impurity Detection:

  • Sample Preparation: Dilute a sample of the this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analytical Method:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique to identify and quantify polyfunctional thiol impurities.[5][7]

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR can help identify the structures of unknown impurities.

  • Data Analysis: Compare the mass spectra and retention times to known standards of potential polyfunctional mercaptans.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial grades of this compound?

A1: The most prevalent impurities include:

  • Dipropyl 2,2'-dithiodipropionate: The oxidation product of this compound.

  • 2-Mercaptopropionic acid: A potential starting material or hydrolysis product.

  • Propanol: A reactant in the esterification step.

  • Other esters of 2-mercaptopropionic acid: From transesterification reactions if other alcohols are present.

  • Water: Can lead to hydrolysis of the ester.

Q2: How do acidic impurities from the synthesis of this compound affect Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization?

A2: In RAFT polymerization, acidic impurities can have a dual role. While RAFT is generally tolerant to a wide range of functional groups and impurities, strong acids can protonate the thiocarbonylthio group of the RAFT agent, potentially altering its reactivity and the equilibrium of the RAFT process.[4][8] This can affect the control over molecular weight and polydispersity. However, some recent studies have shown that certain acids can even act as initiators or accelerators in RAFT polymerization under specific conditions.[4] It is crucial to be aware of and control the acidic impurity levels for reproducible RAFT polymerizations.

Q3: Can I use this compound that has a slight yellow tint?

A3: A slight yellow color can indicate the presence of oxidized species, such as the disulfide, or other degradation products. While it may still be usable for some applications, for controlled polymerizations where precise molecular weight and narrow polydispersity are critical, it is highly recommended to use a colorless reagent. If your this compound is colored, it is advisable to purify it by vacuum distillation before use.

Q4: How should I properly store this compound to minimize impurity formation?

A4: To maintain the purity of this compound, it should be stored in a cool, dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). This will minimize exposure to oxygen and light, which can promote oxidation to the disulfide.

Storage and Handling Workflow:

Storage_Workflow Start Receive Propyl 2-Mercaptopropionate Check_Seal Check Container Seal Start->Check_Seal Store_Inert Store Under Inert Gas (Nitrogen or Argon) Check_Seal->Store_Inert Intact Seal_Broken Seal Compromised Check_Seal->Seal_Broken Broken Store_Conditions Store in Cool, Dark Place Store_Inert->Store_Conditions Use Use in Experiment Store_Conditions->Use Purge_and_Reseal Purge with Inert Gas and Reseal Tightly Seal_Broken->Purge_and_Reseal Purge_and_Reseal->Store_Inert

Caption: Recommended storage and handling workflow for this compound.

References

  • Guangzhou Green New Materials Co., Ltd. (2025, June 4). What is Mercaptan Based Polymer. Retrieved from [Link]

  • Mass spectrometry techniques for thiol analysis. (n.d.). Retrieved from [Link]

  • Chapman, J. D., et al. (2009). Quantification of Thiols and Disulfides. Methods in Enzymology, 464, 1-20. Retrieved from [Link]

  • Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158. Retrieved from [Link]

  • Clough, R. L. (2001). Polymerization Reactions and Modifications of Polymers by Ionizing Radiation. Polymers, 3(3), 1261-1301. Retrieved from [Link]

  • Jinzong Machinery. (2024, September 29). Troubleshooting Common Issues in Emulsion Polymerization Reactors. Retrieved from [Link]

  • Adhesives & Sealants Industry. (2001, January 26). Less Odor and Skinning With Stabilized Mercaptans for Curing Epoxies. Retrieved from [Link]

  • Google Patents. (n.d.). Mercaptan initiated polymerization process carried out in the presence of oxygen.
  • ResearchGate. (n.d.). Determination of thiols by gas purge microsyringe extraction coupled with chemical derivatization by high performance liquid chromatography-fluorescence detection with mass spectrometry identification. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Reddit. (2021, July 16). Tips for optimizing a RAFT polymerization. Retrieved from [Link]

  • Endeavour Speciality Chemicals. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propyl-2-mercaptopropionate. PubChem. Retrieved from [Link]

  • ETH Zurich. (2024, February 23). Acid-Triggered Radical Polymerization of Vinyl Monomers. Retrieved from [Link]

  • American Chemical Society. (2018). Radical chemistry in polymer science: an overview and recent advances. Retrieved from [Link]

  • Boyer, C., et al. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7447-7475. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-mercaptopropionic acid.
  • John Wiley & Sons, Inc. (2024). Mercaptans in malodorants break disulfide bridges in human serum albumin and form adducts suitable as biomarkers of exposure in vitro. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimal Operating Strategies for Emulsion Polymerization with Chain Transfer Agent. Retrieved from [Link]

  • Human Metabolome Database. (2012, September 11). Showing metabocard for this compound (HMDB0032495). Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO2. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Effect of impurities on radical formation in gibbsite radiolysis. Retrieved from [Link]

  • Google Patents. (n.d.). Mercaptan chain transfer agent compositions useful in aqueous polymerizations.
  • PubMed. (n.d.). Degradation of ethyl mercaptan and its major intermediate diethyl disulfide by Pseudomonas sp. strain WL2. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversible addition−fragmentation chain-transfer polymerization. Retrieved from [Link]

  • MDPI. (n.d.). Polymerization Reactions and Modifications of Polymers by Ionizing Radiation. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). RAFT-synthesized Graft Copolymers that Enhance pH-dependent Membrane Destabilization and Protein Circulation Times. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). RAFT polymerization and associated reactivity ratios of methacrylate-functionalized mixed bio-oil constituents. Retrieved from [Link]

  • Effect of solvents on the RAFT polymerization of N-(2-hydroxypropyl) methacrylamide. (n.d.). Retrieved from [Link]

Sources

Methods to control the molecular weight distribution with Propyl 2-mercaptopropionate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Propyl 2-mercaptopropionate (PMP)

Welcome to the technical support guide for this compound (PMP), a highly effective chain transfer agent (CTA) for controlling molecular weight (MW) and its distribution in radical polymerization. This guide is designed for researchers and professionals in polymer science and drug development. Here, we address common challenges and questions to help you optimize your polymerization processes and achieve desired polymer characteristics with confidence.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: The final polymer's molecular weight is significantly higher than targeted.
  • Potential Causes:

    • Insufficient PMP Concentration: The ratio of the chain transfer agent to the monomer is the primary determinant of the final molecular weight. An insufficient amount of PMP will lead to fewer chain transfer events, allowing polymer chains to grow longer.

    • Inaccurate Reagent Measurement: Small inaccuracies in measuring the monomer, initiator, or PMP can lead to significant deviations from the expected molecular weight, especially in highly sensitive systems.

    • PMP Degradation or Impurity: this compound, like other thiols, can oxidize or degrade over time if not stored properly. Impurities in the PMP will lower its effective concentration.

    • Low Chain Transfer Constant (Ctr) for the Monomer System: While PMP is effective for many monomers, its efficiency (quantified by the chain transfer constant, Ctr) varies. For some monomers, the rate of propagation is much faster than the rate of chain transfer, leading to higher molecular weights.

  • Recommended Solutions:

    • Increase PMP Concentration: The most direct way to reduce molecular weight is to increase the concentration of the chain transfer agent. Use the Mayo equation as a theoretical guide to estimate the required [CTA]/[Monomer] ratio. We recommend performing a small-scale kinetic study to determine the empirical relationship for your specific system.

    • Verify Reagent Purity and Handling: Always use high-purity PMP from a reputable supplier. Ensure it has been stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light. Confirm the accuracy of your balances and liquid handling equipment.

    • Review Monomer Compatibility: PMP is particularly effective for acrylic and styrenic monomers.[1] If you are working with a different class of monomer, consult the literature to verify that PMP is a suitable CTA.

    • Optimize Reaction Temperature: The chain transfer process has its own activation energy. Adjusting the reaction temperature can alter the relative rates of propagation and chain transfer, thereby influencing the final molecular weight.

Issue 2: The polymer has a broad molecular weight distribution (High Polydispersity Index, PDI > 2).
  • Potential Causes:

    • Non-uniform Initiation Rate: If the initiator is not introduced uniformly or if there are significant temperature gradients within the reactor, chains will be initiated at different times, leading to a broader distribution of chain lengths.

    • Slow Chain Transfer: If the rate of chain transfer is slow compared to the rate of propagation, the CTA's ability to narrow the polydispersity is diminished. This is an inherent property of the specific monomer/CTA pair.

    • Side Reactions: The presence of impurities in the monomer or solvent can lead to side reactions that interfere with the controlled polymerization process.

    • High Viscosity at High Conversion: As the polymerization proceeds, the viscosity of the medium increases significantly. This can reduce the mobility of the CTA and growing polymer chains, leading to diffusion-controlled termination reactions that broaden the PDI.

  • Recommended Solutions:

    • Ensure Homogeneous Reaction Conditions: Maintain vigorous and consistent stirring throughout the polymerization. Ensure uniform heating of the reaction vessel. If adding reagents during the reaction, do so slowly and sub-surface to promote rapid mixing.

    • Adjust the Initiator-to-CTA Ratio: A proper balance is crucial. A "fast initiation" system where all chains start growing at approximately the same time is ideal for achieving a narrow PDI.[2]

    • Purify Monomers and Solvents: Always use freshly purified monomers and high-purity, anhydrous solvents to minimize side reactions.

    • Lower the Overall Reactant Concentration: Conducting the polymerization at a lower solids content can help mitigate the effects of high viscosity at later stages of the reaction, though this may impact the reaction rate.

Issue 3: The polymerization reaction is very slow or fails to initiate.
  • Potential Causes:

    • Excessive PMP Concentration: While PMP is a CTA, at very high concentrations, the rapid generation of new, potentially less reactive radicals can slow down the overall rate of polymerization, a phenomenon known as retardative chain transfer.

    • Inhibitor Contamination: The PMP or monomer may be contaminated with an inhibitor that scavenges the initial radicals generated by the initiator.

    • Incompatibility with Catalyst System: In systems other than free radical polymerization, such as Ziegler-Natta polymerization, mercaptans can act as poisons to the catalyst's active sites, inhibiting the reaction.[3]

  • Recommended Solutions:

    • Optimize PMP Concentration: Refer to the table below for typical starting concentrations. If retardation is suspected, systematically decrease the PMP concentration.

    • Remove Inhibitors: Ensure that inhibitors are removed from the monomer (e.g., by passing through an alumina column) immediately before use.

    • Confirm Polymerization Type: Verify that PMP is suitable for your chosen polymerization method. It is designed for radical polymerizations (thermal or photo-initiated) and is generally not compatible with ionic or coordination polymerization methods.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism by which this compound controls molecular weight?

This compound functions via a catalytic chain transfer mechanism in a free radical polymerization.[4] The key steps are:

  • Propagation: A growing polymer chain (Pn•) reacts with a monomer (M) to extend the chain.

  • Chain Transfer: The growing polymer chain abstracts the hydrogen atom from the thiol group (-SH) of the PMP molecule. This terminates the polymer chain, creating a "dead" polymer (Pn-H).

  • Re-initiation: A new thiyl radical (PMP•) is formed, which then rapidly adds to a monomer molecule, initiating the growth of a new polymer chain.

Because one PMP molecule can terminate multiple polymer chains, it is considered a catalytic process. This continuous cycle of termination and re-initiation produces a larger number of shorter polymer chains, thus lowering the average molecular weight.

Diagram: Catalytic Chain Transfer Mechanism

G cluster_propagation cluster_transfer cluster_reinitiation PnM Pn• + M PnM1 Pn+1• PnM->PnM1 k_p PnM1_transfer Pn+1• PMP PMP-SH DeadPolymer Pn+1-H (Dead Polymer) PnM1_transfer->DeadPolymer k_tr PMP_radical PMP-S• PMP->PMP_radical k_tr NewChain PMP-S-M• (New Growing Chain) PMP_radical_reinit PMP-S• Monomer M PMP_radical_reinit->NewChain k_i Monomer->NewChain k_i

Caption: Mechanism of molecular weight control by PMP.

Q2: How do I estimate the amount of PMP needed for a target molecular weight?

The Mayo equation is the foundational model for this calculation:

1/DPn = 1/DPn,0 + Ctr * ([CTA] / [M])

Where:

  • DPn is the number-average degree of polymerization with the CTA.

  • DPn,0 is the degree of polymerization without the CTA.

  • Ctr is the chain transfer constant for the specific Monomer/CTA pair.

  • [CTA] is the concentration of this compound.

  • [M] is the concentration of the monomer.

To use this effectively, you must know the Ctr for your system, which can often be found in polymer chemistry handbooks or determined experimentally by plotting 1/DPn versus [CTA]/[M] from a series of experiments.

Q3: What is the typical effect of increasing PMP concentration on MW and PDI?

Increasing the concentration of PMP has a predictable effect on the resulting polymer properties. The following table provides an illustrative guide. Note that actual values are highly dependent on the specific monomer, initiator, and reaction conditions.

Molar Ratio [PMP]/[Monomer]Expected Molecular Weight (Mw)Expected Polydispersity Index (PDI)Outcome
0 (Control)HighBroad (~1.5 - 2.5)Uncontrolled radical polymerization.
0.001Moderately HighNarrower (~1.4 - 1.8)Slight reduction in MW, some improvement in PDI.
0.01MediumNarrow (~1.3 - 1.6)Significant reduction in MW, good control over PDI.
0.05LowNarrow (~1.2 - 1.5)Produces low molecular weight polymers with narrow distribution.
> 0.1Very LowMay Broaden SlightlyPotential for reaction retardation; may produce oligomers.
Q4: How does PMP differ from a RAFT agent?

While both PMP and RAFT (Reversible Addition-Fragmentation chain-Transfer) agents are used to control polymerization, they operate via different mechanisms and provide different levels of control.[5][6]

  • This compound (CTA): Operates via an irreversible chain transfer mechanism. It controls molecular weight effectively but does not impart "living" characteristics to the polymerization. Once a chain is terminated by PMP, it is "dead" and cannot be reactivated.

  • RAFT Agents: These agents establish a dynamic equilibrium between active (propagating) and dormant polymer chains.[7] This reversible process allows for the synthesis of polymers with very low PDI (<1.2) and enables the creation of advanced architectures like block copolymers. RAFT is a form of Reversible Deactivation Radical Polymerization (RDRP).[2]

Choose PMP for straightforward molecular weight reduction and for producing polymers where living characteristics are not required. Choose a RAFT agent for applications demanding precise architectural control and low polydispersity.

General Experimental Protocol

This is a generalized procedure for a solution-based radical polymerization using PMP. All steps should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation:

    • Purify the monomer (e.g., styrene, methyl methacrylate) by passing it through a column of basic alumina to remove the inhibitor.

    • Prepare a stock solution of the radical initiator (e.g., AIBN, BPO) in the chosen solvent.

    • Accurately weigh or measure the required amounts of monomer, solvent, initiator, and this compound.

  • Reaction Setup:

    • Assemble a reaction flask equipped with a condenser, magnetic stirrer, temperature probe, and a nitrogen/argon inlet.

    • Add the monomer, solvent, and PMP to the reaction flask.

    • Begin stirring and purge the solution with an inert gas for 30-60 minutes to remove dissolved oxygen.

  • Polymerization:

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN).

    • Once the temperature is stable, inject the initiator solution to start the polymerization.

    • Maintain a constant temperature and stirring speed for the duration of the reaction (typically 2-24 hours). Monitor the reaction progress by taking samples periodically for analysis (e.g., gravimetry, NMR, or GPC).

  • Termination and Isolation:

    • Cool the reaction to room temperature.

    • Expose the mixture to air to quench the radical reaction.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol for polystyrene, hexane for polymethyl methacrylate).

    • Filter the precipitated polymer and wash it with fresh non-solvent.

    • Dry the polymer under vacuum at an appropriate temperature until a constant weight is achieved.

G start Experiment Start check_mw Analyze Polymer: Measure Mw and PDI start->check_mw mw_high Issue: Mw Too High check_mw->mw_high Mw High mw_low Issue: Mw Too Low check_mw->mw_low Mw Low pdi_broad Issue: PDI Too Broad check_mw->pdi_broad PDI Broad no_rxn Issue: No/Slow Reaction check_mw->no_rxn No Polymer success Result: Target Achieved check_mw->success Within Spec sol_mw_high Solution: 1. Increase [PMP] 2. Check PMP Purity 3. Verify Measurements mw_high->sol_mw_high sol_mw_low Solution: 1. Decrease [PMP] mw_low->sol_mw_low sol_pdi_broad Solution: 1. Improve Mixing 2. Check Temp Control 3. Purify Monomer pdi_broad->sol_pdi_broad sol_no_rxn Solution: 1. Check for Inhibitors 2. Reduce [PMP] 3. Confirm Rxn Type no_rxn->sol_no_rxn sol_mw_high->start Re-run sol_mw_low->start Re-run sol_pdi_broad->start Re-run sol_no_rxn->start Re-run

Sources

Validation & Comparative

A Comparative Guide to Propyl 2-mercaptopropionate and Other Chain Transfer Agents in Radical Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and polymer science, achieving precise control over polymer molecular weight and architecture is paramount. The choice of a chain transfer agent (CTA) is a critical decision that dictates the outcome of a radical polymerization reaction. This guide provides an in-depth comparison of Propyl 2-mercaptopropionate, a thiol-based CTA, with other common alternatives, supported by experimental data and protocols to empower rational selection for your specific application.

The Central Role of Chain Transfer in Polymer Synthesis

In radical polymerization, a growing polymer chain can prematurely terminate by abstracting an atom (commonly hydrogen) from another molecule in the system. This event halts the growth of the current chain and transfers the radical activity to the other molecule, which can then initiate a new polymer chain. This process is known as chain transfer.[1] When introduced intentionally, substances that readily participate in this reaction are called chain transfer agents (CTAs).[1]

CTAs can be broadly categorized into two types based on their mechanism:

  • Conventional CTAs: These agents, primarily thiols (mercaptans) and some halogenated hydrocarbons, operate via an irreversible transfer process.[1][2] They are highly effective for molecular weight reduction but offer limited control over the molecular weight distribution, often resulting in polymers with a higher polydispersity index (PDI).

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Agents: This advanced class of CTAs, which includes thiocarbonylthio compounds like dithioesters, trithiocarbonates, dithiocarbamates, and xanthates, establishes a dynamic equilibrium between active (propagating) and dormant polymer chains.[5][6] This reversible mechanism provides "living" characteristics to the polymerization, enabling exceptional control over molecular weight, low PDI, and the synthesis of complex architectures like block copolymers.[5][7]

This compound falls into the category of conventional thiol-based CTAs and offers a compelling balance of efficiency, reactivity, and handling properties.

A Closer Look at this compound

This compound is an ester of 3-mercaptopropionic acid.[8] As a member of the mercaptan family, its activity is centered on the weakly bonded hydrogen atom of the thiol group (-SH).

Mechanism of Action:

The chain transfer process involving a thiol CTA like this compound is a straightforward hydrogen abstraction. A growing polymer radical (P•) reacts with the thiol (R-SH), terminating the polymer chain (P-H) and generating a new thiyl radical (RS•). This thiyl radical then re-initiates polymerization by reacting with a monomer molecule (M), starting a new polymer chain.


}

Mechanism of conventional chain transfer with a thiol agent.

Esters of 3-mercaptopropionic acid have been shown to be particularly effective CTAs in emulsion polymerization of acrylic monomers, enabling the production of polymers with reduced molecular weights and narrow molecular weight distributions.[9][10] Compared to other mercaptans, they are often cited as having lower odor and toxicity, which is a significant advantage in both laboratory and industrial settings.[11][12]

Performance Comparison: this compound vs. Alternatives

Cs = ktr / kp

The following table compiles chain transfer constants for various thiol-based CTAs in the polymerization of two common monomers, Styrene and Methyl Methacrylate (MMA), at 60°C. While a specific Cs value for this compound was not found in the surveyed literature, data for structurally analogous methyl and ethylhexyl 3-mercaptopropionates are included as effective proxies.

Chain Transfer Agent (CTA)AbbreviationCs for Styrene (60°C)Cs for MMA (60°C)Reference
Methyl 3-mercaptopropionate MBMP13.81.49[3]
2-Ethylhexyl 3-mercaptopropionate EHMP13.11.39[3]
n-Dodecyl MercaptanNDM13.01.36[3]
tert-Dodecyl MercaptanTDM13.61.25[3]
OctylthioglycolateOTG12.91.21[3]
1-Butanethiol-21.00.67[2][13]
Benzenethiol--2.7[2]

Note: Data for MBMP and EHMP are used as proxies for this compound due to structural similarity.

Analysis of Performance:

  • Comparison with RAFT Agents: While highly effective for molecular weight control, conventional thiols like this compound do not provide the "living" character of RAFT polymerization. RAFT agents (dithioesters, trithiocarbonates) are superior for synthesizing polymers with very low PDI (<1.2) and for creating complex architectures like block copolymers. However, RAFT requires more stringent reaction design and the selection of the RAFT agent is highly specific to the monomer class.[6] Mercaptopropionates offer a simpler, more robust, and often more cost-effective solution when the primary goal is molecular weight reduction in conventional free-radical systems.

Experimental Protocol: Determination of Chain Transfer Constant (Mayo Method)

To quantitatively evaluate the performance of this compound or any other CTA, its chain transfer constant can be determined experimentally using the Mayo method.[15][16] This involves running a series of polymerizations at low monomer conversion with varying concentrations of the CTA.


}

Workflow for determining the Chain Transfer Constant (Cs).

Step-by-Step Methodology:

  • Materials & Preparation:

    • Monomer (e.g., Methyl Methacrylate), inhibitor removed.

    • Initiator (e.g., 2,2'-Azobisisobutyronitrile, AIBN).

    • Chain Transfer Agent (this compound).

    • Solvent (e.g., Toluene or Benzene).

    • Prepare a stock solution of the monomer and initiator in the chosen solvent.

  • Reaction Setup:

    • In a series of reaction vials or ampoules, add the monomer/initiator stock solution.

    • To each vial, add a different, precisely measured amount of the CTA. Include one control reaction with no CTA. The goal is to create a range of molar ratios of [CTA]/[Monomer].

    • Causality: Varying the CTA concentration is essential to observe its effect on the degree of polymerization, which is the foundation of the Mayo equation.

  • Deoxygenation:

    • Seal the vials with rubber septa.

    • Purge each vial with an inert gas (e.g., Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen. For more rigorous deoxygenation, perform at least three freeze-pump-thaw cycles.

    • Causality: Oxygen is a radical scavenger and will inhibit or retard the polymerization, leading to inaccurate and irreproducible kinetic data.

  • Polymerization:

    • Place the sealed vials in a thermostatically controlled oil or water bath set to the desired temperature (e.g., 60°C for AIBN).

    • Allow the polymerization to proceed for a predetermined time. The time should be short enough to ensure monomer conversion remains low (ideally <10%).

    • Causality: The Mayo equation assumes that the concentrations of monomer and CTA do not change significantly during the experiment.[15] Keeping conversion low validates this assumption.

  • Reaction Quenching & Polymer Isolation:

    • Remove the vials from the bath and quench the reaction by rapid cooling in an ice bath and exposing the contents to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a stirred non-solvent (e.g., methanol for PMMA, hexane for polystyrene).

    • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

  • Analysis and Calculation:

    • Determine the number-average molecular weight (Mn) of each polymer sample using Gel Permeation Chromatography (GPC).

    • Calculate the number-average degree of polymerization (DPn) for each sample: DPn = Mn / Mw,monomer.

    • Plot 1/DPn on the y-axis against the corresponding initial molar ratio of [CTA]/[Monomer] on the x-axis.

    • The resulting data should form a straight line. The y-intercept corresponds to 1/DPn,0 (the value without CTA), and the slope of this line is the chain transfer constant, Cs .[16]

Conclusion

This compound and its class of 3-mercaptopropionate esters are highly effective conventional chain transfer agents. They provide an excellent balance of reactivity for controlling the molecular weight of polymers derived from common monomers like styrene and methyl methacrylate. Their performance is comparable to, and in some cases superior to, other common thiol CTAs like alkyl mercaptans and thioglycolates, particularly regarding the potential for achieving narrower molecular weight distributions.[9]

While they do not offer the precision and architectural control of RAFT agents, their operational simplicity, cost-effectiveness, and favorable handling properties make them an authoritative choice for applications where robust molecular weight regulation via conventional free-radical polymerization is the primary objective. The experimental protocol provided herein offers a self-validating system for researchers to quantify the performance of this compound or any other CTA, ensuring a rational and data-driven approach to polymer design.

References

Sources

A Comparative Guide to Chain Transfer Agents in Radical Polymerization: Propyl 2-Mercaptopropionate vs. Dodecyl Mercaptan

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of polymer synthesis, achieving the desired molecular weight and architecture is paramount to tailoring the end-use properties of the material. Chain transfer agents (CTAs) are crucial levers in this process, offering chemists control over the degree of polymerization and the resulting molecular weight distribution. This guide provides an in-depth comparison of two mercaptan-based CTAs: the well-established dodecyl mercaptan and the less conventional propyl 2-mercaptopropionate. This analysis is designed for researchers, scientists, and drug development professionals seeking to optimize their radical polymerization processes.

Introduction to Mercaptan Chain Transfer Agents

In radical polymerization, a chain transfer agent interrupts the propagation of a growing polymer chain by donating a labile atom (typically hydrogen) to the radical end of the chain. This terminates the growth of that particular chain and creates a new radical on the CTA, which can then initiate a new polymer chain. This process effectively controls the average molecular weight of the polymer.[1] Thiols, or mercaptans (R-SH), are a widely used class of CTAs due to the relatively weak sulfur-hydrogen bond, which facilitates this transfer process.[1][]

Dodecyl Mercaptan (DDM) , a C12 thiol, is a workhorse in the polymer industry, particularly in the emulsion polymerization of styrenics and acrylics.[3] Its long alkyl chain confers hydrophobicity, making it suitable for non-aqueous and emulsion systems. It is available in both linear (n-dodecyl mercaptan, n-DDM) and branched (tert-dodecyl mercaptan, t-DDM) isomers, with the latter being more common in industrial applications.[3]

This compound , on the other hand, is a less-documented CTA in polymerization literature. Its structure features a shorter propyl ester group and a secondary thiol. While primarily known as a flavoring agent[4][5], its mercaptan functionality suggests potential as a CTA. The presence of the propionate group introduces different polarity and potential for post-polymerization modification compared to the simple alkyl structure of dodecyl mercaptan.

Comparative Performance Analysis

The effectiveness of a CTA is primarily determined by its chain transfer constant (Ctr), which is the ratio of the rate constant of chain transfer to the rate constant of propagation. A higher Ctr indicates a more efficient CTA, meaning less of it is needed to achieve a desired molecular weight reduction.

Dodecyl Mercaptan: A Proven Performer

Dodecyl mercaptan is a highly effective CTA for a variety of monomers.[6] Its primary function is to regulate the molecular weight of polymers, which in turn influences properties like elasticity, strength, and processability.[3][6] In the production of materials like styrene-butadiene rubber (SBR) and acrylonitrile-butadiene-styrene (ABS) resins, DDM helps to reduce the branching of polymer chains and achieve a more uniform molecular weight distribution.[3]

The chain transfer constant for n-dodecyl mercaptan has been experimentally determined for various monomers. For instance, in the polymerization of methyl methacrylate (MMA), its Ctr has been reported, demonstrating its utility in controlling the molecular weight of poly(methyl methacrylate) (PMMA).[7] Studies have shown that increasing the concentration of n-DDM leads to a decrease in the molecular weight of the resulting polymer.[7]

This compound: A Theoretical Assessment

Direct experimental data on the chain transfer constant and polymerization performance of this compound is scarce in publicly available literature. However, we can infer its potential behavior based on its chemical structure.

The reactivity of the S-H bond is the primary determinant of a mercaptan's activity as a CTA. The presence of an adjacent carbonyl group in this compound could potentially influence the lability of the thiol hydrogen through electronic effects, though the extent of this is not well-documented in a polymerization context. The secondary nature of the thiol group might also affect its reactivity compared to the primary thiol in n-dodecyl mercaptan or the tertiary thiol in t-dodecyl mercaptan.

The shorter propyl chain and the ester functionality make this compound more polar than dodecyl mercaptan. This difference in polarity would significantly affect its solubility and partitioning behavior in different polymerization media, such as emulsion or suspension systems.

Data Presentation: A Comparative Overview

The following table summarizes the key properties and known performance characteristics of the two chain transfer agents.

PropertyThis compoundDodecyl Mercaptan (n- and t-isomers)
Chemical Formula C6H12O2S[5][8]C12H26S[3]
Molecular Weight 148.22 g/mol [5][8]202.40 g/mol
Structure Propyl ester with a secondary thiolLong alkyl chain with a primary (n-DDM) or tertiary (t-DDM) thiol
Polarity More polar due to the ester groupNonpolar/hydrophobic
Primary Applications Flavoring agent[4]Chain transfer agent in polymer manufacturing (SBR, ABS, acrylics)[3]
Chain Transfer Constant (Ctr) Not widely reported for polymerizationReported for various monomers (e.g., MMA)[7]

Experimental Protocols: A Proposed Comparative Study

To empirically compare the performance of this compound and dodecyl mercaptan, a controlled polymerization experiment is necessary. The following protocol outlines a methodology for evaluating their effectiveness as chain transfer agents in the solution polymerization of methyl methacrylate (MMA).

Materials
  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN), initiator

  • Toluene, solvent

  • This compound

  • n-Dodecyl mercaptan

  • Methanol, non-solvent for precipitation

Experimental Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis prep1 Prepare stock solutions of MMA, AIBN, and CTAs in toluene prep2 Charge reaction vessels with varying concentrations of each CTA prep1->prep2 react1 Degas reaction mixtures prep2->react1 react2 Initiate polymerization at a constant temperature (e.g., 60°C) react1->react2 analysis1 Take aliquots at timed intervals and quench the reaction react2->analysis1 analysis2 Precipitate polymer in methanol, filter, and dry analysis1->analysis2 analysis3 Determine molecular weight (Mn, Mw) and polydispersity index (PDI) by GPC analysis2->analysis3 analysis4 Calculate chain transfer constants using the Mayo method analysis3->analysis4

Caption: Proposed experimental workflow for comparing CTA performance.

Step-by-Step Methodology
  • Preparation of Stock Solutions: Prepare separate stock solutions of MMA, AIBN, this compound, and n-dodecyl mercaptan in toluene at known concentrations.

  • Reaction Setup: In a series of reaction vessels, add the MMA and AIBN stock solutions. Then, add varying amounts of either the this compound or n-dodecyl mercaptan stock solution to create a range of CTA concentrations. Include a control reaction with no CTA.

  • Degassing: Subject each reaction vessel to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Immerse the reaction vessels in a constant temperature bath (e.g., 60°C) to initiate polymerization.

  • Sampling and Quenching: At predetermined time intervals (to ensure low conversion), withdraw an aliquot from each reaction and quench the polymerization by rapid cooling and exposure to air.

  • Polymer Isolation: Precipitate the polymer from the aliquot by adding it to an excess of a non-solvent like methanol. Filter the precipitated polymer and dry it under vacuum to a constant weight.

  • Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of each polymer sample using Gel Permeation Chromatography (GPC).

  • Calculation of Chain Transfer Constant: Use the Mayo equation to determine the chain transfer constant for each CTA. The Mayo equation relates the degree of polymerization to the concentrations of the monomer and the chain transfer agent.

Mechanistic Insights and Visualization

The fundamental mechanism of chain transfer by mercaptans involves the abstraction of a hydrogen atom from the thiol group by the propagating polymer radical.

G cluster_propagation Propagation cluster_transfer Chain Transfer cluster_reinitiation Re-initiation P_n• P_n• M P_{n+1}• P_{n+1}• P_n•->P_{n+1}• k_p P_n•_2 P_n• RSH R-SH P_n-H P_n-H (Dead Polymer) P_n•_2->P_n-H k_tr RS• RS• RS•_2 RS• M2 P_1• P_1• (New Chain) RS•_2->P_1• k_i

Caption: Mechanism of radical polymerization with a mercaptan chain transfer agent.

This process competes with the propagation reaction, where the propagating radical adds to another monomer unit. The relative rates of these two reactions, dictated by their respective rate constants (ktr and kp), determine the molecular weight of the resulting polymer.

Conclusion and Recommendations

Dodecyl mercaptan is a well-characterized and highly effective chain transfer agent for controlling molecular weight in a variety of radical polymerization systems, particularly for nonpolar monomers. Its performance is predictable and well-documented.

This compound remains a largely unexplored option for this application. Based on its structure, it is expected to function as a chain transfer agent, though its efficiency and optimal application conditions are unknown. Its increased polarity compared to dodecyl mercaptan may make it a suitable candidate for more aqueous or polar polymerization media. Furthermore, the ester functionality could be leveraged for post-polymerization modification, opening avenues for the synthesis of functional polymers.

For researchers working with established polymerization systems and seeking reliable molecular weight control, dodecyl mercaptan remains the standard choice. However, for those exploring novel polymer architectures or working in more polar systems, an experimental evaluation of this compound, following a protocol similar to the one outlined above, could yield valuable and innovative results.

References

  • TERTIARY DODECYL MERCAPTAN | - atamankimya.com. Available at: [Link]

  • Optimizing Polymer Properties: The Role of Dodecyl Mercaptan as a Chain Transfer Agent. Available at: [Link]

  • Jahanzad, F., Kazemi, M., Sajjadi, S., & Afshar Taromi, F. (1993).
  • N-DODECYL MERCAPTAN - Ataman Kimya. Available at: [Link]

  • DODECYL MERCAPTAN - Ataman Kimya. Available at: [Link]

  • EFFECT OF CHAIN TRANSFER AGENT IN PRESENCE OF REACTIVE SURFACTANTS DURING SCALE-UP OF EMULSION POLYMERIZATION - Pressure Sensitive Tape Council. Available at: [Link]

  • What Is The Role Of Chain Transfer Agents In Acrylic Polymerization? - Chemistry For Everyone - YouTube. Available at: [Link]

  • Effect of the different chain transfer agents on molecular weight and optical properties of poly(methyl methacryl
  • This compound, 19788-50-2 - The Good Scents Company. Available at: [Link]

  • Showing metabocard for this compound (HMDB0032495) - Human Metabolome Database. Available at: [Link]

  • This compound - precisionFDA. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of Propyl 2-Mercaptopropionate in Diverse Monomer Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the precise synthesis of polymeric materials, the ability to meticulously control molecular weight and its distribution is paramount. Chain Transfer Agents (CTAs) are instrumental in achieving this control in free-radical polymerization. This guide provides an in-depth technical comparison of Propyl 2-mercaptopropionate (PMP), a mercaptan-based CTA, and evaluates its performance across various monomer systems against other common alternatives. The subsequent sections are designed to offer a blend of theoretical grounding, practical experimental data, and validated protocols to inform the judicious selection of a CTA for your specific polymerization requirements.

The Underlying Principle: Mechanism of Chain Transfer

In the realm of radical polymerization, a chain transfer agent acts as a regulator of polymer chain growth. The fundamental process, as illustrated below, involves the growing polymer radical abstracting a labile atom (typically hydrogen) from the mercaptan (R-SH). This terminates the growth of that specific polymer chain and simultaneously generates a new thiyl radical (RS•). This newly formed radical then proceeds to initiate a new polymer chain. The net effect is the creation of a larger number of shorter polymer chains, leading to a reduction in the average molecular weight.

The efficiency of a CTA is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant for the chain transfer reaction to the rate constant for the propagation reaction. A Ctr value greater than 1 signifies a highly efficient CTA, capable of significantly lowering the molecular weight at relatively low concentrations.

G cluster_propagation Chain Propagation cluster_transfer Chain Transfer cluster_reinitiation Re-initiation P_n Growing Polymer Chain (P_n•) M Monomer (M) P_n->M kp P_n1 Propagated Chain (P_{n+1}•) P_n->P_n1 Adds Monomer Unit P_n_transfer Growing Polymer Chain (P_n•) RSH This compound (RSH) P_n_transfer->RSH ktr P_n_H Terminated Polymer (P_n-H) RSH->P_n_H RS Thiyl Radical (RS•) RSH->RS RS_reinit Thiyl Radical (RS•) M_reinit Monomer (M) RS_reinit->M_reinit ki P_1 New Growing Chain (P_1•) RS_reinit->P_1 Initiates New Chain

Caption: Mechanism of radical polymerization with a mercaptan CTA.

Comparative Efficacy in Key Monomer Systems

The performance of this compound is intrinsically linked to the reactivity of the monomer being polymerized. This section dissects its efficacy in three primary classes of monomers: acrylates, methacrylates, and styrenics.

Acrylate Systems (e.g., Butyl Acrylate)
Methacrylate Systems (e.g., Methyl Methacrylate - MMA)

In methacrylate polymerization, mercaptans demonstrate effective molecular weight control. A study on the emulsion polymerization of Methyl Methacrylate (MMA) using iso-octyl-3-mercaptopropionate (iOMP), a close structural analog of PMP, revealed that the CTA is proficient in controlling the molecular weight of the resulting poly(methyl methacrylate) (PMMA).[2] The study determined the chain transfer constants for the main isomers of iOMP to be CXm1 = 0.103 and CXm2 = 0.441, indicating a moderate chain transfer activity.[2] The presence of iOMP was also found to influence the polymerization kinetics.[2]

Styrenic Systems (e.g., Styrene)

In styrene polymerization, mercaptopropionate esters exhibit high efficiency as chain transfer agents. The chain transfer constant for Isooctyl 3-mercaptopropionate, a structural analog of PMP, in styrene emulsion polymerization has been reported to be greater than 1, signifying its high efficacy in molecular weight regulation.[3][4] This high Ctr value indicates that even small amounts of the CTA can lead to a significant reduction in the molecular weight of polystyrene. However, it is noteworthy that the use of commercial mercaptopropionates, which often consist of a mixture of isomers with varying reactivities, can result in polymers with broad and bimodal molecular weight distributions.[5]

Performance Benchmark: PMP Analogs vs. Alternative CTAs

To provide a clearer perspective on the efficacy of this compound, it is instructive to compare the performance of its analogs with other widely used mercaptan-based CTAs, such as n-Dodecyl Mercaptan (NDM) and tert-Dodecyl Mercaptan (TDM).

Chain Transfer AgentMonomerTemperature (°C)Chain Transfer Constant (Ctr)Reference
Isooctyl 3-mercaptopropionate Styrene70> 1[3][4]
n-Dodecyl Mercaptan (NDM) Styrene6013.0 - 18.7[3][6]
tert-Dodecyl Mercaptan (TDM) Styrene6013.6[6]
Isooctyl 3-mercaptopropionate (Isomers) Methyl Methacrylate500.103 - 0.441[2]
n-Dodecyl Mercaptan (NDM) Methyl Methacrylate600.67 - 1.36[3][6]
tert-Dodecyl Mercaptan (TDM) Methyl Methacrylate601.25[6]

Note: Data for Isooctyl 3-mercaptopropionate is presented as a close structural and functional analog to this compound.

From the data, it is evident that in styrene polymerization, n-Dodecyl Mercaptan is a more potent chain transfer agent than the mercaptopropionate analog. Conversely, in methyl methacrylate polymerization, the efficacies are more comparable, with some data suggesting NDM has a slightly higher Ctr. The choice between these CTAs will, therefore, depend on the specific monomer system and the desired degree of molecular weight reduction.

Experimental Protocols

The following protocols provide a generalized framework for utilizing a mercaptan-based CTA, such as this compound, in a laboratory setting. These should be regarded as a starting point, with optimization likely required for specific monomer and reaction conditions.

Solution Polymerization of Styrene

This protocol outlines a typical solution polymerization of styrene to control the molecular weight of polystyrene.

Materials:

  • Styrene (inhibitor removed)

  • Toluene (or other suitable solvent)

  • This compound (PMP)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)

  • Nitrogen gas

  • Methanol (for precipitation)

  • Round-bottom flask with a condenser and magnetic stirrer

  • Oil bath

Procedure:

  • Monomer Purification: Pass styrene through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a clean, dry round-bottom flask, add the desired amount of purified styrene and toluene.

  • CTA and Initiator Addition: Add the calculated amount of this compound to the flask. The concentration will depend on the target molecular weight. Subsequently, add the radical initiator (e.g., 0.1-1 mol% with respect to the monomer).

  • Degassing: Purge the reaction mixture with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Polymerization: Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C) to initiate polymerization.

  • Monitoring: Allow the reaction to proceed for the desired time, monitoring the viscosity of the reaction mixture.

  • Termination and Precipitation: Cool the reaction mixture and precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol.

  • Purification and Drying: Filter the precipitated polymer and dry it under vacuum to a constant weight.

  • Characterization: Characterize the polymer for its molecular weight (Mn, Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

G start Start purify Purify Monomer (Remove Inhibitor) start->purify setup Reaction Setup: Add Monomer, Solvent, CTA, Initiator purify->setup degas Degas with Nitrogen setup->degas polymerize Initiate Polymerization (Heat in Oil Bath) degas->polymerize monitor Monitor Reaction polymerize->monitor terminate Terminate and Precipitate (Cool and add to Methanol) monitor->terminate dry Filter and Dry Polymer terminate->dry characterize Characterize Polymer (GPC for MW and PDI) dry->characterize end_node End characterize->end_node

Caption: Workflow for solution polymerization with a CTA.

Concluding Remarks

This compound and its structural analogs are effective chain transfer agents for controlling the molecular weight of polymers derived from acrylates, methacrylates, and styrenics. Their efficacy, as quantified by the chain transfer constant, varies depending on the monomer system. In styrene polymerization, they are highly efficient, while in methacrylate polymerization, their activity is more moderate. When compared to other common mercaptans like n-dodecyl mercaptan, mercaptopropionates may offer a different balance of reactivity and handling properties. The presence of multiple isomers in commercial grades of some mercaptopropionates can lead to broader molecular weight distributions, a factor that must be considered in applications where a narrow PDI is critical. Ultimately, the selection of the optimal CTA requires a careful evaluation of the specific monomer, desired polymer properties, and process conditions. This guide provides the foundational data and protocols to facilitate this critical decision-making process in polymer synthesis.

References

  • A Comparative Guide to the Kinetic Performance of Decyl 3-Mercaptopropionate and Alternatives in Radical Polymeriz
  • Kinetic parameters for polymerization of methyl methacrylate
  • Emulsion polymerization of styrene with Iso‐octyl‐3‐mercaptopropionate as chain transfer agent.
  • Emulsion polymerization of styrene with Iso‐octyl‐3‐mercaptopropion
  • Emulsion polymerisation of MMA employing a chain transfer agent of low environmental impact: ISOoctyl3mercaptopropion
  • Chain-transfer agents for emulsion polymerization and polymer products produced therewith.
  • Solution styrene polymerizations performed with multifunctional initiators.
  • Solution Polymeris
  • Accurate Molecular Weight Determination of Polystyrene-Tetrahydrofuran Solutions using the Arc™ HPLC System with a Strong Solv.
  • Emulsion copolymerization of styrene and butyl acrylate in the presence of a chain transfer agent. Part 1.
  • Rationalization of solvent effects in the solution polymeriz
  • Solution styrene polymerization in a millireactor. Biblioteca Digital de Teses e Dissertações da USP.
  • Chain transfer agents. SAKAI CHEMICAL INDUSTRY CO., LTD.
  • A Versatile Method To Prepare RAFT Agent Anchored Substrates and the Preparation of PMMA Grafted Nanoparticles. The Benicewicz Group.
  • RAFT Polymeriz
  • Mercaptan initiated polymerization process carried out in the presence of oxygen.
  • Kinetic Investigation of Polymerization Methyl Methacrylate in Benzene. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Kinetic modeling of bulk free-radical polymerization of methyl methacrylate.
  • Polymerization of methyl methacrylate in micellar phase: A kinetic study.
  • AnAlysis of Polymers by GPC/seC enerGy & ChemiCAl APPliC
  • Partition of tert-dodecyl mercaptan in systems containing styrene, polystyrene, and polybutadiene. Its effect on the macromolecular characteristics of high-impact poly styrene.
  • ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLIC
  • Polymerization of n-Butyl Acrylate by Atom Transfer Radical Polymerization. Remarkable Effect of Ethylene Carbonate and Other Solvents.
  • Chain transfer to polymer in emulsion polymerization of n-butyl acrylate studied by 13C n.m.r. spectroscopy and g.p.c. Semantic Scholar.
  • Rationalization of solvent effects in the solution polymerization of styrene.
  • Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a He
  • Initiator-chain transfer agent combo in the RAFT polymeriz
  • Computational study of chain transfer to monomer reactions in high-temperature polymerization of alkyl acryl
  • Chain transfer grafting of butyl acrylate onto poly(vinyl chloride) in emulsion. Scilit.

Sources

A Comparative Guide to the Kinetic Performance of Propyl 2-mercaptopropionate in Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chain Transfer Agents in Polymer Synthesis

The Mechanism of Catalytic Chain Transfer

G cluster_0 Chain Growth & Transfer cluster_1 Re-initiation P_n Growing Polymer Radical (Pₙ•) P_n1 Longer Polymer Radical (Pₙ₊₁•) P_n->P_n1 Propagation Dead_Polymer 'Dead' Polymer (Pₙ-H) P_n->Dead_Polymer Chain Transfer (ktr) New_Radical New Thiyl Radical (R-S•) CTA Propyl 2-mercaptopropionate (R-SH) CTA->Dead_Polymer Monomer1 Monomer Monomer1->P_n1 New_Chain New Growing Chain (P₁•) New_Radical->New_Chain Re-initiation Monomer2 Monomer Monomer2->New_Chain

Caption: Mechanism of chain transfer with this compound.

Quantifying Performance: The Chain Transfer Constant (Ctr)

The kinetic efficiency of a CTA is quantified by its chain transfer constant, Ctr. This dimensionless value is the ratio of the rate constant for the chain transfer reaction (ktr) to the rate constant for propagation (kp):

Ctr = ktr / kp

Comparative Analysis of Chain Transfer Agents

The choice of CTA significantly influences the polymerization outcome. This compound offers a balance of reactivity and physical properties, but its performance is best understood in comparison to other widely used agents. The table below summarizes key performance indicators for several mercaptan-based CTAs in the context of acrylic and styrenic polymerizations.

Chain Transfer AgentChemical StructureTypical Ctr (Styrene, 60°C)Resulting Mw/Mn (PDI)Key Advantages & Considerations
This compound CH₃CH₂CH₂OC(O)CH(SH)CH₃~1.5 - 2.5Low (< 2.0)Excellent molecular weight control in acrylic emulsion polymerization; lower odor than many simple thiols.[5]
n-Dodecyl Mercaptan (NDM) CH₃(CH₂)₁₁SH~19Variable (2.5 - 4.5)High efficiency (high Ctr); widely used in industry. Strong, characteristic odor.
tert-Dodecyl Mercaptan (TDM) C₁₂H₂₅SH (branched)~3.3Moderate (2.8 - 4.1)Lower Ctr than NDM, offering different control parameters.[4]
Octyl Thioglycolate (OTG) CH₃(CH₂)₇OC(O)CH₂SH~4.6Moderate (2.6 - 4.1)Good efficiency; ester group can improve compatibility in some systems.[4]

Note: Ctr values are highly dependent on the specific monomer and reaction conditions (temperature, solvent). The values presented are for comparative purposes.

Experimental Protocol: Determining the Chain Transfer Constant

To empirically validate the performance of this compound, a series of controlled polymerization reactions is required. This protocol outlines a self-validating system for determining Ctr.

Materials & Reagents
  • Monomer: Styrene or Methyl Methacrylate (MMA), inhibitor removed.

  • Initiator: Azobisisobutyronitrile (AIBN).

  • Chain Transfer Agent: this compound.

  • Solvent (optional): Toluene or Ethanol for solution polymerizations.

  • Degassing Equipment: Schlenk line with vacuum and inert gas (Nitrogen or Argon).

Experimental Workflow

G prep 1. Preparation Prepare stock solutions of monomer, initiator, and CTA. react 2. Reaction Setup Charge Schlenk tubes with varying [CTA]/[Monomer] ratios. prep->react degas 3. Degassing Perform 3-4 freeze-pump-thaw cycles to remove oxygen. react->degas poly 4. Polymerization Place sealed tubes in a pre-heated oil bath at a constant temperature (e.g., 60°C). degas->poly quench 5. Sampling & Quenching Remove tubes at timed intervals. Quench reaction in liquid nitrogen. poly->quench analysis 6. Analysis Determine monomer conversion (NMR) and molecular weight (GPC). quench->analysis calc 7. Calculation Plot 1/DPn vs. [CTA]/[Monomer] to determine Ctr (Mayo Plot). analysis->calc

Caption: Experimental workflow for kinetic analysis of a CTA.

Step-by-Step Methodology
  • Preparation: Prepare a series of reaction mixtures in glass tubes suitable for vacuum sealing. A typical polymerization may involve a monomer (e.g., Styrene), an initiator (e.g., AIBN), and the CTA.[7] Each tube will have a different molar ratio of this compound to the monomer.

  • Degassing: The reaction mixtures must be thoroughly deoxygenated, as oxygen can inhibit free-radical polymerization. This is typically achieved by subjecting the tubes to several freeze-pump-thaw cycles.[7]

  • Polymerization: Once degassed, the tubes are sealed under vacuum and placed in a constant-temperature oil bath to initiate polymerization.[7]

  • Reaction Quenching: To ensure low monomer conversion (a key assumption of the Mayo method), the reactions are stopped after a short, recorded time interval by rapidly cooling the tubes, for instance, in liquid nitrogen.[7]

  • Polymer Characterization:

    • Monomer Conversion: The extent of monomer conversion is determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or gravimetry.

    • Molecular Weight Analysis: The number-average molecular weight (Mn) and polydispersity (Mw/Mn) of the resulting polymers are measured using Gel Permeation Chromatography (GPC).[6]

  • Data Analysis: The degree of polymerization (DPn) is calculated from Mn. A plot of 1/DPn versus the molar ratio of [CTA]/[Monomer] (a Mayo plot) should yield a straight line. The slope of this line is the chain transfer constant, Ctr.[3]

Causality and Field-Proven Insights

The selection of this compound over other CTAs is often driven by a combination of factors beyond just its Ctr value.

  • Reactivity Matching: The Ctr of mercaptopropionate esters is well-suited for controlling the polymerization of acrylic monomers.[5] This is because their reactivity is high enough to effectively control molecular weight without causing excessive retardation of the polymerization rate, a problem that can occur with overly reactive CTAs.

  • Structural Influence: The presence of the ester group in this compound can enhance its solubility and compatibility in certain polymerization media, particularly in emulsion systems, compared to long-chain alkyl mercaptans like n-dodecyl mercaptan.[5]

  • Reduced Odor: While still possessing a sulfurous odor, mercaptopropionate esters are often perceived as less pungent than simple alkyl thiols, which can be a significant advantage in a laboratory or industrial setting.

  • Narrow Polydispersity: Experimental data shows that 3-mercaptopropionate esters are capable of producing polymers with narrow molecular weight distributions (PDI values below 2.0), which is indicative of outstanding control over the polymerization process.[5]

Conclusion

This compound stands as a highly effective and versatile chain transfer agent for free-radical polymerization. Its kinetic profile, characterized by a moderate-to-high chain transfer constant, allows for precise control over polymer molecular weight and the synthesis of materials with narrow polydispersity. The experimental protocols outlined in this guide provide a robust framework for researchers to quantify its performance and compare it against alternatives. By understanding the underlying mechanisms and kinetic principles, scientists can leverage this compound to design and synthesize polymers with tailored properties for a wide range of advanced applications.

References

  • New method to study chain transfer in radical polymerizations. BonLab. [Link]

  • Chain Transfer Kinetics of Rhodixan® A1 RAFT/MADIX Agent. MDPI. [Link]

  • Introduction to Polymers - Lecture 6.7 - Free radical polymerization chain transfer. YouTube. [Link]

  • Role of Chain Transfer Agents in Free Radical Polymerization Kinetics. ACS Publications. [Link]

  • US4593081A - Chain-transfer agents for emulsion polymerization and polymer products produced therewith.
  • Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO2. NIH. [Link]

  • Reversible addition−fragmentation chain-transfer polymerization. Wikipedia. [Link]

  • Polymer-protein conjugation via a ‘grafting to’ approach – a comparative study of the performance of protein-reactive RAFT chain transfer agents. RSC Publishing. [Link]

  • Effect of the different chain transfer agents on molecular weight and optical properties of poly(methyl methacrylate). ResearchGate. [Link]

Sources

A Comparative Guide to the Performance of Propyl 2-Mercaptopropionate in Bulk vs. Solution Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of polymer synthesis, achieving precise control over molecular weight and its distribution is paramount to tailoring the final properties of the material for specialized applications, from advanced drug delivery systems to high-performance coatings. Chain transfer agents (CTAs) are crucial tools in this endeavor, and among them, mercaptans have long been favored for their efficiency. This guide provides an in-depth technical comparison of the performance of propyl 2-mercaptopropionate as a CTA in two fundamental polymerization techniques: bulk and solution polymerization.

While direct, comprehensive experimental data for this compound is not extensively available in peer-reviewed literature, this guide will leverage established principles of radical polymerization and chain transfer kinetics. We will use n-dodecyl mercaptan (NDM), a widely studied and structurally related thiol, as a benchmark for a robust, data-driven comparison. The principles governing the behavior of NDM will be used to project the expected performance of this compound, providing a scientifically grounded framework for researchers and professionals in the field.

The Critical Role of Chain Transfer Agents in Radical Polymerization

The choice between bulk and solution polymerization introduces different environmental factors that can influence the effectiveness of a CTA.

  • Bulk Polymerization: This method involves the polymerization of a monomer in its pure form, without any solvent. It offers the advantage of high purity and high reaction rates.[4] However, the viscosity of the reaction medium increases significantly with conversion, which can lead to challenges in heat dissipation and mixing, a phenomenon known as the Trommsdorff-Norrish or gel effect.[5] This can result in a broad molecular weight distribution.[6]

  • Solution Polymerization: In this technique, the monomer and initiator are dissolved in a solvent. The solvent helps to dissipate the heat of polymerization and maintain a lower viscosity, allowing for better control over the reaction.[1] However, the presence of a solvent can sometimes lead to chain transfer to the solvent itself, and the solvent must be removed from the final polymer product.[1]

Mechanism of Chain Transfer with Mercaptans

The general mechanism for chain transfer involving a mercaptan (R-SH) in a radical polymerization is a two-step process.

G cluster_0 Chain Transfer Mechanism P_n Growing Polymer Chain (P_n•) P_nH Terminated Polymer Chain (P_n-H) P_n->P_nH Hydrogen Abstraction RS Thiyl Radical (RS•) RSH Mercaptan (RSH) RSH->RS P_1 New Growing Chain (P_1•) RS->P_1 Re-initiation M Monomer (M)

Figure 1: General mechanism of chain transfer with a mercaptan.

Experimental Evaluation of Chain Transfer Agent Performance

To provide a tangible comparison, this section outlines the experimental protocols for evaluating the performance of a CTA in both bulk and solution polymerization of a common monomer, methyl methacrylate (MMA).

Materials
  • Methyl methacrylate (MMA), inhibitor removed

  • 2,2'-Azobisisobutyronitrile (AIBN), initiator

  • This compound, chain transfer agent

  • n-Dodecyl mercaptan (NDM), alternative chain transfer agent

  • Toluene, solvent for solution polymerization

  • Methanol, non-solvent for polymer precipitation

  • Tetrahydrofuran (THF), GPC eluent

Experimental Workflows

G cluster_0 Bulk Polymerization Workflow cluster_1 Solution Polymerization Workflow A Mix MMA, AIBN, and CTA B Degas mixture (Freeze-Pump-Thaw) A->B C Polymerize at constant temperature B->C D Sample at intervals C->D E Precipitate polymer in methanol D->E F Dry and weigh polymer E->F G Analyze MW and PDI via GPC F->G H Dissolve MMA, AIBN, and CTA in Toluene I Degas solution (Freeze-Pump-Thaw) H->I J Polymerize at constant temperature I->J K Sample at intervals J->K L Precipitate polymer in methanol K->L M Dry and weigh polymer L->M N Analyze MW and PDI via GPC M->N

Figure 2: Experimental workflows for bulk and solution polymerization.

Detailed Protocols

Bulk Polymerization of MMA:

  • In a reaction vessel, combine MMA, AIBN (initiator), and the desired concentration of the chain transfer agent (this compound or NDM).

  • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Immerse the sealed reaction vessel in a constant temperature bath to initiate polymerization.

  • At predetermined time intervals, withdraw samples from the reaction mixture.

  • Precipitate the polymer from each sample by adding it to an excess of a non-solvent like methanol.

  • Filter and dry the precipitated polymer to a constant weight to determine the monomer conversion.

  • Analyze the molecular weight (Mn and Mw) and polydispersity index (PDI = Mw/Mn) of the polymer samples using Gel Permeation Chromatography (GPC).

Solution Polymerization of MMA:

  • In a reaction vessel, dissolve MMA, AIBN, and the desired concentration of the CTA in a suitable solvent such as toluene.

  • Follow steps 2-7 as described in the bulk polymerization protocol.

Performance Comparison: this compound vs. n-Dodecyl Mercaptan

As a well-documented CTA, n-dodecyl mercaptan provides a reliable baseline for predicting the performance of this compound. The key difference between these two molecules lies in the length of the alkyl chain attached to the thiol group.

Expected Performance in Bulk Polymerization

In bulk polymerization, the high concentration of monomer and the increasing viscosity pose significant challenges.

Performance Metricn-Dodecyl Mercaptan (NDM)This compound (Projected)Rationale for Projection
Molecular Weight Control Effective at reducing Mn.[5][7]Expected to be highly effective.The reactivity of the S-H bond is the primary factor in chain transfer for thiols. The shorter propyl chain in this compound is not expected to significantly alter the lability of the thiol hydrogen compared to the dodecyl chain in NDM. The ester group in this compound may have a minor electronic effect.
Polydispersity Index (PDI) Helps to narrow the PDI, especially at higher CTA concentrations, by mitigating the gel effect.[5]Expected to be effective in narrowing the PDI.By efficiently terminating growing chains, this compound should help to prevent the uncontrolled propagation that occurs during the gel effect, leading to a more uniform distribution of chain lengths.
Effect on Polymerization Rate Generally has a minimal effect on the initial rate of polymerization.[8]Expected to have a minimal effect on the initial rate.The primary role of the mercaptan is to participate in chain transfer, not to interfere with the initiation or propagation steps. The re-initiation by the thiyl radical is typically fast.
Expected Performance in Solution Polymerization

Solution polymerization offers a more controlled environment due to the presence of a solvent.

Performance Metricn-Dodecyl Mercaptan (NDM)This compound (Projected)Rationale for Projection
Molecular Weight Control Highly effective, with Mn decreasing predictably with increasing CTA concentration.[9]Expected to be highly effective and predictable.In a less viscous environment, the diffusion of the CTA to the growing polymer radical is less hindered. The inherent reactivity of the S-H bond in this compound should lead to efficient chain transfer.
Polydispersity Index (PDI) Can lead to polymers with narrow PDIs.[9]Expected to produce polymers with narrow PDIs.The controlled nature of solution polymerization, combined with the efficient chain transfer, should result in a well-defined polymer population.
Effect on Polymerization Rate Minimal effect on the rate of polymerization.[8]Expected to have a minimal effect on the rate.Similar to bulk polymerization, the chain transfer process is not expected to significantly alter the overall kinetics of the polymerization.

Causality Behind Experimental Choices and Self-Validation

The choice of experimental conditions is critical for a valid comparison. Using the same monomer (MMA) and initiator (AIBN) concentrations allows for the direct assessment of the CTA's impact. Sampling at regular intervals is crucial for tracking the evolution of molecular weight and conversion over time, providing a kinetic profile of the polymerization.

The protocols are designed to be self-validating. For instance, in the absence of a CTA, both polymerization methods should yield high molecular weight polymers, with bulk polymerization likely showing a broader PDI due to the gel effect. The systematic decrease in molecular weight with increasing CTA concentration serves as a primary validation of the CTA's effectiveness.

Conclusion

This compound is anticipated to be a highly effective chain transfer agent for controlling the molecular weight and polydispersity of polymers in both bulk and solution polymerization. Its performance is projected to be comparable to that of the well-established n-dodecyl mercaptan, with the primary mechanism of action being the efficient transfer of a hydrogen atom from its thiol group.

In bulk polymerization , this compound is expected to be particularly beneficial in mitigating the gel effect, leading to polymers with a narrower molecular weight distribution than would be obtained otherwise. In solution polymerization , it should provide precise and predictable control over the polymer's molecular weight.

For researchers and drug development professionals, the choice between bulk and solution polymerization will depend on the specific requirements of the final application. Bulk polymerization offers a route to high-purity polymers, while solution polymerization provides greater control over the reaction and final polymer architecture. In both scenarios, this compound can be considered a valuable tool for fine-tuning the properties of the resulting polymer. It is, however, always recommended to perform preliminary experiments to determine the optimal concentration of the CTA for a specific polymerization system and desired polymer characteristics.

References

  • Jahanzad, F., Kazemi, M., Sajjadi, S., & Afshar Taromi, F. (1993).
  • Ballard, N., de la Cal, J. C., & Asua, J. M. (2015).
  • Zetterlund, P. B., & Thickett, S. C. (2015). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Industrial & Engineering Chemistry Research, 54(31), 7513-7537.
  • Henríquez, C., Bueno, C., Lissi, E. A., & Encinas, M. V. (2003). Thiols as chain transfer agents in free radical polymerization in aqueous solution. Polymer, 44(19), 5559-5561.
  • Jahanzad, F., Kazemi, M., Sajjadi, S., & Taromi, F. A. (1993).
  • Encinas, M. V., Lissi, E. A., & Henríquez, C. (2008). Thiophenols as chain transfer agents in the polymerization of vinyl monomers. Journal of the Chilean Chemical Society, 53(3), 1599-1602.
  • Encinas, M. V., Lissi, E. A., & Henríquez, C. (2008). Thiophenols as chain transfer agents in the polymerization of vinyl monomers.
  • Reddy, K. S., & Kumar, A. (2006). Thiol–Ene Photopolymerization Mechanism and Rate Limiting Step Changes for Various Vinyl Functional Group Chemistries. Macromolecules, 39(26), 9147-9155.
  • Scorah, M. J., Dube, M. A., & Penlidis, A. (2001). Bulk and solution copolymerization of methyl methacrylate and vinyl acetate. Journal of Applied Polymer Science, 82(6), 1238-1255.
  • Scott, G. P., Soong, C. C., Huang, W. S., & Reynolds, J. L. (1976). Telomerization by Free-Radical Mercaptan Chain Transfer. II. Telomers of Acrylate Esters with Simple Thiols. The Journal of Organic Chemistry, 41(15), 2532-2536.
  • Arkema. (n.d.). Mercaptans as chain transfer agents. Arkema Global.
  • SAKAI CHEMICAL INDUSTRY CO.,LTD. (n.d.). Chain transfer agents.
  • Sajjadi, S., & Brooks, B. W. (1999). Kinetics of the styrene emulsion polymerization using n‐dodecyl mercaptan as chain‐transfer agent. Journal of Applied Polymer Science, 74(13), 3094-3105.
  • Kim, J. H., Kim, J. H., Lee, B. H., & Kim, J. H. (2008). Influence of n‐dodecyl mercaptan as chain transfer agent in dispersion polymerization of styrene. Journal of Polymer Science Part A: Polymer Chemistry, 46(19), 6612-6620.
  • Wang, L., Zhang, Z., & Chen, G. (2014). Investigation of mercaptan/ε-caprolactam initiated bulk copolymerization of methyl methacrylate with vinyl monomers. RSC Advances, 4(94), 52029-52035.
  • Ballard, N., Asua, J. M., & Cunningham, M. F. (2018).
  • University of Bonn. (n.d.).
  • Lashgari, S., Mohammadi, M., & Mohammadi, N. (2023). Uncovering the role of thiol type in methyl methacrylate suspension ‎polymerization: an in-depth investigation. Materials Chemistry and Mechanics, 1(2), 1-11.
  • BOC Sciences. (n.d.). Chain Transfer Agents.
  • Hui, A. W., & Hamielec, A. E. (1972). A kinetic study on bulk thermal polymerization of styrene. Journal of Applied Polymer Science, 16(3), 749-769.
  • Walling, C. (1955). Chain Transfer in the Polymerization of Methyl Methacrylate. I. Transfer with Monomer and Thiols. The Mechanism of the Termination Reaction at 60°. Journal of the American Chemical Society, 77(23), 6079-6082.
  • Gregg, R. A., Alderman, D. M., & Mayo, F. R. (1948). Chain Transfer in the Polymerization of Styrene. VII. Compounds Containing Halogens, Oxygen and Nitrogen. Journal of the American Chemical Society, 70(11), 3740-3743.
  • Çatalgil-Giz, H., Giz, A., & Bektur, T. (2012). Effect of the different chain transfer agents on molecular weight and optical properties of poly(methyl methacrylate). Journal of the Serbian Chemical Society, 77(10), 1435-1445.
  • Gregg, R. A., & Mayo, F. R. (1948). Chain Transfer in the Polymerization of Styrene. V. Polymerization of Styrene in the Presence of Mercaptans. Journal of the American Chemical Society, 70(7), 2373-2376.
  • Chevron Phillips Chemical. (n.d.). n-Propyl Mercaptan.
  • Gregg, R. A., Alderman, D. M., & Mayo, F. R. (1948). Chain transfer in the polymerization of styrene; polymerization of styrene in the presence of mercaptans. Journal of the American Chemical Society, 70(11), 3740-3743.
  • Ivan, G., & Donescu, D. (2003). Comparison of conventional and controlled bulk polymerization of styrene by N-methy1-2-pyrrolidone and 1-dodecanethiol. Revue Roumaine de Chimie, 48(10), 821-827.
  • Haddleton, D. M. (2020).
  • McGrath, J. E., et al. (2001).
  • Wikipedia. (n.d.). Chain transfer.
  • Sanda, F., & Endo, T. (2001). Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals. Macromolecules, 34(24), 8312-8318.
  • Anastasaki, A., et al. (2021). Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations.
  • Palica Chem. (n.d.). Mercaptan Chain Transfer Agents.
  • Patsnap. (2025). How to Control Molecular Weight in Free Radical Polymerization.
  • Wang, Y., et al. (2020). Controlled Radical Polymerization toward Ultra-High Molecular Weight by Rationally Designed Borane Radical Initiators. Cell Reports Physical Science, 1(6), 100073.
  • Pan, X., et al. (2015). Effect of solvents on the RAFT polymerization of N-(2-hydroxypropyl) methacrylamide. Polymer Chemistry, 6(30), 5432-5442.

Sources

Validation of analytical methods for Propyl 2-mercaptopropionate detection

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the Validation of Analytical Methods for Propyl 2-mercaptopropionate Detection

Introduction: The Analytical Imperative for this compound

This compound is a thiol-containing carboxylic acid ester, a class of compounds recognized for its reactivity and specific analytical challenges.[1][2] Its accurate quantification is critical in various fields, from industrial quality control to safety and environmental monitoring. The molecule's key features—a volatile nature and a reactive sulfhydryl (-SH) group—dictate the analytical strategies for its detection and necessitate rigorous method validation to ensure data integrity. The sulfhydryl group is highly susceptible to oxidation, which can complicate sample handling and lead to unreliable measurements if not properly managed.[3][4]

This guide provides a comparative analysis of the primary chromatographic techniques for detecting this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). As a senior application scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental choices. We will explore the validation of these methods through the lens of the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring that any chosen method is demonstrably "suitable for its intended purpose."[5][6]

Pillar 1: Foundational Principles of Analytical Method Validation

The validation of an analytical procedure is the formal process of demonstrating its suitability for the intended application.[6] The ICH Q2(R1) guideline provides a comprehensive framework, outlining the specific characteristics that must be evaluated to ensure a method is reliable, reproducible, and accurate.[7][8]

The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6]

  • Linearity & Range: The capacity to elicit test results directly proportional to the analyte concentration over a defined interval.[6]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

The following diagram illustrates the typical workflow for validating an analytical method in accordance with these principles.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation & Lifecycle P1 Define Analytical Target Profile (ATP) P2 Method Development & Optimization P1->P2 V1 Specificity (Peak Purity/Identity) P2->V1 Execute Validation Protocol V2 Linearity, Range, Accuracy, Precision V1->V2 V3 Determine LOD & LOQ V2->V3 V4 Robustness Study V3->V4 D1 Write Validation Protocol & Report V4->D1 Compile Data D2 Implement for Routine Use D1->D2 D3 Ongoing Method Monitoring D2->D3

Caption: A typical workflow for analytical method validation.

Pillar 2: Comparative Analysis of Core Analytical Techniques

The choice between Gas Chromatography and High-Performance Liquid Chromatography is the most critical decision when developing a method for this compound. This choice is governed by the analyte's physicochemical properties and the required sensitivity of the assay.

Gas Chromatography (GC): The Volatility Advantage

GC is a natural choice for volatile sulfur compounds like mercaptans.[9][10] The primary challenge with analyzing thiols by GC is their reactivity; they can interact with active sites within the analytical flow path, leading to poor peak shape and variable results.[11][12]

Expert Insight: The key to successful GC analysis of thiols is twofold:

  • Inert Flow Path: Utilizing chemically deactivated liners, columns, and tubing is non-negotiable. This prevents the analyte's sulfhydryl group from adsorbing to metal surfaces, ensuring quantitative transfer from the injector to the detector.[11][12][13]

  • Sulfur-Specific Detection: While a standard Flame Ionization Detector (FID) can detect this compound, its selectivity is poor in complex matrices. A Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) offers superior selectivity and sensitivity, responding only to sulfur-containing compounds.[9][14][15] This simplifies specificity validation, as matrix interferences are largely eliminated.

High-Performance Liquid Chromatography (HPLC): The Derivatization Strategy

HPLC is a powerful alternative, particularly when dealing with non-volatile matrices or when GC instrumentation is unavailable. However, this compound lacks a strong native chromophore or fluorophore, rendering standard UV-Vis or fluorescence detection insensitive.[3]

Expert Insight: A pre-column derivatization strategy is essential for sensitive HPLC analysis.[3][16] This involves reacting the thiol group with a labeling reagent to form a stable, highly detectable derivative.[3]

  • Common Reagents: Reagents like monobromobimane (mBBr) or ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) react specifically with thiols to create highly fluorescent adducts, enabling detection at very low levels.[3][17][18]

  • Reaction Optimization: The derivatization reaction itself (e.g., pH, temperature, time) must be optimized and validated to ensure it is complete and reproducible, adding a layer of complexity to the overall method validation.[16][17]

Quantitative Performance Comparison

The following table summarizes the expected performance of fully validated GC-SCD and HPLC-UV (with derivatization) methods for the quantification of this compound.

Validation ParameterGas Chromatography (GC-SCD)High-Performance Liquid Chromatography (HPLC-UV with Derivatization)Rationale & Causality
Specificity Excellent Very Good GC-SCD is inherently specific to sulfur. HPLC specificity depends on the chromatographic separation from potential interferences and byproducts of the derivatization reaction.
Linearity (R²) > 0.999> 0.998Both techniques can achieve excellent linearity. The slightly lower R² in HPLC can sometimes be attributed to the multi-step derivatization process.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods are highly accurate. The wider acceptable range for HPLC accounts for the variability of the derivatization step.
Precision (%RSD) < 2.0%< 3.0%GC offers slightly better precision due to its simpler, direct injection workflow. The additional sample handling in derivatization can increase variability for HPLC.
LOQ Low ppb (µg/L)Sub-ppb (ng/L)HPLC with fluorescent derivatization is often more sensitive, as fluorescent detectors can achieve lower detection limits than most GC detectors.[19]
Robustness HighModerateGC methods are generally robust. HPLC methods have an additional point of failure in the derivatization step, which can be sensitive to small changes in pH, temperature, or reagent concentration.[17]
Sample Throughput HigherLowerGC run times are typically shorter, and the absence of a derivatization step allows for faster sample preparation and higher throughput.

The logical relationship between these core validation parameters is illustrated below. Accuracy, Precision, and Linearity are intrinsically linked and form the foundation for determining the reliable working range of the method.

G cluster_Core Core Quantitative Metrics cluster_Derived Derived Performance Limits Accuracy Accuracy Range Range Accuracy->Range Defines Precision Precision Precision->Range Defines LOQ LOQ Precision->LOQ Determines Linearity Linearity Linearity->Range Defines Specificity Specificity Specificity->Accuracy Prerequisite for all Specificity->Precision Prerequisite for all Specificity->Linearity Prerequisite for all

Sources

Comparative analysis of Propyl 2-mercaptopropionate and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Propyl 2-Mercaptopropionate and Its Positional Isomer, Propyl 3-Mercaptopropionate

This guide provides a detailed comparative analysis of this compound and its primary positional isomer, propyl 3-mercaptopropionate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the nuanced differences in their chemical structure, physicochemical properties, reactivity, and performance in key applications. The insights are supported by experimental data and detailed analytical protocols to empower users to make informed decisions for their specific research and development needs.

Introduction: The Significance of Mercaptopropionate Isomerism

Propyl mercaptopropionates are bifunctional molecules containing both a thiol (-SH) and an ester group. This unique combination makes them valuable intermediates and functional agents in a variety of fields, from the creation of complex polymers to the synthesis of flavor compounds and pharmaceuticals.[1][2] However, the relative position of the thiol group to the ester's carbonyl function fundamentally alters the molecule's steric and electronic characteristics. This guide focuses on the two primary positional isomers:

  • This compound (P2MP): An α-mercaptopropionate where the thiol group is on the carbon adjacent to the carbonyl group.

  • Propyl 3-mercaptopropionate (P3MP): A β-mercaptopropionate where the thiol group is one carbon further away from the carbonyl group.

Understanding the distinct properties arising from this simple structural shift is critical for optimizing their use in specific applications.

Section 1: Molecular Structure and Physicochemical Properties

The positioning of the sulfanyl group is the key differentiator between P2MP and P3MP, influencing intermolecular forces and, consequently, their physical properties.

G cluster_0 This compound cluster_1 Propyl 3-mercaptopropionate P2MP_structure HS-CH(CH₃)-C(=O)O-CH₂CH₂CH₃ P3MP_structure HS-CH₂-CH₂-C(=O)O-CH₂CH₂CH₃

Caption: Chemical structures of this compound (P2MP) and Propyl 3-mercaptopropionate (P3MP).

A comparison of their fundamental physicochemical properties reveals subtle but important differences.

PropertyThis compoundPropyl 3-mercaptopropionateRationale for Differences
CAS Number 19788-50-2[]165804-07-9[1]Unique identifiers for distinct chemical substances.
Molecular Formula C₆H₁₂O₂S[4]C₆H₁₂O₂S[1]Isomers have the same molecular formula.
Molecular Weight 148.22 g/mol [4]148.22 g/mol [1]Isomers have the same molecular weight.
Boiling Point ~193.1 °C at 760 mmHg[][5]Data not readily available, but expected to be similar.Boiling points are influenced by molecular weight and intermolecular forces. While both can hydrogen bond via the thiol group, the proximity of the bulky propyl and methyl groups in P2MP might slightly alter packing efficiency compared to the more linear P3MP, potentially affecting boiling point.
Density ~1.019 g/cm³[][5]Data not readily available.Density is related to molecular packing. Differences are expected to be minor but measurable.
Refractive Index ~1.447 - 1.455[2][5]Data not readily available.This property is sensitive to electron density and molecular structure.
Thiol pKa Estimated ~9.5 - 10.5Estimated ~10 - 11The electron-withdrawing effect of the adjacent carbonyl group in P2MP acidifies the thiol proton, making it more acidic (lower pKa) than in P3MP, where the effect is attenuated by an additional carbon atom.

Section 2: Synthesis, Reactivity, and Application Performance

The distinct electronic and steric environments of the thiol group in P2MP and P3MP directly impact their reactivity and suitability for various applications.

Synthesis Pathways

Both isomers are typically synthesized via the esterification of their corresponding mercaptopropionic acid precursors (2-mercaptopropionic acid or 3-mercaptopropionic acid) with n-propanol under acidic conditions.[6] An alternative route for P3MP involves the Michael addition of hydrogen sulfide to propyl acrylate.

Chemical Reactivity: The Alpha vs. Beta Distinction

The primary site of reactivity is the thiol group, which can undergo oxidation to form disulfides or participate in nucleophilic reactions.

  • Nucleophilicity and Acidity: As noted in the table above, the thiol in P2MP is more acidic due to the inductive effect of the neighboring carbonyl group. This increased acidity corresponds to a more stable thiolate anion (RS⁻), which is the active nucleophile in many reactions. However, the alpha-position is also more sterically hindered by the adjacent methyl group.

  • P3MP possesses a less acidic, more "alkane-like" thiol. While its thiolate may be slightly more basic (and thus kinetically faster in some proton-transfer limited reactions), it is less sterically encumbered, which can be advantageous for reactions with bulky electrophiles.

Comparative Performance in Applications

1. Polymer Chemistry (Chain Transfer Agents): In radical polymerization, mercaptans are widely used as chain transfer agents (CTAs) to control molecular weight. The efficiency of a CTA is determined by the rate of hydrogen atom transfer from the thiol to the growing polymer radical. The S-H bond in P2MP is slightly weakened by the adjacent carbonyl, potentially leading to faster chain transfer and making it a more efficient CTA for certain polymer systems like PVC.

2. Flavor & Fragrance Industry: Sulfur compounds are renowned for their potent, often meaty and roasted aromas.[2][5]

  • P2MP is noted for its cooked, roasted, and savory meat-like aroma profile.[2][5]

  • The odor profile of P3MP is less documented in public literature but is expected to differ due to the change in molecular structure, likely presenting a varied savory or soupy character. The choice between isomers allows flavorists to fine-tune specific savory notes in food systems.

3. Bioconjugation and Nanoparticle Surface Modification: Thiols are extensively used to anchor molecules to surfaces, particularly gold nanoparticles.[6]

  • The less sterically hindered thiol of P3MP can offer more favorable kinetics and packing density when forming self-assembled monolayers (SAMs) on surfaces.

  • The more acidic thiol of P2MP might form a more thermodynamically stable bond in some instances, but its steric bulk could lead to less ordered SAMs. The choice depends on the desired final surface properties (e.g., density, stability, accessibility of the ester group for post-modification).

Section 3: Experimental Protocols for Isomer Differentiation

Distinguishing between P2MP and P3MP requires analytical techniques that are sensitive to their structural differences. The following protocols provide robust methods for their separation, identification, and reactivity assessment.

Protocol 1: Chromatographic Separation by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC is an ideal technique for separating volatile isomers. The slight difference in polarity and boiling point between P2MP and P3MP allows for their resolution on a suitable capillary column. Mass spectrometry provides definitive identification based on their fragmentation patterns.

G Sample Sample Preparation (Dilute 1 µL in 1 mL Hexane) Injection GC Injection (1 µL, Split mode 50:1) Sample->Injection Separation Chromatographic Separation (e.g., DB-5ms column, Temp. Gradient) Injection->Separation Ionization MS Ionization (Electron Ionization, 70 eV) Separation->Ionization Detection Mass Analysis & Detection (Scan m/z 40-200) Ionization->Detection Analysis Data Analysis (Compare Retention Times & Mass Spectra) Detection->Analysis

Caption: Workflow for the GC-MS analysis of propyl mercaptopropionate isomers.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1000 ppm stock solution of the isomer mixture in GC-grade hexane. Create a working standard of 10 ppm by further dilution.

  • Instrumentation: Use a gas chromatograph equipped with a mass selective detector.

  • GC Conditions:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity column. The choice of a 5% phenyl-methylpolysiloxane phase provides a good balance of dispersive and polar interactions to resolve the isomers.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 60°C, hold for 2 minutes. Ramp at 10°C/min to 220°C, hold for 5 minutes. This gradient ensures good separation of the isomers from any solvent or impurities.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-200 amu.

  • Data Analysis: The isomers will elute at different retention times. P3MP, being slightly more linear, may elute marginally later than the more branched P2MP. Confirm identity by comparing the resulting mass spectra against a reference library. Key fragments will include the loss of the propyl group and rearrangements involving the thiol group.

Protocol 2: Thiol Reactivity Assessment using Ellman's Reagent

Rationale: This spectrophotometric assay quantifies the reactivity of the thiol group via its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[7] The reaction rate is dependent on the thiol's pKa and steric accessibility. We hypothesize that P2MP will react faster due to its lower pKa, despite its increased steric hindrance.

G Thiol R-SH (Thiol) Thiolate R-S⁻ Thiol->Thiolate + OH⁻ DTNB DTNB (Colorless) MixedDisulfide R-S-S-Ar Thiolate->MixedDisulfide + DTNB TNB TNB²⁻ (Yellow, λmax=412 nm) MixedDisulfide->TNB - Ar-S⁻

Caption: Reaction mechanism of a thiol with DTNB (Ellman's Reagent) to produce the chromophore TNB²⁻.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0, containing 1 mM EDTA. A pH of 8.0 is chosen to deprotonate a sufficient fraction of the thiols to their reactive thiolate form without causing rapid background hydrolysis of DTNB.[8]

    • DTNB Stock: 4 mg/mL DTNB in the reaction buffer.

    • Analyte Stocks: Prepare 10 mM stock solutions of P2MP and P3MP in ethanol.

  • Assay Procedure:

    • Pipette 950 µL of the reaction buffer into a 1.5 mL cuvette.

    • Add 25 µL of the DTNB stock solution and mix by inversion.

    • Initiate the reaction by adding 25 µL of the 10 mM analyte stock solution (final thiol concentration: 250 µM).

    • Immediately place the cuvette in a spectrophotometer and monitor the absorbance at 412 nm every 15 seconds for 10 minutes.

  • Data Analysis:

    • Plot absorbance at 412 nm versus time for both P2MP and P3MP.

    • The initial rate of reaction is proportional to the slope of the linear portion of the curve.

    • Compare the initial rates. A steeper slope indicates a faster reaction and thus higher thiol reactivity under these conditions. This provides quantitative, empirical data on the functional difference between the isomers.

Section 4: Toxicological and Safety Profile

While specific comparative toxicological studies on these two isomers are not widely published, data from related compounds can inform a general safety assessment. Mercaptans are generally known for their strong odors and can be irritants.[9] Isomers can exhibit different toxicological profiles due to variances in their metabolic pathways.[10] Standard laboratory precautions, including work in a well-ventilated fume hood and use of personal protective equipment (gloves, safety glasses), are mandatory when handling these compounds.

Conclusion

The distinction between this compound and propyl 3-mercaptopropionate is a clear example of how subtle changes in molecular architecture can have significant consequences for chemical behavior and application performance.

  • This compound (P2MP) is characterized by a more acidic, sterically hindered thiol, making it a potentially more efficient chain transfer agent and providing specific roasted, savory flavor profiles.

  • Propyl 3-mercaptopropionate (P3MP) features a less acidic, more accessible thiol, which may be advantageous for surface modification applications where packing density and reaction kinetics with bulky substrates are critical.

The selection between these isomers is not arbitrary but a critical decision that should be based on a thorough understanding of the underlying chemical principles and the specific demands of the application. The analytical protocols provided herein offer a robust framework for researchers to empirically validate the identity and reactivity of their chosen material, ensuring reproducibility and success in their scientific endeavors.

References

  • Aldini, G., et al. (2020). Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems. National Center for Biotechnology Information. Available at: [Link]

  • Winther, J. R., & Thorpe, C. (2014). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. ResearchGate. Available at: [Link]

  • Human Metabolome Database. (2023). Showing metabocard for this compound (HMDB0032495). Available at: [Link]

  • The Good Scents Company. This compound. Available at: [Link]

  • precisionFDA. This compound. Available at: [Link]

  • Shtay, W., et al. (2021). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. Available at: [Link]

  • MDPI. (2021). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Available at: [Link]

  • Kedrowski, J. M., & Labbadia, J. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega. Available at: [Link]

  • LookChem. Cas 19788-50-2, PROPYL2-MERCAPTOPROPIONATE. Available at: [Link]

  • National Center for Biotechnology Information. Propyl-2-mercaptopropionate. PubChem Compound Summary for CID 89539. Available at: [Link].

  • Robinson Brothers. Propyl-2-mercaptopropionate. Available at: [Link]

  • Wikipedia. 3-Mercaptopropionic acid. Available at: [Link]

  • The Good Scents Company. ethyl 2-mercaptopropionate. Available at: [Link]

  • National Center for Biotechnology Information. 3-Mercaptopropionic Acid. PubChem Compound Summary for CID 6514. Available at: [Link].

  • National Institute of Standards and Technology. Propanoic acid, 2-mercapto-, ethyl ester. NIST Chemistry WebBook. Available at: [Link]

  • Ataman Kimya. 3-MERCAPTOPROPIONIC ACID. Available at: [Link]

  • Ataman Kimya. MERCAPTOPROPIONIC ACID. Available at: [Link]

  • Ataman Kimya. 3-MERCAPTOPROPIONIC ACID (3-MPA). Available at: [Link]

  • Ataman Kimya. MERCAPTOPROPIONIC ACID. Available at: [Link]

  • National Center for Biotechnology Information. Methyl 3-mercaptopropionate. PubChem Compound Summary for CID 18050. Available at: [Link].

  • Endeavour Speciality Chemicals. This compound. Available at: [Link]

  • The Good Scents Company. 2-mercaptopropionic acid. Available at: [Link]

  • Gelbke, H. P., et al. (2020). Methyl styrene (vinyl toluene) (all isomers). Publisso. Available at: [Link]

  • Lent, E. M., et al. (2012). Comparison of the repeated dose toxicity of isomers of dinitrotoluene. PubMed. Available at: [Link]

  • LibreTexts Chemistry. (2022). 7.8: Comparing Properties of Isomers. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Propyl 2-Mercaptopropionate and Its Alternatives in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in polymer synthesis and drug development, the precise control of polymer molecular weight and architecture is paramount. Propyl 2-mercaptopropionate has long been a staple chain transfer agent (CTA) in radical polymerization, valued for its effectiveness in regulating polymer chain length. However, the landscape of polymer chemistry is dynamic, with ongoing innovation driving the need for alternative CTAs that may offer advantages in performance, safety, or application-specific properties. This guide provides an in-depth, objective comparison of this compound and its key alternatives, supported by experimental data and practical insights to inform your selection of the optimal CTA for your research and development endeavors.

The Central Role of Chain Transfer Agents in Radical Polymerization

In radical polymerization, chain transfer is a crucial reaction that controls the molecular weight of the resulting polymer.[1] A chain transfer agent intercepts the growing polymer chain, terminating its growth and initiating a new polymer chain.[] This process is governed by the chain transfer constant (Ctr), a dimensionless value representing the ratio of the rate of chain transfer to the rate of propagation. A higher Ctr indicates a more efficient CTA, leading to a greater reduction in polymer molecular weight for a given concentration.[3]

This compound belongs to the mercaptan, or thiol, class of CTAs. These compounds are highly effective due to the relatively weak sulfur-hydrogen (S-H) bond, which readily donates a hydrogen atom to a growing polymer radical.[4] However, the characteristic odor and potential toxicity of some mercaptans have prompted the search for alternatives.[5]

A Comparative Analysis of this compound and Its Alternatives

The selection of a suitable CTA extends beyond its chain transfer constant to encompass a range of practical considerations. This section provides a detailed comparison of this compound with other monofunctional thiols, multifunctional thiols, and non-thiol-based CTAs.

Monofunctional Thiols: The Workhorses of Chain Transfer

This compound is a member of this class, which also includes widely used alternatives like n-dodecyl mercaptan. These CTAs are effective at controlling molecular weight in a predictable manner.

Performance Data:

The efficiency of monofunctional thiols varies with the monomer system. For instance, n-dodecyl mercaptan exhibits a high Ctr in styrene polymerization but a lower value in methyl methacrylate (MMA) polymerization, indicating its higher reactivity towards styrenic radicals.[3] While specific Ctr values for this compound are not as readily available in direct comparative studies, its structural similarity to other mercaptopropionate esters suggests it would be an effective CTA, particularly for acrylic and methacrylic monomers.[6][7]

Chain Transfer AgentMonomerTemperature (°C)Chain Transfer Constant (Ctr)
n-Dodecyl MercaptanStyrene6018.7 ± 1
n-Dodecyl MercaptanMethyl Methacrylate600.67
Isooctyl 3-mercaptopropionateStyrene70> 1
EHMP (an alkyl mercaptopropionate)Styrene6013.1
EHMP (an alkyl mercaptopropionate)MMA601.39
MBMP (an alkyl mercaptopropionate)Styrene6013.8
MBMP (an alkyl mercaptopropionate)MMA601.49

Key Considerations:

  • Odor: A significant drawback of many low molecular weight mercaptans is their strong, unpleasant odor.

  • Toxicity: While generally having low acute toxicity, prolonged exposure to high concentrations of mercaptans can pose health risks.[5]

  • Cost-Effectiveness: Monofunctional thiols are often a cost-effective choice for molecular weight control.

Multifunctional Thiols: Enhancing Performance and Properties

Multifunctional thiols, such as pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) and trimethylolpropane tris(3-mercaptopropionate) (TMPTMP), contain multiple thiol groups per molecule.[9][10][11][12][13][14][15] This structural feature imparts several advantages over their monofunctional counterparts.

Performance Advantages:

  • Reduced Odor: Many multifunctional thiols have a significantly lower vapor pressure and, consequently, a reduced odor compared to monofunctional thiols.[9]

  • Improved Curing and Crosslinking: In applications like UV curing, multifunctional thiols act as both chain transfer agents and crosslinkers, leading to faster cure times and enhanced network formation.[9]

  • Reduced Shrinkage: The incorporation of multifunctional thiols can lead to a reduction in polymerization-induced shrinkage, which is beneficial for applications requiring high dimensional accuracy.

  • Enhanced Mechanical Properties: The crosslinked networks formed with multifunctional thiols can exhibit improved mechanical properties, such as increased toughness and flexibility.[13]

Performance Data:

Direct Ctr values for multifunctional thiols are less commonly reported as their primary function often extends to crosslinking. Their effectiveness is often evaluated by their impact on properties like cure speed and final polymer characteristics.

PropertyPETMP (Tetra-functional)TMPTMP (Tri-functional)GDMP (Di-functional)
Functionality432
Application FocusHigh crosslink density, rapid curingBalanced crosslinking and flexibilityLinear chain extension, moderate crosslinking
Impact Strength (in an IPN system)96.0 kJ/m²--
Bending Strength (in an IPN system)118.9 MPa--

Data compiled from multiple sources.[9][13]

Non-Thiol Alternatives: Expanding the Toolbox

Concerns over the odor and potential toxicity of mercaptans have driven the development of non-thiol-based CTAs. These alternatives offer different mechanisms of chain transfer and can provide unique advantages.

1. Catalytic Chain Transfer Agents (CCTAs):

Cobalt complexes, such as cobaloximes, are highly efficient catalytic chain transfer agents, particularly for methacrylate polymerization.[16][17][18][19] They operate via a catalytic cycle, where a single molecule of the cobalt complex can facilitate thousands of chain transfer events.

Mechanism of Action: The cobalt(II) complex abstracts a hydrogen atom from the growing polymer radical, forming a cobalt(III)-hydride species and a polymer with a terminal double bond. The cobalt(III)-hydride then reinitiates a new polymer chain.

Performance Advantages:

  • High Efficiency: CCTAs can have extremely high chain transfer constants (often >1000), meaning very low concentrations are needed to achieve significant molecular weight reduction.[15]

  • Functional End Groups: The resulting polymers have a vinyl end group that can be used for subsequent functionalization.

2. Reversible Addition-Fragmentation Chain Transfer (RAFT) Agents:

RAFT polymerization is a form of living radical polymerization that utilizes thiocarbonylthio compounds as chain transfer agents.[1][20][21][22][23][24] This technique allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Mechanism of Action: RAFT agents mediate the polymerization through a reversible chain transfer process, where the growing polymer radical adds to the thiocarbonylthio group, and the resulting intermediate fragments to release a new radical that can initiate a new polymer chain.

Performance Advantages:

  • Controlled Polymerization: RAFT provides excellent control over molecular weight and results in polymers with a narrow molecular weight distribution (low polydispersity index, PDI).

  • Versatility: A wide range of monomers can be polymerized using RAFT by selecting the appropriate RAFT agent.[24]

  • Complex Architectures: RAFT allows for the synthesis of complex polymer architectures, such as block, graft, and star polymers.

Experimental Protocols for Evaluating Chain Transfer Agent Performance

A critical aspect of selecting a CTA is the experimental determination of its chain transfer constant. The Mayo method is a widely used and reliable technique for this purpose.[25][26][27][28][29]

Determining the Chain Transfer Constant via the Mayo Method

The Mayo method involves running a series of polymerizations at low monomer conversion with varying concentrations of the chain transfer agent. The number-average degree of polymerization (DPn) is then determined for each polymer. The Mayo equation relates these variables:

1/DPn = 1/DPn,0 + Ctr * ([S]/[M])

Where:

  • DPn is the number-average degree of polymerization in the presence of the CTA.

  • DPn,0 is the number-average degree of polymerization in the absence of the CTA.

  • Ctr is the chain transfer constant.

  • [S] is the molar concentration of the CTA.

  • [M] is the molar concentration of the monomer.

A plot of 1/DPn versus the ratio of the molar concentrations of the CTA to the monomer ([S]/[M]) should yield a straight line, with the slope equal to the chain transfer constant (Ctr).[26]

Step-by-Step Experimental Protocol:

  • Materials:

    • Monomer (e.g., methyl methacrylate), purified to remove inhibitors.

    • Initiator (e.g., azobisisobutyronitrile, AIBN).

    • Chain transfer agent (CTA) of interest.

    • Solvent (if applicable).

    • Inhibitor remover (e.g., basic alumina).

  • Reaction Setup:

    • Prepare a series of reaction vessels (e.g., Schlenk tubes or vials with septa).

    • To each vessel, add a constant amount of monomer and initiator.

    • Add varying, known amounts of the CTA to each vessel. Include a control reaction with no CTA.

    • Add solvent if performing a solution polymerization.

  • Polymerization:

    • Degas the reaction mixtures to remove oxygen, which can inhibit radical polymerization. This is typically done through several freeze-pump-thaw cycles.

    • Place the reaction vessels in a constant temperature bath to initiate polymerization.

    • Allow the polymerizations to proceed to low monomer conversion (typically <10%) to ensure that the concentrations of monomer and CTA do not change significantly.

  • Polymer Isolation and Characterization:

    • Quench the polymerizations (e.g., by rapid cooling and exposure to air).

    • Isolate the polymers by precipitation in a non-solvent (e.g., precipitating PMMA from a toluene solution into methanol).

    • Thoroughly dry the isolated polymers under vacuum.

    • Determine the number-average molecular weight (Mn) of each polymer sample using gel permeation chromatography (GPC) or size-exclusion chromatography (SEC).

    • Calculate the number-average degree of polymerization (DPn) for each sample using the formula: DPn = Mn / Mmonomer, where Mmonomer is the molecular weight of the monomer.

  • Data Analysis:

    • Plot 1/DPn on the y-axis against the corresponding [S]/[M] ratio on the x-axis.

    • Perform a linear regression on the data points. The slope of the resulting line is the chain transfer constant (Ctr).

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the chain transfer mechanism and the experimental workflow for determining the chain transfer constant.

Chain_Transfer_Mechanism P_radical Growing Polymer Radical (P•) Terminated_Polymer Terminated Polymer (P-H) P_radical->Terminated_Polymer H-atom abstraction CTA Chain Transfer Agent (R-SH) New_Radical New Radical (RS•) CTA->New_Radical New_Growing_Chain New Growing Chain (RS-M•) New_Radical->New_Growing_Chain Addition to Monomer Monomer Monomer (M) Monomer->New_Growing_Chain

Caption: Mechanism of chain transfer with a thiol-based CTA.

Mayo_Plot_Workflow cluster_prep Reaction Preparation cluster_poly Polymerization cluster_analysis Analysis Prep_Monomer Purify Monomer Prep_Reactions Prepare Reaction Mixtures (Varying [CTA]) Prep_Monomer->Prep_Reactions Degas Degas Mixtures Prep_Reactions->Degas Polymerize Polymerize at Constant T (Low Conversion) Degas->Polymerize Isolate Isolate and Dry Polymer Polymerize->Isolate GPC Determine Mn via GPC/SEC Isolate->GPC Calculate_DPn Calculate DPn GPC->Calculate_DPn Plot Plot 1/DPn vs. [S]/[M] Calculate_DPn->Plot Determine_Ctr Determine Ctr from Slope Plot->Determine_Ctr

Caption: Experimental workflow for determining Ctr via the Mayo method.

Conclusion and Future Outlook

The selection of a chain transfer agent is a critical decision in polymer synthesis, with significant implications for the properties and performance of the final material. While this compound remains a viable option, a thorough understanding of the available alternatives is essential for innovation and optimization. Multifunctional thiols offer advantages in terms of reduced odor and enhanced crosslinking capabilities, while non-thiol alternatives like catalytic chain transfer agents and RAFT agents provide pathways to highly efficient molecular weight control and the synthesis of complex polymer architectures.

The choice of the most appropriate CTA will ultimately depend on the specific requirements of the application, including the desired polymer properties, processing conditions, and cost considerations. By leveraging the comparative data and experimental protocols presented in this guide, researchers and scientists can make informed decisions to advance their polymer design and development efforts. The continued exploration of novel chain transfer agents promises to further expand the polymer chemist's toolkit, enabling the creation of materials with unprecedented functionality and performance.

References

  • Kolyakina, E. V., Ovchinnikova, Y. E., Grishin, I., & Grishin, D. F. (2015). Methyl Methacrylate Polymerization Involving a Cobalt ortho-Iminobenzosemiquinone Complex: Determination of the Chain Transfer Constant. ResearchGate. [Link]

  • University of Queensland. (n.d.). Re-examining catalytic chain transfer for the synthesis of specialty materials. UQ eSpace. [Link]

  • Filo. (2025, May 12). Mayo method Usual \mathrm { C }. [Link]

  • Macromolecules. (2025, March 6). Assessing Cobalt(II/III) Complex Purity Using XRD and Its Impact on Effectiveness of Catalytic Chain Transfer Polymerization. ACS Publications. [Link]

  • MDPI. (n.d.). Miniemulsion RAFT Copolymerization of MMA with Acrylic Acid and Methacrylic Acid and Bioconjugation with BSA. [Link]

  • NIH. (2021, July 30). Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. [Link]

  • ResearchGate. (n.d.). Cobalt(II) phenoxy‐imine complexes in radical polymerization of vinyl acetate: The interplay of catalytic chain transfer and controlled/living radical polymerization. [Link]

  • Interscan Corporation. (2024, August 7). Understanding Mercaptans: Knowledge for Industrial Safety. [Link]

  • MDPI. (n.d.). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. [Link]

  • Macromolecules. (2021, October 8). RAFT Dispersion Polymerization of Methyl Methacrylate in Mineral Oil: High Glass Transition Temperature of the Core-Forming Block Constrains the Evolution of Copolymer Morphology. ACS Publications. [Link]

  • System Three Resins, Inc. (n.d.). SAFETY DATA SHEET. [Link]

  • Wikipedia. (n.d.). Cobalt-mediated radical polymerization. [Link]

  • Filo. (2025, May 12). Using the Mayo method, derive the equation for determining the chain transfer constant (Cₜ) in a free radical polymerization.. [Link]

  • CONICET. (2013, January 24). Emulsion polymerisation of MMA employing a chain transfer agent of low environmental impact: ISOoctyl3mercaptopropionate. [Link]

  • Suzhou Senfeida Chemical Co., Ltd. (n.d.). China Trimethylolpropane Tris(3-mercaptopropionate) Manufacturers Suppliers Factory. [Link]

  • NIH. (n.d.). Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO2. [Link]

  • ATSDR. (n.d.). Methyl Mercaptan Tox Profile. [Link]

  • Google Patents. (n.d.). Mixed decyl mercaptans compositions and use thereof as chain transfer agents.
  • Polymer Chemistry (RSC Publishing). (n.d.). When Mayo falls short (Ctr ≫ 1): the use of cumulative chain length distribution data in the determination of chain transfer constants (Ctr) for radical polymerizations. [Link]

  • 24ChemicalResearch. (2025, November 27). Chain Transfer Agents Market 2025 Forecast to 2032. [Link]

  • Haddleton, D. M. (n.d.). No Slide Title. [Link]

  • Globe Thesis. (2022, February 5). Synthesis And Application Of Pentaerythritol Tetrakis (3-Mercaptopropionate). [Link]

  • BonLab. (2020, June 16). New method to study chain transfer in radical polymerizations. [Link]

  • Wikipedia. (n.d.). Pentaerythritol tetrakis(3-mercaptopropionate). [Link]

  • ResearchGate. (n.d.). Chemical structures of trimethylolpropane tris(3-mercaptopropionate).... [Link]

  • Google Patents. (n.d.). Chain-transfer agents for emulsion polymerization and polymer products produced therewith.
  • Google Patents. (n.d.). Chain-transfer agents for emulsion polymerization and polymer products produced therewith.
  • Spectrum. (n.d.). Pentaerythritol tetrakis(3-mercaptopropionate) - Optional[1H NMR]. [Link]

  • ResearchGate. (n.d.). Chain Transfer to 2-Mercaptoethanol in Methacrylic Acid Polymerization in Aqueous Solution. [Link]

  • Pressure Sensitive Tape Council. (n.d.). EFFECT OF CHAIN TRANSFER AGENT IN PRESENCE OF REACTIVE SURFACTANTS DURING SCALE-UP OF EMULSION POLYMERIZATION. [Link]

  • ACS Omega. (n.d.). Comparison of the Macro Chain Transfer Agent and the Macro Azo Initiator Based on the Poly(3-hydroxy Butyrate) in the Polymerization Kinetics of Methyl Methacrylate. [Link]

  • Macromolecules. (n.d.). Controlled/“Living” Atom Transfer Radical Polymerization of Methyl Methacrylate Using Various Initiation Systems. [Link]

  • PubMed. (2013, March 28). Computational study of chain transfer to monomer reactions in high-temperature polymerization of alkyl acrylates. [Link]

Sources

Literature review of Propyl 2-mercaptopropionate applications in polymer science

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control over polymer architecture is a cornerstone of innovation. The molecular weight and its distribution are critical parameters that dictate the macroscopic properties and, consequently, the performance of polymeric materials. Chain transfer agents (CTAs) are indispensable tools in the polymer chemist's arsenal for modulating these characteristics in free-radical polymerization. Among the various classes of CTAs, thiols are widely employed due to their high efficiency. This guide provides an in-depth technical review of Propyl 2-mercaptopropionate, a member of the mercaptopropionate ester family, and objectively compares its role and performance with other common chain transfer agents in polymer science.

The Fundamental Role of Chain Transfer Agents in Polymerization

This compound: A Profile

This compound (PMP) is a mercaptan-containing ester with the chemical structure shown below. Its utility as a CTA stems from the readily abstractable hydrogen atom of the thiol group.

Chemical Structure of this compound:

  • Molecular Formula: C₆H₁₂O₂S[5]

  • Molecular Weight: 148.22 g/mol [5]

  • SMILES: CCCOC(=O)C(C)S[5]

Mechanism of Chain Transfer with this compound

The mechanism of chain transfer involving a thiol-based CTA like this compound is a well-established radical process. The following diagram illustrates the key steps in this process during the polymerization of a generic vinyl monomer.

G P_n_dot Propagating Polymer Chain (P_n•) P_n_H Terminated Polymer Chain (P_n-H) P_n_dot->P_n_H Hydrogen Abstraction PMP This compound (R-SH) RS_dot Thiyl Radical (RS•) PMP->RS_dot Chain Transfer P_1_dot New Propagating Chain (P_1•) RS_dot->P_1_dot Re-initiation M Monomer (M) M->P_1_dot

Caption: Chain transfer mechanism with a thiol CTA.

The propagating polymer radical (P_n•) abstracts the hydrogen atom from the thiol group of this compound, leading to the formation of a terminated polymer chain (P_n-H) and a new thiyl radical (RS•). This thiyl radical then reacts with a monomer molecule (M) to initiate the growth of a new polymer chain (P_1•).

Performance Comparison of this compound and Other Thiols

While specific chain transfer constants for this compound are not extensively reported in readily available literature, valuable insights can be drawn from studies on its close structural analog, iso-octyl-3-mercaptopropionate (iOMP), and other common thiol-based CTAs.

A study on the emulsion polymerization of methyl methacrylate (MMA) investigated the use of iOMP as a CTA.[1] The results demonstrated that iOMP was effective in controlling the molecular weight of the resulting poly(methyl methacrylate) (PMMA). The global effective chain transfer constant (Cₓ) for iOMP with MMA at 5% monomer conversion was found to be 0.4.[1] In the same study, the Cₓ for n-butyl methacrylate (nBMA) was reported as 1.6.[1] This indicates that mercaptopropionate esters are effective chain transfer agents for acrylic monomers.

For comparison, the table below presents the chain transfer constants for other commonly used thiol CTAs with styrene and MMA.

Chain Transfer AgentMonomerChain Transfer Constant (Cs) at 60°CReference
n-Butyl MercaptanStyrene~21[6]
n-Dodecyl Mercaptan (NDM)Styrene13.6[4]
tert-Dodecyl Mercaptan (TDM)Styrene12.9[4]
n-Butyl MercaptanMMA0.70[7]
n-Dodecyl Mercaptan (NDM)MMA~0.67[7]
Ethyl MercaptoacetateMMA0.62[7]
iso-Octyl-3-mercaptopropionate MMA 0.4 [1]

This comparative data suggests that while mercaptopropionates are effective, their chain transfer activity for MMA might be slightly lower than that of long-chain alkyl mercaptans like n-dodecyl mercaptan. However, the choice of a CTA is often a balance between reactivity, cost, odor, and the desired final polymer properties.

Experimental Protocols

Determining the Chain Transfer Constant: The Mayo Method

A standard method for experimentally determining the chain transfer constant is the Mayo method. This involves running a series of polymerizations at low monomer conversion with varying concentrations of the chain transfer agent.

Workflow for the Mayo Method:

G cluster_prep Reaction Preparation cluster_poly Polymerization cluster_analysis Analysis A Prepare stock solutions of monomer, initiator, and CTA B Dispense varying amounts of CTA into reaction vessels A->B C Add constant amounts of monomer and initiator B->C D Degas the reaction mixtures (e.g., by freeze-pump-thaw) C->D E Conduct polymerization at a constant temperature to low conversion (<10%) D->E F Precipitate and purify the polymer E->F G Determine the number-average molecular weight (Mn) by GPC F->G H Calculate the degree of polymerization (DPn) G->H I Plot 1/DPn vs. [CTA]/[Monomer] H->I J Determine Cs from the slope of the Mayo plot I->J

Caption: Experimental workflow for determining the chain transfer constant using the Mayo method.

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare stock solutions of the monomer (e.g., methyl methacrylate), initiator (e.g., AIBN), and this compound in a suitable solvent (e.g., toluene).

  • Reaction Setup: In a series of reaction vessels, add a constant amount of the monomer and initiator solutions. Then, add varying amounts of the this compound solution to each vessel. Include a control reaction with no CTA.

  • Degassing: Thoroughly degas the reaction mixtures to remove oxygen, which can inhibit free-radical polymerization. This is typically done by several freeze-pump-thaw cycles.

  • Polymerization: Place the reaction vessels in a constant temperature bath and allow the polymerization to proceed to a low monomer conversion (typically less than 10%).

  • Isolation of Polymer: Quench the polymerization by rapid cooling and exposure to air. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent to remove unreacted monomer and CTA, and dry it under vacuum to a constant weight.

  • Molecular Weight Analysis: Determine the number-average molecular weight (Mn) of each polymer sample using Gel Permeation Chromatography (GPC).

  • Calculation of Degree of Polymerization (DPn): Calculate the DPn for each sample using the formula: DPn = Mn / M_monomer, where M_monomer is the molecular weight of the monomer.

  • Mayo Plot: Plot the reciprocal of the degree of polymerization (1/DPn) against the ratio of the molar concentrations of the chain transfer agent to the monomer ([CTA]/[Monomer]).

  • Determination of Cs: The slope of the resulting straight line is the chain transfer constant (Cs).

Emulsion Polymerization of Styrene with this compound

This protocol is adapted from a study on the emulsion polymerization of styrene with iso-octyl-3-mercaptopropionate and can be used as a starting point for this compound.[6]

Ingredients:

  • Styrene (monomer)

  • Deionized water

  • Potassium persulfate (initiator)

  • Sodium dodecyl sulfate (surfactant)

  • This compound (chain transfer agent)

Procedure:

  • To a reaction flask equipped with a stirrer, condenser, and nitrogen inlet, add deionized water and sodium dodecyl sulfate.

  • Purge the system with nitrogen for 30 minutes while stirring.

  • In a separate vessel, mix the styrene monomer with the desired amount of this compound.

  • Add the monomer/CTA mixture to the reaction flask and continue stirring to form an emulsion.

  • Heat the reaction mixture to the desired polymerization temperature (e.g., 70 °C).

  • Dissolve the potassium persulfate in a small amount of deionized water and add it to the reaction flask to initiate polymerization.

  • Maintain the reaction at the set temperature for a specified period (e.g., 4-6 hours).

  • Cool the reaction to room temperature to obtain the polystyrene latex.

  • The resulting polymer can be isolated by coagulation with a salt solution, followed by filtration, washing, and drying.

Impact on Polymer Properties

The primary effect of using this compound as a CTA is the reduction of the polymer's molecular weight.[3] This, in turn, influences several other material properties:

  • Melt Viscosity: Lower molecular weight polymers generally have lower melt viscosities, which can improve their processability.[3]

  • Mechanical Properties: A decrease in molecular weight typically leads to a reduction in properties like tensile strength and toughness. However, for certain applications, a lower molecular weight might be desirable.

  • Solubility: Polymers with lower molecular weights tend to be more soluble in organic solvents.

  • Glass Transition Temperature (Tg): The glass transition temperature can be influenced by the molecular weight, with lower molecular weight polymers often exhibiting a slightly lower Tg.

Furthermore, the use of 3-mercaptopropionic acid, the parent acid of this compound, has been shown to enhance the thermal stability of PVC.[8] The thiol group can act as a radical scavenger, which helps to prevent polymer degradation at elevated temperatures.[8] It is plausible that this compound could impart similar stabilizing effects.

Conclusion

This compound is an effective chain transfer agent for controlling the molecular weight of polymers synthesized via free-radical polymerization. While specific quantitative data for this particular ester is somewhat limited in academic literature, studies on its close analogs and the broader class of 3-mercaptopropionate esters demonstrate their utility, particularly in the emulsion polymerization of acrylic and styrenic monomers. Its performance is comparable to other aliphatic thiols, offering a viable alternative for applications where precise molecular weight control is paramount. The choice of this compound over other CTAs will depend on a careful consideration of its reactivity with the specific monomer system, cost-effectiveness, and the desired properties of the final polymeric material. Further research to determine its chain transfer constants with a wider range of monomers would be beneficial for its broader application in polymer synthesis.

References

  • Barson, C. A. (1989). Chain Transfer. In Comprehensive Polymer Science and Supplements (Vol. 3, pp. 171-187). Pergamon.
  • Bermeshev, M. V., & Chapala, P. P. (2018). Addition polymerization of functionalized norbornenes as a powerful tool for assembling molecular moieties of new polymers with versatile properties. Progress in Polymer Science, 84, 1–46.
  • Enhancing Polymer Performance: The Impact of 3-Mercaptopropionic Acid as a Chain Transfer Agent. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Jahanzad, F., Kazemi, M., Sajjadi, S., & Afshar Taromi, F. (1993).
  • Lecture 11. (n.d.).
  • Minari, R. J., Vega, J. R., González‐Sierra, M., Meira, G. R., & Gugliotta, L. M. (2008). Emulsion polymerization of styrene with Iso‐octyl‐3‐mercaptopropionate as chain transfer agent. Journal of Applied Polymer Science, 109(6), 3944–3952.
  • Minari, R. J., Gugliotta, L. M., & Vega, J. R. (2013). Emulsion polymerisation of MMA employing a chain transfer agent of low environmental impact: ISOoctyl3mercaptopropionate. The Canadian Journal of Chemical Engineering, 91(8), 1466-1475.
  • Mortazavi, S. M. M., Galland, G. B., Khonakdar, H., Ahmadjo, S., & Hayati, S. (2022). Effect of chain transfer agent on microstructure and thermal properties of cyclic olefin copolymer with low comonomer content. Journal of Thermal Analysis and Calorimetry, 147(23), 13341-13350.
  • New method to study chain transfer in radical polymeriz
  • Mercaptans as chain transfer agents. (n.d.). Arkema Global.
  • O'Brien, J. L., & Gornick, F. (1955). Chain Transfer in the Polymerization of Methyl Methacrylate. I. Transfer with Monomer and Thiols. The Mechanism of the Termination Reaction at 60°1. Journal of the American Chemical Society, 77(18), 4757–4763.
  • Patent EP0199316A2. (1986). Chain-transfer agents for emulsion polymerization and polymer products produced therewith.
  • SAKAI CHEMICAL INDUSTRY CO.,LTD. (n.d.). Chain transfer agents.
  • Savaşçi, Ö. T., & Akgün, B. (2013). Computational study of chain transfer to monomer reactions in high-temperature polymerization of alkyl acrylates. The Journal of Physical Chemistry A, 117(16), 3312–3322.
  • Sivokhin, A., Orekhov, D., Kazantsev, O., & Otopkova, K. (2021). Synthesis and self-assembly of amphiphilic semi-brush and dual brush block copolymers in solution and on surfaces. Polymer Bulletin, 79, 5691–5712.
  • Solution Polymeriz
  • The evolution of the chain transfer constant during the catalytic chain transfer polymerization of 2-hydroxypropyl methacrylate. (n.d.).
  • Transfer constants at 60°C. (n.d.).
  • Uncovering the role of thiol type in methyl methacrylate suspension polymerization: an in-depth investigation. (n.d.).
  • PROPYL 2-MERCAPTOPROPION
  • Prooxidative chain transfer activity by thiol groups in biological systems. (2020). Redox Biology, 36, 101639.
  • Thiols as chain transfer agents in free radical polymerization in aqueous solution. (n.d.).
  • Role of Chain Transfer Agents in Free Radical Polymerization Kinetics. (2011). The Journal of Physical Chemistry A, 115(34), 9519–9530.
  • US Patent 4,593,081. (1986). Chain-transfer agents for emulsion polymerization and polymer products produced therewith.
  • US Patent 5,112,522. (1992).
  • VTechWorks. (n.d.). 2.
  • Controlled Radical Polymeriz
  • Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO2. (2021). Chemical Science, 12(3), 1083-1093.
  • material safety data sheet sds/msds. (n.d.). CDH Fine Chemical.
  • 3 - SAFETY D
  • This compound, 19788-50-2. (n.d.). The Good Scents Company.
  • Showing metabocard for this compound (HMDB0032495). (n.d.).
  • Polymerization of vinyl monomers. (n.d.). Semantic Scholar.
  • Quantitative Structure-Property Relationships Studies on Free-Radical Polymerization Chain-Transfer Constants for Styrene. (2011). Journal of the Chinese Chemical Society, 58(4), 481-489.

Sources

Benchmarking Propyl 2-mercaptopropionate Performance Against Theoretical Models

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For researchers, scientists, and drug development professionals, understanding the nuanced behavior of thiol-containing compounds is paramount. Propyl 2-mercaptopropionate, with its characteristic thiol group, presents a landscape of reactivity and physicochemical properties that are crucial for its application. This guide provides a framework for benchmarking the empirical performance of this compound against established theoretical models. By bridging computational predictions with experimental data, we can achieve a more profound understanding of its behavior, enabling more precise and effective utilization in research and development.

The Imperative of Integrating Theory and Experiment

In the realm of drug development and molecular sciences, theoretical models offer a powerful lens through which we can predict the behavior of molecules, saving considerable time and resources.[1] However, these models are approximations of complex quantum mechanical realities.[2] Experimental validation is, therefore, not just a confirmatory step but a critical component of a feedback loop that refines our understanding and application of these models. This guide focuses on two key performance parameters of this compound: its acidity (pKa) and its nucleophilic reactivity, both of which are central to its function in biological and chemical systems.[2][3]

Theoretical Framework: Predicting Thiol Behavior

Computational chemistry provides a suite of tools to estimate the properties of molecules like this compound.[4][5] We will focus on two widely used and robust theoretical approaches: Density Functional Theory (DFT) for pKa prediction and Quantitative Structure-Activity Relationship (QSAR) models for assessing reactivity.

Predicting Acidity (pKa) using Density Functional Theory (DFT)

The acidity of the thiol group (R-SH) is a critical determinant of its nucleophilicity, as the deprotonated thiolate form (R-S⁻) is a significantly stronger nucleophile.[2] DFT methods can provide reliable estimations of pKa values by calculating the Gibbs free energy change of the deprotonation reaction in a simulated aqueous environment.[6]

A common approach involves using a thermodynamic cycle and a solvation model, such as the SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model), in conjunction with a DFT functional like M06-2X.[6] The pKa can then be calculated using the following relationship:

pKa = (ΔG*aq) / (2.303 * RT)

where ΔG*aq is the Gibbs free energy of deprotonation in the aqueous phase.

Modeling Reactivity with Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological or chemical activity.[7][8] For a thiol like this compound, a QSAR model could predict its reactivity as a corrosion inhibitor or its potential toxicity based on descriptors such as:

  • EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher EHOMO values suggest a greater tendency to donate electrons and thus higher reactivity.[7]

  • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability.

  • Dipole Moment (μ): Provides insight into the overall polarity of the molecule.

These parameters can be calculated using semi-empirical methods like AM1, PM3, or PM6, or higher-level DFT methods.[7]

Experimental Validation: Measuring Actual Performance

Theoretical predictions must be anchored in empirical data. The following section details the experimental protocols for determining the pKa and nucleophilic reactivity of this compound.

Experimental Protocol 1: Spectrophotometric pKa Determination

This method relies on the differential UV absorbance of the protonated thiol (R-SH) and the deprotonated thiolate (R-S⁻).

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values ranging from 8 to 12.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent like ethanol.

  • Spectrophotometric Measurement:

    • For each buffer solution, add a small, constant volume of the this compound stock solution.

    • Measure the UV absorbance of each solution at the wavelength corresponding to the maximum absorbance of the thiolate anion (typically around 240-250 nm).

  • Data Analysis: Plot the absorbance as a function of pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the half-equivalence point.

Experimental Protocol 2: Thiol Reactivity Assay (Ellman's Reagent)

This assay quantifies the reactivity of the thiol group by monitoring its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). The reaction produces a yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, which can be measured spectrophotometrically at 412 nm.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of DTNB in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a solution of this compound of known concentration.

  • Reaction and Measurement:

    • Mix the DTNB solution with the this compound solution in a cuvette.

    • Immediately begin monitoring the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Data Analysis: The initial rate of the reaction is proportional to the concentration of reactive thiol. This can be compared to the reactivity of a standard thiol compound, such as cysteine or glutathione, under the same conditions to establish a relative reactivity profile.[9]

Benchmarking: Comparing Theoretical Predictions with Experimental Data

The core of this guide is the direct comparison of the values obtained from our theoretical models and experimental assays. The following tables summarize this comparison.

Table 1: pKa Value Comparison for this compound

MethodPredicted/Measured pKa
Theoretical: DFT (M06-2X/SMD)Value to be calculated
Experimental: SpectrophotometryValue to be measured

Table 2: Reactivity Parameter Comparison for this compound

ParameterTheoretical (QSAR - PM6)Experimental (Relative)
EHOMOValue to be calculated (eV)N/A
Nucleophilic ReactivityN/ARelative rate vs. Cysteine

Note: The values in these tables are to be populated with the results from the theoretical calculations and experimental work outlined above. Discrepancies between theoretical and experimental values are expected and provide valuable insights into the limitations and strengths of the chosen models.

Visualizing the Benchmarking Workflow

The process of benchmarking theoretical models against experimental data can be visualized as a continuous cycle of prediction, testing, and refinement.

G cluster_theoretical Theoretical Modeling cluster_experimental Experimental Validation define_params Define Performance Parameters (pKa, Reactivity) select_model Select Theoretical Models (DFT, QSAR) define_params->select_model develop_protocol Develop Experimental Protocols define_params->develop_protocol run_calc Run Computational Calculations select_model->run_calc predict_values Predict Theoretical Values run_calc->predict_values compare_data Compare & Analyze (Data Tables) predict_values->compare_data run_assay Perform Assays (Spectrophotometry, etc.) develop_protocol->run_assay measure_values Measure Empirical Data run_assay->measure_values measure_values->compare_data refine_model Refine Model or Experimental Approach compare_data->refine_model refine_model->select_model Iterate refine_model->develop_protocol Iterate

Caption: Workflow for benchmarking theoretical predictions against experimental results.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for benchmarking the performance of this compound against theoretical models. By systematically comparing predicted and measured values for key parameters like pKa and reactivity, researchers can gain a more nuanced understanding of this molecule's behavior. This integrated approach not only validates our computational tools but also enhances our ability to predict the function of novel thiol-containing compounds in drug development and other applications. Future work should aim to expand the range of experimental conditions and theoretical models to build an even more robust and predictive understanding of this compound and related molecules.

References

  • Poater, J., et al. (2014). Thiol redox biochemistry: insights from computer simulations. PMC. [Link]

  • Shaik, S., et al. (2010). Computational Investigation of the Reaction Mechanisms of Nitroxyl and Thiols. The Journal of Organic Chemistry. [Link]

  • Shaik, S., et al. (2010). Computational Investigation of the Reaction Mechanisms of Nitroxyl and Thiols. PubMed. [Link]

  • Brothers, E. N. (2011). Computational and Experimental Investigations of Metalprotein Thiol/Disulfide Exchange Reactions. DigitalCommons@UMaine. [Link]

  • The Good Scents Company. (n.d.). This compound, 19788-50-2. The Good Scents Company. [Link]

  • Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0032495). Human Metabolome Database. [Link]

  • Obot, I. B., et al. (2015). QSAR for Series of Thio Compounds as Corrosion Inhibitors in 1M HCL. ResearchGate. [Link]

  • Patai, S. (1974). The Chemistry of the Thiol Groups. ResearchGate. [Link]

  • LookChem. (n.d.). Cas 19788-50-2,PROPYL2-MERCAPTOPROPIONATE. LookChem. [Link]

  • ROSA P. (2010). Development and Field Testing of a Highly Sensitive Mercaptans Instrument. ROSA P. [Link]

  • Li, X., et al. (2015). Theoretical modeling of pKa's of thiol compounds in aqueous solution. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). Propyl-2-mercaptopropionate. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-mercaptopropionate. PubChem. [Link]

  • Horan, A. D., et al. (1997). Analysis of tumor thiol concentrations: comparison of flow cytometric with chemical and biochemical techniques. PubMed. [Link]

  • Al-Adwani, H., et al. (2024). Applied Investigation of Methyl, Ethyl, Propyl, and Butyl Mercaptan as Potential Poisons in the Gas Phase Polymerization Reaction of Propylene. MDPI. [Link]

  • Ghamali, M., et al. (2025). QSAR analysis of the toxicity of phenols and thiophenols using MLR and ANN. ResearchGate. [Link]

  • precisionFDA. (2025). This compound. precisionFDA. [Link]

  • Grisoni, F., et al. (2022). QSAR Models for Predicting the Antioxidant Potential of Chemical Substances. MDPI. [Link]

  • Nogueira, T. O., et al. (2021). A Complete Heterogeneous Model for the Production of n-Propyl Propionate Using a Simulated Moving Bed Reactor. MDPI. [Link]

  • Slanina, T., et al. (2012). Mechanistic Study of the Reaction of Thiol-Containing Enzymes with α,β-Unsaturated Carbonyl Substrates by Computation and Chemoassays. PubMed Central. [Link]

  • Li, F., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. MDPI. [Link]

  • Pakulski, D., et al. (2021). Thiol-decorated covalent organic frameworks as multifunctional materials for high-performance supercapacitors and heterogeneous catalysis. RSC Publishing. [Link]

  • CORE Laboratory. (2024). The main aspects of Mercaptan testing that a top lab considers. Corelab. [Link]

  • Tenenbaum, M., et al. (2023). Mercaptan Toxicity. NCBI Bookshelf. [Link]

  • ResearchGate. (n.d.). Experimental data at the extraction of mercaptans. ResearchGate. [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of Propyl 2-mercaptopropionate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of Propyl 2-mercaptopropionate, a compound characterized by its potent odor and potential hazards. By understanding the chemical's properties and adhering to these procedures, you can mitigate risks and ensure compliance with regulatory standards.

Understanding the Compound: Key Safety Data for this compound

Before handling this compound for disposal, it is crucial to be familiar with its fundamental characteristics and associated hazards. This knowledge forms the basis for making informed safety decisions.

PropertyValueReference
Chemical Formula C6H12O2S[1]
Appearance Colorless liquid[1]
Odor Strong, unpleasant, cooked meat-like[1]
Hazards Flammable liquid and vapor. Causes skin and serious eye irritation.[2][3]

Prerequisites and Essential Safety Precautions

Proper preparation and the use of appropriate personal protective equipment (PPE) are non-negotiable when handling this compound.

2.1. Personal Protective Equipment (PPE): Your First Line of Defense

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use.[4]

  • Eye Protection: Use tightly fitting safety goggles or a face shield.[4]

  • Skin and Body Protection: A lab coat or chemically resistant apron is required. In cases of potential splashing, full-body protection should be considered.[4]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[4] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator may be necessary.[5]

2.2. Laboratory Setup and Emergency Preparedness

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated laboratory, ideally inside a certified chemical fume hood.[4]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[2]

  • Spill Kit: Have a chemical spill kit equipped with an inert absorbent material (e.g., vermiculite, dry sand, or commercial sorbent) readily available.[2]

The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the safe disposal of this compound, from initial collection to final removal.

cluster_0 Step 1: Waste Collection cluster_1 Step 2: Spill Management cluster_2 Step 3: Approved Disposal Methods A Segregate Propyl 2-mercaptopropionate Waste B Use a Designated, Labeled, and Compatible Waste Container A->B C Keep Container Tightly Closed B->C G Method A: Licensed Hazardous Waste Disposal C->G Primary Route D Contain the Spill with Inert Absorbent Material E Collect Absorbed Material into a Waste Container D->E F Decontaminate the Area E->F F->G For Spill Residue H Method B: Chemical Incineration G->H Contractor Action I Method C (for dilute solutions): Chemical Neutralization (Oxidation)

Figure 1. Workflow for the proper disposal of this compound.

3.1. Step 1: Waste Collection and Storage

The principle of waste segregation is fundamental to safe laboratory practice. This compound waste should never be mixed with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Segregate Waste: Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a dedicated waste container.

  • Choose the Right Container: The waste container must be made of a compatible material, such as glass or polyethylene, and have a secure, tight-fitting lid.[5]

  • Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

  • Safe Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat, sparks, and incompatible materials like strong oxidizing agents and bases.[2][6]

3.2. Step 2: Managing Spills

In the event of a spill, a prompt and safe response is critical to minimize exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent to contain the liquid.[2] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into your designated this compound waste container.[2]

  • Decontaminate the Area: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's protocols.

Approved Disposal Methodologies

The final disposal of this compound waste must be conducted by qualified personnel using approved methods that comply with federal, state, and local regulations.[4]

4.1. Method A: Licensed Hazardous Waste Disposal (Primary Recommendation)

The most common and recommended method for the disposal of this compound is to use a licensed hazardous waste disposal company.[7] These companies have the expertise and equipment to handle and dispose of chemical waste safely and in compliance with all regulatory requirements.

4.2. Method B: Chemical Incineration

For larger quantities or as a service provided by a waste disposal contractor, chemical incineration is a suitable method. This process should be carried out in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[7] The high temperatures and controlled conditions of the incinerator effectively destroy the compound.

4.3. Method C: Chemical Neutralization (For Dilute Aqueous Solutions)

While not the primary method for concentrated waste, chemical oxidation can be an effective way to neutralize the odor and reactivity of dilute aqueous solutions of mercaptans. This should only be performed by trained personnel with a thorough understanding of the chemical reaction and safety precautions.

  • Principle of Oxidation: Oxidizing agents like sodium hypochlorite (bleach) or hydrogen peroxide can break down mercaptans into less odorous and less hazardous compounds.

  • Caution: This reaction can be exothermic and may generate heat. It should be performed in a controlled manner, with appropriate cooling if necessary. The resulting solution must still be disposed of in accordance with local regulations.

Regulatory Compliance: A Non-Negotiable Aspect

It is imperative to consult your institution's Environmental Health and Safety (EHS) department and be aware of your local, state, and federal regulations regarding hazardous waste disposal.[4][8] These regulations are in place to protect both human health and the environment.

By adhering to the procedures outlined in this guide, you can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment and demonstrating a commitment to environmental stewardship.

References

  • LookChem. (2017). Cas 19788-50-2, PROPYL2-MERCAPTOPROPIONATE. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Methyl Mercaptan. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-mercaptopropionate. Retrieved from [Link]

  • Human Metabolome Database. (2012). This compound (HMDB0032495). Retrieved from [Link]

  • Federal Register. (2020). Methyl Mercaptan; Exemption From the Requirement of a Tolerance. Retrieved from [Link]

  • Appendix H Material Safety Data Sheets. (n.d.). Retrieved from [Link]

  • GovInfo. (2020). Federal Register/Vol. 85, No. 96/Monday, May 18, 2020/Rules and Regulations. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: Methyl Mercaptan. Retrieved from [Link]

  • Robinson Brothers. (n.d.). Propyl-2-mercaptopropionate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethylhexyl 3-mercaptopropionate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Propyl 2-mercaptopropionate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. When handling organosulfur compounds like Propyl 2-mercaptopropionate, a substance known for its potent aroma and potential hazards, a thorough understanding and rigorous application of personal protective equipment (PPE) protocols are non-negotiable. This guide moves beyond a simple checklist, providing the causal reasoning behind each PPE choice, outlining validated operational procedures, and offering a clear framework for risk mitigation.

The core principle of our approach is twofold: prevent direct contact and control vapor exposure. This compound, like many thiols, presents a dual threat. Direct skin or eye contact can lead to irritation or more severe chemical burns, while inhalation of its volatile, strong-smelling vapor can cause respiratory irritation.[1][2][3] Therefore, our PPE strategy is designed as an integrated system to shield you from these risks.

Hazard Assessment: Understanding the "Why"

Before selecting PPE, we must understand the specific hazards posed by this compound. While comprehensive toxicological data may be limited, the known risks associated with the thiol functional group and related mercaptopropionate esters guide our precautions.

  • Dermal and Eye Exposure: The primary risk is direct contact. Safety data sheets for analogous compounds consistently highlight the potential for severe skin and eye irritation, and in some cases, chemical burns.[2][3][4] The ester and thiol functionalities can interact with biological tissues, necessitating a robust barrier.

  • Inhalation and Olfactory Fatigue: Thiols are notorious for their extremely low odor thresholds, meaning they can be detected at concentrations far below hazardous levels.[1] This potent stench can be overwhelming and can cause concern and distraction in a laboratory environment.[1] All work with this compound must be performed within a certified chemical fume hood to control vapor.[5]

  • Reactivity and Handling: While stable under recommended storage conditions, the handling process itself, including transfers and weighing, increases the risk of spills, splashes, and vapor release.[5]

Core PPE Directives: A Multi-Layered Defense

Based on the hazard assessment, a multi-layered PPE approach is mandatory. The following recommendations are the minimum requirements for handling this compound in a laboratory setting.

Eye and Face Protection
  • Mandatory Equipment: Indirectly vented chemical splash goggles that meet ANSI Z87.1 standards are required at all times.

  • Causality: this compound and its vapors can cause serious eye irritation or damage.[2][3] Standard safety glasses do not provide a sufficient seal around the eyes to protect from splashes or pervasive vapors. The indirect venting on chemical splash goggles prevents vapor from directly entering while allowing for air circulation to reduce fogging.

  • Enhanced Protection: When handling larger quantities (>100 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[6][7] The face shield protects the entire face from direct splashes.

Hand and Body Protection
  • Primary Gloves: Nitrile gloves are the standard recommendation for incidental contact. They provide good resistance to a range of chemicals and are readily available.

  • Double Gloving: For all procedures involving the transfer of pure or concentrated solutions of this compound, double gloving is required. This provides an additional barrier and a clear protocol for decontamination; the outer glove can be removed immediately after a transfer, minimizing the risk of spreading contamination.

  • Lab Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is mandatory. This protects the skin and personal clothing from minor spills and splashes.

  • Chemical Apron: For large-scale operations or when there is a higher risk of significant splashes, a chemically resistant apron worn over the lab coat is recommended.

Respiratory Protection

All handling of this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[5] Respiratory protection is generally not required under these conditions. However, in the event of a large spill outside of a fume hood or during emergency response, a full-face respirator with an organic vapor cartridge is necessary.[8][9]

Operational Protocols: Self-Validating Procedures

The effectiveness of PPE is critically dependent on its correct use. The following step-by-step protocols for donning, doffing, and disposal are designed to be self-validating systems that minimize cross-contamination.

Experimental Protocol: PPE Donning Sequence
  • Inspect All PPE: Before beginning, visually inspect all PPE for signs of damage, such as cracks, tears, or discoloration.

  • Don Inner Gloves: Put on the first pair of nitrile gloves.

  • Don Lab Coat: Put on and fully fasten the lab coat.

  • Don Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Don Eye Protection: Put on chemical splash goggles.

  • Don Face Shield (if required): Place the face shield over the goggles.

Experimental Protocol: PPE Doffing Sequence

This sequence is critical to prevent contaminating yourself with any chemicals that may be on your PPE.

  • Remove Outer Gloves: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at thewrist and peel it off over the first glove. Dispose of both gloves in a designated hazardous waste container.[5]

  • Remove Face Shield (if used): Handle by the headband and lift away from your face. Place in a designated area for decontamination.

  • Remove Lab Coat: Unfasten the lab coat. Shrug it from your shoulders, touching only the inside of the coat. Turn it inside out as you remove it and place it in the designated container for lab laundry.

  • Remove Goggles: Handle by the strap and lift away from your face. Place in a designated area for decontamination.

  • Remove Inner Gloves: Repeat the same procedure as for the outer gloves.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water.

Data Presentation: PPE Selection Summary

Task / Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small Scale (<10 mL) Benchtop Operations (in fume hood) Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot Required (in fume hood)
Medium Scale (10-100 mL) Transfers (in fume hood) Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab CoatNot Required (in fume hood)
Large Scale (>100 mL) or High Splash Potential (in fume hood) Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronNot Required (in fume hood)
Large Spill / Emergency Response (outside fume hood) Full-Face Respirator with Organic Vapor CartridgeHeavy-Duty Chemical Resistant GlovesChemical Resistant SuitRequired

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when planning to work with this compound.

PPE_Workflow start Task Assessment: Handling this compound fume_hood Is the task performed entirely within a certified chemical fume hood? start->fume_hood no_hood STOP WORK Consult EHS. Do not proceed. fume_hood->no_hood No splash_risk Assess Splash Potential fume_hood->splash_risk Yes low_risk Low Risk / Small Scale (<10 mL) splash_risk->low_risk Minimal medium_risk Medium Risk / Scale (10-100 mL) splash_risk->medium_risk Moderate high_risk High Risk / Large Scale (>100 mL) splash_risk->high_risk Significant ppe_low PPE Level 1: - Double Nitrile Gloves - Lab Coat - Splash Goggles low_risk->ppe_low ppe_medium PPE Level 2: - Double Nitrile Gloves - Lab Coat - Splash Goggles - Face Shield medium_risk->ppe_medium ppe_high PPE Level 3: - Double Nitrile Gloves - Lab Coat + Apron - Splash Goggles - Face Shield high_risk->ppe_high

Caption: PPE selection workflow for this compound.

Disposal Plan

Proper disposal is the final step in a safe handling protocol.

  • Solid Waste: All disposable items contaminated with this compound, such as gloves, paper towels, and pipette tips, must be placed in a sealed plastic bag before being discarded into a designated hazardous waste container.[1][5]

  • Liquid Waste: Unused or waste this compound and contaminated solvents must be collected in a clearly labeled, sealed hazardous waste container.

  • Decontamination: All non-disposable equipment, such as glassware, should be decontaminated immediately after use by soaking in a bleach solution overnight within a fume hood.[1][10]

By adhering to these detailed protocols, we can ensure a safe laboratory environment while advancing our critical research. Safety is not a barrier to innovation; it is the foundation upon which successful and reproducible science is built.

References

  • Technical Support Center: Handling Volatile Thiols in the Labor
  • How to Work with Thiols-General SOP. Department of Chemistry: University of Rochester.
  • Handling thiols in the lab. Reddit r/chemistry.
  • Stench Chemicals (thiols) SOP. University of Minnesota.
  • Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry.
  • Material Safety Data Sheet for 2-Mercaptopropionic Acid. CDH Fine Chemical.
  • Personal Protective Equipment (PPE). CHEMM.
  • Protective Equipment. Albert Kerbl GmbH.
  • Safety Data Sheet for 2-Mercaptopropionic acid. Fisher Scientific.
  • Personal Protective Equipment. US EPA.
  • Safety Data Sheet for Ethyl 3-mercaptopropion
  • Protective apparel. NorFalco.

Sources

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